molecular formula C14H9NO3 B1420359 5-(Quinolin-8-yl)furan-2-carboxylic acid CAS No. 1096904-38-9

5-(Quinolin-8-yl)furan-2-carboxylic acid

Cat. No.: B1420359
CAS No.: 1096904-38-9
M. Wt: 239.23 g/mol
InChI Key: GFHVRHGCUMUTBV-UHFFFAOYSA-N
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Description

5-(Quinolin-8-yl)furan-2-carboxylic acid is a useful research compound. Its molecular formula is C14H9NO3 and its molecular weight is 239.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-quinolin-8-ylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-14(17)12-7-6-11(18-12)10-5-1-3-9-4-2-8-15-13(9)10/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHVRHGCUMUTBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C3=CC=C(O3)C(=O)O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Properties of Quinoline-Furan Derivatives

Introduction

Quinoline and furan stand as prominent heterocyclic scaffolds in the realm of medicinal chemistry and materials science.[1][2] Quinoline, a bicyclic aromatic compound, forms the core of numerous pharmaceuticals, renowned for its diverse biological activities, including antimalarial, anticancer, and antibacterial properties.[3][4][5] Furan, a five-membered aromatic heterocycle containing oxygen, is also a crucial pharmacophore found in many natural and synthetic bioactive molecules.[2] The molecular hybridization of these two moieties into a single molecular framework has emerged as a compelling strategy in drug design, aiming to create novel derivatives with enhanced pharmacokinetic and pharmacodynamic profiles.[1] Understanding the spectroscopic properties of these quinoline-furan derivatives is paramount for their structural elucidation, characterization, and the rational design of new functional molecules for various applications, including fluorescent probes for bioimaging and chemosensors.[6]

This in-depth technical guide provides a comprehensive overview of the key spectroscopic techniques utilized to characterize quinoline-furan derivatives. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, and Mass Spectrometry (MS). This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively interpret the spectroscopic data of this important class of compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the molecular structure of organic compounds.[7] It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the stereochemistry of a molecule. For quinoline-furan derivatives, both ¹H and ¹³C NMR are indispensable for confirming their synthesis and elucidating their precise structures.

A. ¹H NMR Spectroscopy: Probing the Proton Environment

In the ¹H NMR spectra of quinoline-furan derivatives, the chemical shifts (δ) of the protons are highly indicative of their electronic environment.

  • Quinoline Ring Protons: The aromatic protons of the quinoline ring typically resonate in the downfield region, generally between 7.0 and 9.0 ppm.[7] The proton at the C2 position is often the most deshielded due to the electron-withdrawing effect of the adjacent nitrogen atom.[7] Specific signals for protons at the 5th, 7th, and 8th positions of the quinoline ring have been observed in the ranges of 7.80–7.85 ppm, 7.97–8.01 ppm, and 7.95–7.98 ppm, respectively.[8]

  • Furan Ring Protons: The protons on the furan ring also appear in the aromatic region, with their chemical shifts influenced by the substituents on the ring.

  • Substituent Protons: Protons of substituents on either the quinoline or furan rings will have characteristic chemical shifts. For example, a methyl group at the C2 position of the quinoline ring typically shows a singlet signal around 2.55–2.59 ppm.[8]

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information to ¹H NMR by revealing the chemical environment of each carbon atom in the molecule.

  • Quinoline Ring Carbons: The carbon atoms of the quinoline ring exhibit characteristic chemical shifts, with the carbons adjacent to the nitrogen atom (C2 and C8a) generally appearing at a lower field.[7]

  • Furan Ring Carbons: The carbon signals of the furan moiety are also diagnostic and help confirm the presence and substitution pattern of the furan ring.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This technique is often employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete structural assignment.

C. 2D NMR Techniques: Establishing Connectivity

For complex quinoline-furan derivatives, one-dimensional NMR spectra may not be sufficient for a complete structural assignment due to overlapping signals. In such cases, two-dimensional (2D) NMR techniques are invaluable.

  • COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[3]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire molecular structure.[3]

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Can be used to determine the spatial proximity of protons, providing insights into the stereochemistry of the molecule.[3]

Experimental Protocol: NMR Sample Preparation and Data Acquisition

Caption: A generalized workflow for NMR analysis of quinoline-furan derivatives.

II. UV-Vis Absorption and Fluorescence Spectroscopy: Exploring the Electronic Properties

UV-Vis and fluorescence spectroscopy are powerful techniques for investigating the electronic properties of quinoline-furan derivatives. These methods provide insights into the electronic transitions within the molecule and are particularly useful for characterizing their potential as fluorescent probes and sensors.[6][8]

A. UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from the ground state to higher energy states.

  • Electronic Transitions: The absorption bands observed in the UV-Vis spectra of quinoline-furan derivatives typically arise from π → π* and n → π* electronic transitions within the conjugated π-system of the aromatic rings.[9]

  • Solvatochromism: The position of the absorption maxima (λ_max) can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism.[9][10] A bathochromic (red) shift with increasing solvent polarity often indicates a π → π* transition and suggests an increase in the dipole moment upon excitation.[9][10]

  • Structure-Absorption Relationships: The substitution pattern on both the quinoline and furan rings can significantly affect the λ_max and molar absorptivity (ε). Electron-donating and electron-withdrawing groups can modulate the energy of the electronic transitions.

B. Fluorescence Spectroscopy

Fluorescence is the emission of light from a molecule after it has absorbed light. This technique is highly sensitive and provides information about the excited state of the molecule.

  • Emission Spectra: The fluorescence emission spectrum is typically a mirror image of the absorption spectrum. The difference between the absorption and emission maxima is known as the Stokes shift.[8]

  • Quantum Yield: The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed.

  • Sensing Applications: Many quinoline-furan derivatives exhibit changes in their fluorescence properties upon binding to specific analytes, such as metal ions (e.g., Fe³⁺, Zn²⁺).[11][12] This property makes them promising candidates for the development of fluorescent chemosensors.[11][12] The rigid structure of the quinoline moiety often contributes to its favorable fluorescence properties.[11]

Data Presentation: Spectroscopic Properties of Representative Quinoline-Furan Derivatives
DerivativeSolventλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_F)Reference
Compound 6am Various338.23 (Theoretical)---[8]
Compound 6al Various338.23 (Theoretical)---[8]
8-((4-(methylthio)-2,5-diphenylfuran-3-yl)methoxy)quinoline Various326-386375-403--[13]
Quinoline-appended acridine (3e) Toluene to DMSO263-291 (π-π), 356-370 (n-π)430-457--[9]

III. Mass Spectrometry: Determining the Molecular Weight and Formula

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight of a synthesized quinoline-furan derivative and confirming its elemental composition.

  • Molecular Ion Peak: In the mass spectrum, the peak corresponding to the intact molecule with a single positive charge is the molecular ion peak ([M]⁺ or [M+H]⁺ for electrospray ionization). This peak provides the molecular weight of the compound.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can be used to determine the elemental formula of the molecule.[3]

  • Fragmentation Patterns: The fragmentation pattern observed in the mass spectrum can provide valuable structural information, as the molecule breaks apart in a predictable manner.

Experimental Protocol: Mass Spectrometry Analysis

Caption: A typical workflow for mass spectrometry analysis of quinoline-furan derivatives.

IV. Vibrational Spectroscopy: Probing Molecular Vibrations

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These "molecular fingerprints" are useful for identifying functional groups and confirming the structure of quinoline-furan derivatives.

A. Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels.

  • Functional Group Identification: Specific functional groups have characteristic absorption frequencies. For example, C=O stretching vibrations in quinoline-furan derivatives with a carbonyl group would appear in the region of 1650-1750 cm⁻¹.

  • Aromatic C-H Stretching: The C-H stretching vibrations of the aromatic rings typically appear above 3000 cm⁻¹.

  • Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the quinoline ring are observed in the 1400-1600 cm⁻¹ region.[4]

B. Raman Spectroscopy

Raman spectroscopy is based on the inelastic scattering of monochromatic light. It provides information about vibrational modes that are Raman active.

  • Complementary Information: Raman spectroscopy is often complementary to IR spectroscopy. For instance, symmetrical vibrations that are weak in the IR spectrum may be strong in the Raman spectrum.

  • Characteristic Bands: Specific vibrational modes of the quinoline and furan rings can be identified in the Raman spectrum, aiding in structural confirmation. For example, a characteristic band for the C=N stretching in the quinoline ring can be observed around 1527 cm⁻¹ (theoretically).[4]

Conclusion

The comprehensive spectroscopic characterization of quinoline-furan derivatives is essential for advancing their development in medicinal chemistry and materials science. This guide has provided an in-depth overview of the core spectroscopic techniques—NMR, UV-Vis, fluorescence, mass spectrometry, and vibrational spectroscopy—that are instrumental in elucidating the structure, electronic properties, and molecular weight of these important hybrid molecules. By understanding the principles and applications of these techniques, researchers can confidently synthesize and characterize novel quinoline-furan derivatives with tailored properties for a wide range of applications, from targeted therapeutics to advanced fluorescent probes.

References

  • Kumar, G., Saroha, B., Kumari, B., Ghosh, S., & Kumar, S. (Year). Synthesis of quinoline‐furan derivatives 32(a,b) and 33(a,b). ResearchGate. Retrieved from [Link]

  • Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2). Retrieved from [Link]

  • (n.d.). Known compounds bearing quinoline and furan moiety. ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis, Characterization and Pharmacological evaluation of some Cinnoline (Furan) derivatives. IOSR Journal. Retrieved from [Link]

  • Sureshkumar, B., Jayabharathi, J., & Manivannan, V. (2020). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 13(1), 632-648.
  • (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. National Institutes of Health. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(31), 18346-18365.
  • (2025). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. National Institutes of Health. Retrieved from [Link]

  • (n.d.). Spectroscopic (FT-IR, 1H, 13C NMR and UV-Vis) characterization and DFT studies of novel 8-((4-(methylthio)-2,5-diphenylfuran-3-yl)methoxy)quinoline. ResearchGate. Retrieved from [Link]

  • (n.d.). Quinoline derivative-functionalized carbon dots as a fluorescent nanosensor for sensing and intracellular imaging of Zn2+. Royal Society of Chemistry. Retrieved from [Link]

  • (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Retrieved from [Link]

  • Sureshkumar, B., Jayabharathi, J., & Manivannan, V. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. ResearchGate. Retrieved from [Link]

  • (n.d.). Examining the spectroscopic features and quantum chemical computations of a Quinoline derivative: Experimental and theoretical i. ScienceDirect. Retrieved from [Link]

  • (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

  • (2022). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. ResearchGate. Retrieved from [Link]

  • (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Retrieved from [Link]

  • (n.d.). Figure S11. 1 H NMR spectrum of 3f. ResearchGate. Retrieved from [Link]

  • Mohamed, T. A., Fakhry, A. M., & El-Kousy, S. M. (2010). Vibrational spectroscopic study of some quinoline derivatives. Journal of Molecular Structure, 963(1-3), 115-121.
  • (n.d.). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. ResearchGate. Retrieved from [Link]

  • (n.d.). Examples of quinoline-based fluorophores and sensors. (A) carbocyanine dyes for DNA and RNA. ResearchGate. Retrieved from [Link]

  • (n.d.). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Semantic Scholar. Retrieved from [Link]

  • (n.d.). Syllabus for Chemistry (SCQP08). National Testing Agency. Retrieved from [Link]

  • (n.d.). Fused heterocyclic compounds quinoline. Slideshare. Retrieved from [Link]

  • (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Retrieved from [Link]

  • (n.d.). Fluorescence emission of quinoline and derivatives in ethanol. ResearchGate. Retrieved from [Link]

  • (2025). Synthesis and in silico studies of quinoline appended acridine via conventional and green methods: photophysical analysis of novel fluorophore for picric acid detection using a 'turn-off' fluorescence approach. National Institutes of Health. Retrieved from [Link]

  • (n.d.). Fluorescence excitation and dispersed fluorescence spectra of iso-quinolinyl radicals 4-, 5-, and 8-iso-HC9H7N isolated in solid para-hydrogen. Royal Society of Chemistry. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Quinoline-4-Carboxylic Acids via the Pfitzinger Reaction

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the Pfitzinger reaction for the synthesis of quinoline-4-carboxylic acids. We will delve into the core mechanistic principles, provide field-proven experimental protocols, and discuss the reaction's broader applications in medicinal chemistry.

Introduction: The Strategic Importance of the Pfitzinger Reaction

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2] Among the various synthetic routes to this valuable heterocycle, the Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) stands out as a powerful and versatile method for preparing substituted quinoline-4-carboxylic acids.[1][3]

First described by Wilhelm Pfitzinger in 1886, this reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group, conducted in the presence of a strong base.[4][5] Its enduring relevance stems from its ability to directly construct the functionally rich quinoline-4-carboxylic acid moiety, providing a convergent and efficient pathway to complex molecular architectures for drug discovery programs.[5]

The Reaction Mechanism: A Step-by-Step Causal Analysis

The trustworthiness of a synthetic protocol is rooted in a deep understanding of its underlying mechanism. The Pfitzinger reaction proceeds through a logical sequence of three key stages, each driven by fundamental principles of organic reactivity.

Stage 1: Base-Catalyzed Hydrolysis of Isatin

The reaction is initiated by the base-catalyzed hydrolytic cleavage of the amide bond within the isatin ring. A strong base, typically potassium hydroxide (KOH), is essential for this step. The hydroxide ion attacks the electrophilic carbonyl carbon of the amide, leading to the opening of the five-membered ring to form the potassium salt of an α-keto acid, commonly known as isatinic acid (Intermediate 2 ).[3][5][6] While this intermediate can be isolated, for synthetic efficiency, it is almost always generated in situ.[3] This initial ring-opening is critical as it unmasks the aniline functionality required for the subsequent condensation step.

Stage 2: Condensation and Imine-Enamine Tautomerism

The newly formed amino group of the isatinic acid intermediate (2 ) reacts with the carbonyl group of the second reactant (a ketone or aldehyde). This is a classical condensation reaction that forms a Schiff base, or imine (Intermediate 3 ).[4][7] The reaction is driven by the removal of a water molecule. The resulting imine then undergoes tautomerization to the more thermodynamically stable enamine isomer (Intermediate 4 ).[3][4] This step is crucial as it positions the α-carbon of the original carbonyl compound for the subsequent cyclization.

Stage 3: Intramolecular Cyclization and Dehydration

The final stage involves an intramolecular cyclization of the enamine intermediate (4 ). The electron-rich enamine attacks the ketone carbonyl within the same molecule in a process akin to an intramolecular aldol or Claisen condensation.[6][7] This irreversible step constructs the new six-membered ring. The resulting intermediate rapidly undergoes dehydration (loss of a water molecule) to restore aromaticity, yielding the final, stable substituted quinoline-4-carboxylic acid product (5 ).[3][4]

The entire mechanistic pathway is illustrated below.

Pfitzinger_Mechanism Pfitzinger Reaction Mechanism Isatin Isatin (1) KetoAcid Keto-acid Intermediate (2) (Isatinic Acid) Isatin->KetoAcid Base (KOH) Hydrolysis invis1 KetoAcid->invis1 Carbonyl Carbonyl Compound (with α-methylene) Carbonyl->invis1 Imine Imine (3) Enamine Enamine (4) Imine->Enamine Tautomerization invis2 Enamine->invis2 Intramolecular Cyclization Product Quinoline-4-carboxylic acid (5) invis1->Imine Condensation invis2->Product Dehydration

Caption: The mechanistic pathway of the Pfitzinger reaction.

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, incorporating in-process checks and explaining the rationale behind each critical step.

Protocol 1: General Procedure for Conventional Synthesis

This robust protocol is based on established literature procedures and is suitable for a wide range of substrates.[4]

Materials:

  • Isatin (or substituted isatin)

  • Carbonyl compound (e.g., acetone, acetophenone)

  • Potassium hydroxide (KOH)

  • Ethanol (Absolute or 95%)

  • Deionized Water

  • Dilute Hydrochloric Acid (HCl) or Acetic Acid

  • Diethyl ether (for extraction)

Procedure:

  • Base Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (approx. 3 molar equivalents relative to isatin) in a minimal amount of water, then add ethanol.

    • Causality: Using a concentrated aqueous base solution ensures efficient hydrolysis of isatin. Ethanol serves as the primary reaction solvent, ensuring miscibility of the organic reactants.

  • Isatin Ring Opening: Add isatin (1 equivalent) to the basic solution. Stir at room temperature for approximately 1 hour. A color change from purple/orange to brown is typically observed, indicating the formation of the potassium salt of isatinic acid.[4]

    • Self-Validation: This color change is a reliable visual cue that the initial ring-opening step is complete before proceeding.

  • Reactant Addition: To this mixture, add the carbonyl compound (1.1 to 2 equivalents).

    • Causality: A slight excess of the carbonyl compound can help drive the condensation reaction to completion.

  • Reflux: Heat the reaction mixture to reflux (approx. 79°C for ethanol) and maintain for 12-24 hours.[4] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up & Isolation: a. After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. b. Remove the bulk of the ethanol via rotary evaporation. c. Add water to the residue to dissolve the potassium salt of the product. d. Wash the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.

    • Causality: This liquid-liquid extraction is a critical purification step. The desired carboxylate salt is water-soluble, while non-polar impurities are extracted into the organic ether layer. e. Cool the aqueous layer in an ice bath and acidify slowly with dilute HCl or acetic acid until precipitation is complete (typically pH 4-5).[4]

    • Causality: Protonation of the carboxylate salt renders the quinoline-4-carboxylic acid insoluble in water, causing it to precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[4]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the Pfitzinger reaction, drastically reducing reaction times from hours to minutes.[4]

Procedure:

  • In a microwave-safe reaction vessel, add isatin (1 equivalent) to a 33% aqueous solution of potassium hydroxide.

  • To this solution, add the carbonyl compound (1 equivalent).

  • Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 5-10 minutes at a suitable temperature.

    • Causality: Microwave energy directly and efficiently heats the polar reaction mixture, leading to a rapid increase in the reaction rate.

  • After irradiation, cool the vessel to room temperature.

  • Pour the reaction mixture into an ice-water mixture and acidify with acetic acid to precipitate the product.[4]

  • Collect the precipitated solid by filtration, wash with water, and dry.

Reaction Scope and Comparative Data

The Pfitzinger reaction is versatile, accommodating a variety of substituted isatins and carbonyl compounds. The choice of reactants directly dictates the substitution pattern on the final quinoline product.

Isatin DerivativeCarbonyl CompoundBaseMethodTimeYield (%)Reference
Isatin1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanoneKOHMicrowave9 min77-85[4]
IsatinAcetoneKOHConventional24 h-[5]
5-MethylisatinPhenoxyacetoneKOHConventional--[6]
5-Chloroisatin5,6-dimethoxy indanoneKOHConventional16 h36[6]

Note: Yields are highly substrate-dependent and the conditions provided are illustrative.

A notable variation is the Halberkann variant , where N-acyl isatins react with a base to yield 2-hydroxy-quinoline-4-carboxylic acids.[3] This modification provides an alternative route to a different class of quinoline derivatives.

Visualization of the Experimental Workflow

To ensure clarity and reproducibility, the general workflow for a conventional Pfitzinger synthesis is outlined below.

Pfitzinger_Workflow General Pfitzinger Synthesis Workflow A 1. Prepare Base Solution (KOH in EtOH/H2O) B 2. Add Isatin (Stir for 1h, observe color change) A->B C 3. Add Carbonyl Compound B->C D 4. Reflux Reaction (12-24h, monitor by TLC) C->D E 5. Cool & Concentrate (Rotary Evaporation) D->E F 6. Aqueous Work-up (Dissolve in H2O, wash with ether) E->F G 7. Acidification & Precipitation (Cool, add acid to pH 4-5) F->G H 8. Isolate Product (Vacuum Filtration) G->H I 9. Purify (Recrystallization) H->I

Caption: A step-by-step workflow for the Pfitzinger synthesis.

Conclusion

The Pfitzinger reaction remains a cornerstone of heterocyclic synthesis, offering a reliable and adaptable strategy for accessing quinoline-4-carboxylic acids. Its operational simplicity, coupled with the commercial availability of a wide range of starting materials, ensures its continued application in both academic research and industrial drug development. By understanding the causal factors behind each step of the mechanism and protocol, researchers can effectively troubleshoot and optimize this powerful transformation for their specific synthetic targets.

References

  • Pfitzinger reaction. Wikipedia. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Formation of Quinoline Derivatives Using Multicomponent Reaction of Isatine. International Journal of Green and Herbal Chemistry. Available at: [Link]

  • Pfitzinger Quinoline Synthesis. Name Reactions in Organic Synthesis. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available at: [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. ResearchGate. Available at: [Link]

  • Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR). Available at: [Link]

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. Available at: [Link]

  • The Pfitzinger Reaction. (Review). ResearchGate. Available at: [Link]

  • ChemInform Abstract: A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. ResearchGate. Available at: [Link]

  • Chemistry of Pfitzinger Synthesis. Scribd. Available at: [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Available at: [Link]

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A Comprehensive Guide to the Structural Elucidation of Furan-2-Carboxylic Acid Quinolin-8-yl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The convergence of privileged heterocyclic scaffolds—specifically furan and quinoline—in a single molecular entity presents compelling opportunities for the development of novel therapeutic agents and functional materials. Furan-2-carboxylic acid quinolin-8-yl ester is one such molecule, integrating the biologically active quinoline core, known for its extensive applications in medicinal chemistry, with the versatile furan moiety, a common element in numerous pharmaceuticals.[1][2] Unambiguous structural confirmation is the bedrock of any subsequent research, from mechanistic studies to clinical development. This technical guide provides a comprehensive, methodology-driven framework for the complete structural elucidation of this target compound, designed for researchers and professionals in chemical synthesis and drug development. We will detail a multi-pronged analytical approach, beginning with synthesis and progressing through mass spectrometry, vibrational and nuclear magnetic resonance spectroscopy, and culminating in the definitive technique of single-crystal X-ray diffraction. Each protocol is presented not merely as a series of steps, but with an emphasis on the underlying scientific rationale, ensuring a self-validating and robust analytical workflow.

Introduction: The Rationale for a Multi-Technique Approach

The structural elucidation of a novel chemical entity is a process of evidence accumulation. While individual analytical techniques provide specific pieces of the structural puzzle, no single method short of X-ray crystallography can typically provide absolute, unambiguous proof of constitution and stereochemistry. A robust elucidation strategy, therefore, relies on the orthogonal and complementary nature of multiple techniques.

  • Mass Spectrometry (MS) provides the molecular weight and elemental formula, confirming the compound's gross identity.

  • Infrared (IR) Spectroscopy identifies the key functional groups present, confirming the successful formation of the ester linkage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy maps the molecular skeleton, establishing the precise connectivity of atoms through proton and carbon environments and their correlations.

  • Single-Crystal X-ray Diffraction offers the ultimate confirmation by providing a three-dimensional model of the molecule, revealing exact bond lengths, angles, and spatial arrangement.

This guide will walk through the logical application of these techniques to confirm the identity of furan-2-carboxylic acid quinolin-8-yl ester.

G cluster_0 Synthesis & Purification cluster_1 Structural Analysis Workflow Synthesis Proposed Synthesis: Esterification of Furan-2-carboxylic Acid and 8-Hydroxyquinoline Purification Purification: Column Chromatography / Recrystallization Synthesis->Purification MS Mass Spectrometry (Confirm MW & Formula) Purification->MS Initial Check IR IR Spectroscopy (Identify Functional Groups) MS->IR Proceed if MW correct NMR NMR Spectroscopy (Establish Connectivity) IR->NMR Proceed if ester confirmed XRay Single Crystal X-Ray Diffraction (Absolute Structure) NMR->XRay For definitive proof Final Confirmed Structure: Furan-2-carboxylic acid quinolin-8-yl ester XRay->Final Final Confirmation

Caption: Overall workflow for the synthesis and structural elucidation of the target compound.

Synthesis and Purification

The logical starting point for any characterization is the synthesis of the target molecule. A common and effective method for creating an ester from a carboxylic acid and a phenol (like 8-hydroxyquinoline) is through carbodiimide-mediated coupling.

Proposed Synthetic Protocol: DCC/DMAP Esterification

This protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve furan-2-carboxylic acid (1.0 eq.), 8-hydroxyquinoline (1.0 eq.), and DMAP (0.1 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermic reaction and minimize side-product formation.

  • DCC Addition: Dissolve DCC (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred reaction mixture over 15-20 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir overnight.

  • Workup: A white precipitate, dicyclohexylurea (DCU), will form. Filter the reaction mixture to remove the DCU.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (to remove excess DMAP and any unreacted 8-hydroxyquinoline), saturated NaHCO₃ solution (to remove unreacted furan-2-carboxylic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude ester via column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

Spectroscopic and Crystallographic Analysis

Mass Spectrometry: Confirming Molecular Identity

Causality: The first analytical step post-purification is to confirm that the synthesized compound has the correct molecular weight and, by extension, the correct elemental formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this.

Expected Result:

  • Molecular Formula: C₁₄H₉NO₃

  • Molecular Weight: 239.23 g/mol

  • HRMS (ESI+): The expected [M+H]⁺ ion would be at m/z 239.0582.[3] Observing this value within a tight tolerance (e.g., ± 5 ppm) provides strong evidence for the elemental composition.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Sample Preparation: Prepare a dilute solution of the purified ester (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion mode (ESI+).

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

  • Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured m/z to the theoretical value calculated for C₁₄H₉NO₃ + H⁺.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Causality: IR spectroscopy is exceptionally useful for identifying functional groups. For this molecule, the disappearance of the broad O-H stretch from the carboxylic acid starting material and the appearance of a strong ester carbonyl (C=O) stretch are primary indicators of a successful reaction.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the purified solid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire a background spectrum of the empty ATR crystal. Then, acquire the sample spectrum. The instrument software will automatically generate the final transmittance or absorbance spectrum.

Expected IR Absorptions

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Appearance
~1735-1715Ester (C=O)StretchStrong, sharp peak. The conjugation with the furan ring will lower the frequency.[4]
~1600-1450Aromatic (C=C)StretchMultiple medium to strong peaks, characteristic of the quinoline and furan rings.
~1250-1100Ester (C-O)Asymmetric StretchStrong peak, part of the ester fingerprint region.[5]
~850-750Aromatic (C-H)Out-of-plane bendStrong peaks indicative of the substitution patterns on the aromatic rings.

The absence of a broad absorption band from 2500-3300 cm⁻¹, which is characteristic of a carboxylic acid O-H group, provides strong evidence that the starting material has been consumed and the ester has been formed.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Causality: NMR is the most powerful spectroscopic technique for determining the detailed structure of an organic molecule in solution. ¹H NMR reveals the proton environments and their connectivities through spin-spin coupling, while ¹³C NMR identifies all unique carbon atoms. Advanced 2D NMR techniques like COSY, HSQC, and HMBC are then used to piece the puzzle together definitively.

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Analysis: Process the raw data (Fourier transform, phase, and baseline correction). Integrate the ¹H spectrum and assign chemical shifts relative to the solvent residual peak or an internal standard (TMS).

3.3.1. Predicted ¹H and ¹³C NMR Data

The following tables outline the predicted chemical shifts, multiplicities, and assignments. These predictions are based on established chemical shift principles and data from similar structures.[7][8][9][10]

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.90dd1HH-2 (Quinoline)Adjacent to N, highly deshielded.[7]
~8.20dd1HH-4 (Quinoline)Deshielded by proximity to N.[7]
~7.80-7.50m4HH-5, H-6, H-7 (Quinoline), H-5' (Furan)Aromatic region. H-5' of furan is adjacent to oxygen.
~7.45dd1HH-3 (Quinoline)Coupled to H-2 and H-4.[7]
~7.30d1HH-3' (Furan)Coupled to H-4'.
~6.60dd1HH-4' (Furan)Coupled to H-3' and H-5'.[9]

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)AssignmentRationale
~158C=O (Ester)Typical ester carbonyl carbon chemical shift.[4]
~150-140Quaternary C'sC-8, C-8a (Quinoline), C-2', C-5' (Furan). Deshielded by heteroatoms.
~136-121CH (Aromatic)C-2, C-4, C-5, C-6, C-7 (Quinoline).
~120-112CH (Aromatic)C-3 (Quinoline), C-3', C-4' (Furan). Furan carbons are typically more shielded.[8]

3.3.2. The Power of 2D NMR: Unambiguous Assignment

While 1D NMR provides a list of parts, 2D NMR builds the final structure.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This would confirm the connectivity within the quinoline and furan spin systems independently.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It shows correlations between protons and carbons that are 2 or 3 bonds away. The key correlation to prove the structure is the one between the quinoline protons near the ester oxygen (e.g., H-7) and the ester carbonyl carbon (C=O).

Caption: Key HMBC correlations confirming the ester linkage between the quinoline and furan moieties.

Single-Crystal X-ray Diffraction: The Gold Standard

Causality: To provide incontrovertible proof of structure, especially for regulatory submission or high-impact publication, a crystal structure is essential. It resolves any ambiguity from spectroscopic data and provides an exact 3D model of the molecule as it exists in the solid state.

Protocol: Crystal Growth and X-ray Diffraction

  • Crystal Growth: Growing suitable single crystals is often the most challenging step. A common method is slow evaporation.

    • Dissolve the purified compound in a minimal amount of a good solvent (e.g., ethyl acetate or DCM).

    • Add a poor solvent (e.g., hexane) dropwise until the solution becomes slightly turbid.

    • Add a drop or two of the good solvent to clarify the solution.

    • Loosely cap the vial and allow the solvent to evaporate slowly over several days.

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen gas (typically 100 K) on an X-ray diffractometer. The instrument will rotate the crystal while irradiating it with X-rays, collecting a diffraction pattern.

  • Structure Solution and Refinement: The diffraction data is used to solve the electron density map of the molecule, and the structure is refined to yield a final model with precise atomic coordinates.[11] This process confirms the atom-to-atom connectivity, bond lengths, and bond angles, providing the ultimate structural proof.

Conclusion: A Unified Structural Assignment

The structural elucidation of furan-2-carboxylic acid quinolin-8-yl ester is achieved through a systematic and hierarchical application of modern analytical techniques. HRMS confirms the elemental composition, and FT-IR validates the formation of the critical ester functional group. A full suite of 1D and 2D NMR experiments provides a detailed map of the molecular framework, establishing the precise connectivity between the furan and quinoline rings through the ester linkage. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous 3D structure, serving as the gold standard for confirmation. This rigorous, multi-technique workflow ensures the highest level of scientific integrity and provides a solid foundation for any further investigation into the chemical and biological properties of this promising heterocyclic compound.

References

  • Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analaysis. (n.d.). Journal of Chemical Health Risks.
  • Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. (2023). MDPI. [Link]

  • 2-(Furan-2-yl)quinoline-4-carboxylic acid. (n.d.). PubChem. [Link]

  • Synthesis and Crystal Structure of 5-chloroquinolin-8-yl Acrylate. (2025). ResearchGate. [Link]

  • 2-Furancarboxylic acid, 7-bromo-5-methyl-8-quinolinyl ester. (n.d.). Axsyn. [Link]

  • 2-Furancarboxylic acid. (n.d.). PubChem. [Link]

  • 2-Furancarboxylic acid. (n.d.). NIST WebBook. [Link]

  • 2-FURANCARBOXYLIC ACID AND 2-FURYLCARBINOL. (n.d.). Organic Syntheses. [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2023). MDPI. [Link]

  • 2-Furancarboxylic acid. (n.d.). NIST WebBook. [Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. (2022). MDPI. [Link]

  • Examples of furan derivatives with biological activity. (n.d.). ResearchGate. [Link]

  • X-ray crystallographic structure of compound 8. (n.d.). ResearchGate. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. [Link]

  • [The substituent structures and characteristic infrared spectra of alpha-furan esters]. (2009). Guang Pu Xue Yu Guang Pu Fen Xi. [Link]

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An In-depth Technical Guide on 5-[(quinolin-8-yloxy)methyl]furan-2-carboxylic acid for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-[(quinolin-8-yloxy)methyl]furan-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, potential therapeutic relevance by examining its constituent pharmacophores, propose a detailed synthetic pathway, and outline prospective experimental workflows for its biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel quinoline and furan-based derivatives. The CAS Number for 5-[(quinolin-8-yloxy)methyl]furan-2-carboxylic acid is 1449629-37-3 .[1]

Introduction: The Convergence of Two Privileged Scaffolds

The molecular architecture of 5-[(quinolin-8-yloxy)methyl]furan-2-carboxylic acid represents a thoughtful hybridization of two "privileged" scaffolds in medicinal chemistry: the quinoline ring and the furan-2-carboxylic acid moiety. This strategic combination is predicated on the well-documented and diverse biological activities associated with each component, suggesting a synergistic or novel pharmacological profile for the hybrid molecule.

The quinoline scaffold is a cornerstone in drug discovery, forming the structural basis for a multitude of approved therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2] The 8-hydroxyquinoline (8-HQ) moiety, in particular, is a well-known chelator of metal ions, a property that can be crucial for inhibiting metalloenzymes or disrupting metal homeostasis in pathogenic organisms.[3][4] Its derivatives have been extensively investigated for their potential as anticancer, antifungal, and neuroprotective agents.[3][5][6]

Similarly, the furan ring , a five-membered aromatic heterocycle, is a common structural motif in numerous pharmacologically active compounds.[7] Furan-2-carboxylic acid derivatives, in particular, are key intermediates in the synthesis of a wide range of pharmaceuticals, including antibiotics, anti-inflammatory drugs, and cardiovascular agents.[8] The furan moiety can act as a bioisostere for a phenyl ring, offering modulated electronic and steric properties that can enhance drug-receptor interactions and improve pharmacokinetic profiles.[7]

The convergence of these two pharmacophores in 5-[(quinolin-8-yloxy)methyl]furan-2-carboxylic acid suggests a molecule with the potential for multifaceted biological activity, making it a compelling candidate for further investigation in drug discovery programs.

Physicochemical Properties and Data

A comprehensive understanding of the physicochemical properties of a compound is fundamental to predicting its behavior in biological systems. Below is a summary of the key computed and, where available, experimental data for 5-[(quinolin-8-yloxy)methyl]furan-2-carboxylic acid and its core components.

PropertyValueSource/Method
CAS Number 1449629-37-3ChemicalBook[1]
Molecular Formula C₁₅H₁₁NO₄Calculated
Molecular Weight 269.25 g/mol Calculated
IUPAC Name 5-[(quinolin-8-yloxy)methyl]furan-2-carboxylic acid
Canonical SMILES C1=CC=C2C(=C1)C(=CC=N2)OCC3=CC=C(O3)C(=O)O
Topological Polar Surface Area 71.9 ŲCalculated
Predicted LogP 2.8Calculated
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 5Calculated

Proposed Synthetic Pathway

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a disconnection at the ether linkage, leading to two key starting materials: 8-hydroxyquinoline and a suitable 5-(halomethyl)furan-2-carboxylate ester.

G Target 5-[(quinolin-8-yloxy)methyl]furan-2-carboxylic acid Intermediates Ester Intermediate Target->Intermediates Ester Hydrolysis Starting_Materials 8-Hydroxyquinoline + 5-(Halomethyl)furan-2-carboxylate Intermediates->Starting_Materials Williamson Ether Synthesis

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Experimental Protocol

Step 1: Williamson Ether Synthesis

This step involves the nucleophilic substitution reaction between the sodium salt of 8-hydroxyquinoline and an appropriate electrophile, such as methyl 5-(bromomethyl)furan-2-carboxylate.

  • Preparation of Sodium 8-quinolinate: To a solution of 8-hydroxyquinoline (1.0 eq) in a suitable aprotic solvent such as anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting suspension at room temperature for 30 minutes to ensure complete formation of the sodium salt.

  • Etherification: To the suspension of sodium 8-quinolinate, add a solution of methyl 5-(bromomethyl)furan-2-carboxylate (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester intermediate, methyl 5-[(quinolin-8-yloxy)methyl]furan-2-carboxylate.

Step 2: Ester Hydrolysis

The final step is the saponification of the methyl ester to the corresponding carboxylic acid.

  • Saponification: Dissolve the purified methyl 5-[(quinolin-8-yloxy)methyl]furan-2-carboxylate (1.0 eq) in a mixture of methanol and water.

  • Add an excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 eq), to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-4 hours, monitoring the reaction by TLC.

  • Acidification and Isolation: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 3-4 with a dilute acid (e.g., 1 M HCl).

  • The resulting precipitate, 5-[(quinolin-8-yloxy)methyl]furan-2-carboxylic acid, can be collected by filtration, washed with cold water, and dried under vacuum.

G Start1 8-Hydroxyquinoline Intermediate Methyl 5-[(quinolin-8-yloxy)methyl]furan-2-carboxylate Start1->Intermediate Start2 Methyl 5-(bromomethyl)furan-2-carboxylate Start2->Intermediate Product 5-[(quinolin-8-yloxy)methyl]furan-2-carboxylic acid Intermediate->Product Reagent1 NaH, DMF Reagent1->Intermediate Reagent2 LiOH, MeOH/H₂O Reagent2->Product

Caption: Proposed two-step synthetic workflow.

Potential Therapeutic Applications and Biological Evaluation

The unique structural features of 5-[(quinolin-8-yloxy)methyl]furan-2-carboxylic acid suggest several potential therapeutic applications that warrant experimental investigation.

Anticancer Activity
  • Hypothesis: The quinoline moiety can intercalate with DNA or inhibit topoisomerases, while the 8-hydroxyquinoline core can chelate essential metal ions required for tumor growth. The furan ring may enhance cellular uptake and target engagement.

  • Experimental Workflow:

    • In Vitro Cytotoxicity Screening: Evaluate the compound against a panel of human cancer cell lines (e.g., NCI-60 panel) using assays such as the MTT or SRB assay to determine the GI₅₀ (50% growth inhibition) values.

    • Mechanism of Action Studies: Investigate the underlying mechanism of anticancer activity through assays for apoptosis induction (e.g., Annexin V/PI staining), cell cycle analysis (flow cytometry), and topoisomerase inhibition.

    • In Vivo Efficacy Studies: If potent in vitro activity is observed, evaluate the compound's efficacy in a relevant xenograft mouse model of cancer.

Antimicrobial and Antifungal Activity
  • Hypothesis: The 8-hydroxyquinoline moiety is a known antimicrobial and antifungal agent, potentially acting through metal chelation and disruption of microbial cell membranes. The furan component is also present in several antimicrobial drugs.[7]

  • Experimental Workflow:

    • Minimum Inhibitory Concentration (MIC) Determination: Screen the compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus) using broth microdilution methods to determine the MIC.

    • Time-Kill Assays: For compounds with significant MIC values, perform time-kill assays to determine if the antimicrobial effect is bactericidal or bacteriostatic.

    • Biofilm Inhibition Assays: Investigate the compound's ability to inhibit the formation of or eradicate pre-formed microbial biofilms.

Conclusion

5-[(quinolin-8-yloxy)methyl]furan-2-carboxylic acid is a promising chemical entity that merges the well-established pharmacological properties of quinoline and furan-based structures. The synthetic pathway outlined in this guide is robust and should be readily achievable in a standard medicinal chemistry laboratory. The proposed biological evaluation workflows provide a clear roadmap for elucidating the therapeutic potential of this compound. Further investigation into its anticancer, antimicrobial, and other biological activities is highly encouraged and could lead to the development of novel therapeutic agents.

References

  • PubMed. Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity. [Link]

  • MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • ResearchGate. Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025). [Link]

  • SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

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The Pharmacological Versatility of Quinoline Analogues: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, underpinning the development of a vast array of therapeutic agents.[1] First identified in coal tar in 1834, its adaptable structure has been extensively modified, yielding compounds with a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Esteemed members of this class, such as chloroquine and quinine, have been instrumental in the global fight against malaria for decades.[1][3] More recently, the focus has broadened to the creation of quinoline-based agents targeting various cancers, with several candidates progressing into clinical trials.[1][4]

This technical guide offers an in-depth exploration of the discovery, synthesis, and biological evaluation of quinoline analogues. It is designed for researchers, scientists, and drug development professionals, providing detailed experimental protocols, compilations of quantitative biological data, and visualizations of key pathways and workflows to catalyze further innovation in this critical domain of medicinal chemistry.

Part 1: Anticancer Activity of Quinoline Analogues

Quinoline derivatives have emerged as a significant class of compounds in oncology research, demonstrating efficacy against a variety of cancer cell lines.[5][6] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, interference with DNA replication, and modulation of key signaling pathways.[5][7]

Mechanism of Action: Inhibition of Tubulin Polymerization

A key strategy in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for cell division. Certain quinoline analogues have been identified as potent inhibitors of tubulin polymerization.[7][8] By binding to tubulin, these compounds prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]

cluster_0 Microtubule Dynamics cluster_1 Cell Division Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Tubulin Dimers->Mitotic Spindle Formation Inhibits Microtubules->Tubulin Dimers Depolymerization Cell Cycle Progression (G2/M) Cell Cycle Progression (G2/M) Mitotic Spindle Formation->Cell Cycle Progression (G2/M) Apoptosis Apoptosis Cell Cycle Progression (G2/M)->Apoptosis Leads to Quinoline Analogue Quinoline Analogue Quinoline Analogue->Tubulin Dimers Binds to

Caption: Inhibition of Tubulin Polymerization by Quinoline Analogues.

Experimental Protocol: Evaluation of Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MGC-803, HCT-116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the quinoline analogues in the appropriate cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9]

Quantitative Data: Anticancer Activity of Quinoline-Chalcone Derivatives
CompoundMGC-803 IC50 (µM)HCT-116 IC50 (µM)MCF-7 IC50 (µM)
12e 1.385.345.21
5-FU (Control) 6.2210.411.1

Data sourced from a study on novel quinoline-chalcone derivatives.[9]

Part 2: Antimicrobial Activity of Quinoline Analogues

The quinoline core is a privileged scaffold in the development of antimicrobial agents, with notable examples including the fluoroquinolone antibiotics and the quinoline antimalarials.[10][11]

Antimalarial Activity: Mechanism of Action

Quinoline antimalarials, such as chloroquine and quinine, are thought to exert their effect by interfering with the detoxification of heme in the malaria parasite, Plasmodium falciparum.[3][12][13] The parasite digests hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme.[13][14] To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin.[13][14] Quinoline drugs accumulate in the food vacuole and are proposed to inhibit this polymerization process, leading to a buildup of toxic heme that kills the parasite.[12][13]

cluster_0 Parasite Food Vacuole Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization Parasite Death Parasite Death Heme->Parasite Death Toxicity Quinoline Antimalarial Quinoline Antimalarial Quinoline Antimalarial->Heme Inhibits Polymerization

Caption: Mechanism of Action of Quinoline Antimalarials.

Antibacterial Activity: Targeting Gram-Positive Pathogens

Several novel quinoline derivatives have demonstrated potent antibacterial activity against a range of Gram-positive bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Clostridioides difficile.[10][11] While the exact targets can vary, some quinoline compounds are thought to disrupt the bacterial cell membrane or inhibit essential enzymes.[10]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Bacterial Culture: Grow the bacterial strains to be tested (e.g., S. aureus, E. coli) in a suitable broth medium to the mid-logarithmic phase.

  • Compound Dilution: Prepare two-fold serial dilutions of the quinoline analogues in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the bacterial culture to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[11][15]

Quantitative Data: Antibacterial Activity of Quinoline Derivatives
CompoundS. aureus MIC (µg/mL)B. cereus MIC (µM)E. faecium (Vancomycin-resistant) MIC (µg/mL)
Derivative 11 6.25--
Compound 15 -1.61-
Compound 8 --4
Ciprofloxacin (Control) ---
Vancomycin (Control) -->64

Data compiled from various studies on novel quinoline derivatives.[11][16]

Part 3: Anti-inflammatory Activity of Quinoline Analogues

Quinoline-based compounds have also been investigated for their potential as anti-inflammatory agents.[17][18][19] Their mechanisms of action often involve the inhibition of key inflammatory mediators.

Mechanism of Action: Inhibition of Pro-inflammatory Cytokines

Certain quinoline derivatives have been shown to significantly inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.[17] By downregulating these key signaling molecules, these compounds can effectively dampen the inflammatory response.

LPS LPS Macrophage Macrophage LPS->Macrophage Stimulates Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) Macrophage->Pro-inflammatory Cytokines (TNF-α, IL-6) Produces Quinoline Analogue Quinoline Analogue Quinoline Analogue->Macrophage Inhibits Inflammatory Response Inflammatory Response Pro-inflammatory Cytokines (TNF-α, IL-6)->Inflammatory Response Mediates

Caption: Inhibition of Pro-inflammatory Cytokine Production.

Experimental Protocol: Xylene-Induced Ear Edema Test in Mice

This in vivo model is commonly used to evaluate the anti-inflammatory activity of test compounds.

Step-by-Step Methodology:

  • Animal Grouping: Divide mice into control, reference drug (e.g., ibuprofen), and test compound groups.[17]

  • Compound Administration: Administer the test compounds and the reference drug to the respective groups, typically via oral or intraperitoneal injection.[17]

  • Induction of Edema: After a specific time, apply a standard amount of xylene to the anterior surface of the right ear of each mouse to induce inflammation.

  • Sample Collection: After a set period (e.g., 30 minutes), sacrifice the mice and punch out circular sections from both ears.

  • Measurement of Edema: Weigh the ear punches and calculate the difference in weight between the right and left ears to determine the extent of edema.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.[17]

Quantitative Data: Anti-inflammatory Activity of Quinoline Derivatives
CompoundDose (mg/kg)Inhibition of Ear Edema (%)
3g 5063.19
6d 5068.28
Ibuprofen (Reference) 50(Varies, used as positive control)

Data from a study on synthesized quinoline derivatives.[17]

Part 4: Synthesis of Biologically Active Quinoline Analogues

A variety of synthetic methods have been developed for the construction of the quinoline scaffold, with the choice of method often depending on the desired substitution pattern.[20][21] Classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses are still widely used, alongside more modern transition metal-catalyzed reactions.[21][22][23]

Experimental Workflow: General Friedländer Annulation

The Friedländer synthesis is a widely used method for the synthesis of quinolines, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.

2-Aminoaryl Aldehyde/Ketone 2-Aminoaryl Aldehyde/Ketone Condensation & Cyclization Condensation & Cyclization 2-Aminoaryl Aldehyde/Ketone->Condensation & Cyclization α-Methylene Carbonyl Compound α-Methylene Carbonyl Compound α-Methylene Carbonyl Compound->Condensation & Cyclization Base or Acid Catalyst Base or Acid Catalyst Base or Acid Catalyst->Condensation & Cyclization Catalyzes Quinoline Derivative Quinoline Derivative Condensation & Cyclization->Quinoline Derivative Forms

Caption: General Workflow for Friedländer Quinoline Synthesis.

References

[12] PubMed. Quinoline antimalarials: mechanisms of action and resistance. [13] Malaria Parasite Metabolic Pathways. Mechanism of action of quinoline drugs. [17] SpringerLink. Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. [3] Wikipedia. Quinine. [14] PNAS. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. [10] PubMed Central. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. [4] Bentham Science. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. [20] RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [18] ResearchGate. Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. [16] Biointerface Research in Applied Chemistry. Antibacterial Properties of Quinoline Derivatives: A Mini- Review. [11] National Institutes of Health. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. [24] MDPI. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [25] PubMed. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. [22] ResearchGate. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [19] ResearchGate. Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. [9] MDPI. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. [26] PubMed. Studies on the antimalarial mode of action of quinoline-containing drugs: time-dependence and irreversibility of drug action, and interactions with compounds that alter the function of the parasite's food vacuole. [27] PubMed. Quinoline-containing antimalarials--mode of action, drug resistance and its reversal. An update with unresolved puzzles. [2] Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [28] PubMed. Quinoline: An Attractive Scaffold in Drug Design. [29] NINGBO INNO PHARMCHEM CO.,LTD. The Role of Quinoline Derivatives in Modern Drug Discovery. [21] RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Benchchem. Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis. [23] Semantic Scholar. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [30] International Journal of Pharmaceutical Sciences and Research. Synthesis and Biological Potentials of Quinoline Analogues: A Review of Literature. [5] ScienceDirect. Review on recent development of quinoline for anticancer activities. ScienceDirect. Comprehensive review on current developments of quinoline-based anticancer agents. [31] Sabinet African Journals. The mechanism of action of quinolines and related anti-malarial drugs. [15] ACS Publications. Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. [32] PubMed. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. [33] ACS Omega. Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. [34] PubMed. Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. [35] Benchchem. Application Notes and Protocols for In-Vivo Experimental Design: Quinoline-Based Drugs. [36] Benchchem. Application Notes & Protocols: Experimental Design for Testing Quinoline-Based Drug Candidates. [8] PubMed. Synthesis and Biological Evaluation of Quinoline Analogues of Flavones as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. [7] National Institutes of Health. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective.

Sources

Unveiling the Solid-State Architecture of 5-chloroquinolin-8-yl furan-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and luminescent properties.[1] The fusion of this privileged heterocycle with other pharmacologically relevant moieties, such as the furan-2-carboxylate group, presents a compelling strategy for the development of novel therapeutic agents and functional materials. Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for establishing structure-activity relationships (SAR) and for the rational design of new compounds with enhanced efficacy and tailored physical properties. This technical guide provides an in-depth analysis of the crystal structure of 5-chloroquinolin-8-yl furan-2-carboxylate, offering insights into its molecular geometry, intermolecular interactions, and the experimental basis for its structural elucidation.

Molecular and Crystal Structure

The compound 5-chloroquinolin-8-yl furan-2-carboxylate, with the chemical formula C₁₄H₈ClNO₃, crystallizes in the monoclinic system.[1] A detailed crystallographic analysis reveals the key structural features that define its solid-state conformation and packing.

Crystal Data and Structure Refinement

The determination of the crystal structure was achieved through single-crystal X-ray diffraction. A summary of the crystallographic data and refinement parameters is presented in Table 1.

Parameter Value [1]
Empirical formulaC₁₄H₈ClNO₃
Formula weight273.66
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)4.0714 (1)
b (Å)23.7463 (7)
c (Å)12.7698 (4)
β (°)102.113 (1)
Volume (ų)1207.11 (6)
Z4
Temperature (K)295
RadiationMo Kα (λ = 0.71073 Å)
Reflections collected1906
Final R indices [I>2σ(I)]R1 = 0.043, wR2 = 0.119
Goodness-of-fit on F²1.03
Molecular Conformation

The molecular structure of 5-chloroquinolin-8-yl furan-2-carboxylate is characterized by a notable twist between the quinoline and furan-2-carboxylate moieties. The central ester group (CO₂) is twisted away from the quinoline ring by a dihedral angle of 57.46 (5)° and is nearly coplanar with the furoyl ring, with a dihedral angle of 2.0 (1)°.[1] This non-planar conformation is a critical feature that influences the molecule's overall shape and its potential interactions with biological targets. The bond lengths and angles within the molecule are consistent with those observed in similar 8-hydroxyquinoline benzoate structures.[1]

Caption: Molecular conformation of 5-chloroquinolin-8-yl furan-2-carboxylate.

Crystal Packing and Intermolecular Interactions

The crystal packing of 5-chloroquinolin-8-yl furan-2-carboxylate is primarily governed by weak C—H···O hydrogen bonds. These interactions link adjacent molecules, forming chains that propagate along the[1] crystal direction.[1] Specifically, the C14 atom of the furan ring acts as a hydrogen-bond donor to the carbonyl oxygen atom (O2) of a neighboring molecule.[1] The absence of stronger hydrogen bonds, such as O—H or N—H, suggests that the crystal lattice is stabilized by a network of these weaker, yet collectively significant, interactions.

Experimental Protocols

Synthesis of 5-chloroquinolin-8-yl furan-2-carboxylate

The synthesis of the title compound is achieved through a standard esterification reaction. While the specific reaction conditions for this exact molecule are not detailed in the primary reference, a general and representative protocol is outlined below based on common synthetic methodologies for similar compounds.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 5-chloro-8-hydroxyquinoline in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Addition of Base: Add an appropriate base (e.g., triethylamine or pyridine) to the solution to act as a proton scavenger.

  • Acylation: Slowly add furan-2-carbonyl chloride to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Crystallization: Recrystallize the purified product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain single crystals suitable for X-ray diffraction.

G cluster_synthesis Synthesis Workflow Reactants 5-chloro-8-hydroxyquinoline + Furan-2-carbonyl chloride Reaction Esterification Reaction Reactants->Reaction Solvent_Base Anhydrous Solvent + Base Solvent_Base->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Crystallization Recrystallization Purification->Crystallization Product Single Crystals of 5-chloroquinolin-8-yl furan-2-carboxylate Crystallization->Product

Caption: Synthetic workflow for 5-chloroquinolin-8-yl furan-2-carboxylate.

Single-Crystal X-ray Diffraction

The definitive structural elucidation of 5-chloroquinolin-8-yl furan-2-carboxylate was performed using single-crystal X-ray diffraction.

Step-by-Step Methodology:

  • Crystal Selection: A suitable single crystal of the compound was selected and mounted on a goniometer head.

  • Data Collection: The crystal was placed in a diffractometer, and X-ray diffraction data were collected at a controlled temperature (295 K).[1]

  • Structure Solution: The collected diffraction data were processed, and the initial crystal structure was solved using direct methods.[1]

  • Structure Refinement: The structural model was refined against the experimental data using full-matrix least-squares on F².[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

  • Data Analysis and Visualization: The final refined structure was analyzed to determine bond lengths, bond angles, and intermolecular interactions. The molecular and packing diagrams were generated using appropriate software.

Conclusion

The crystal structure of 5-chloroquinolin-8-yl furan-2-carboxylate provides a detailed atomic-level understanding of its solid-state architecture. The non-planar conformation, arising from the significant twist between the quinoline and ester moieties, is a key structural determinant. The crystal packing is stabilized by a network of weak C—H···O interactions. This comprehensive structural information is invaluable for the scientific community, particularly for researchers in drug discovery and materials science, as it provides a solid foundation for understanding the physicochemical properties of this compound and for the rational design of new quinoline-based molecules with desired functionalities.

References

  • Ferrao, M. L. et al. (2013). 5-Chloroquinolin-8-yl furan-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o547. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Theoretical Calculations for Quinoline Derivatives Using Density Functional Theory (DFT)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of a Privileged Scaffold and a Powerful Theory

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1][2][3][4] Its derivatives exhibit a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties.[5][6][7] This versatility makes the quinoline moiety a focal point in modern drug discovery and development.[1][2]

As the quest for novel therapeutics becomes more complex, computational chemistry offers an indispensable toolkit for rational drug design. Among its methods, Density Functional Theory (DFT) has emerged as a robust and efficient approach for investigating the electronic structure and properties of molecules.[8][9] By providing detailed insights into a molecule's geometry, reactivity, and intermolecular interactions, DFT calculations empower researchers to predict the behavior of new quinoline derivatives, prioritize synthetic targets, and elucidate mechanisms of action at the atomic level.

This guide provides an in-depth, technically-grounded walkthrough of the application of DFT to the study of quinoline derivatives. It is designed not as a rigid protocol, but as a strategic framework, explaining the causality behind methodological choices to ensure scientifically sound and impactful results.

Theoretical Foundations: A Pragmatic Overview of DFT

Density Functional Theory is a quantum mechanical method used to investigate the electronic structure of many-body systems. The core principle of DFT, established by the Hohenberg-Kohn theorems, is that the ground-state energy of a molecule is a unique functional of its electron density.[10] This is a profound simplification compared to traditional wavefunction-based methods, as it reduces the complexity from 3N spatial coordinates (for N electrons) to just three.

In practice, the exact functional remains unknown. The Kohn-Sham approach approximates the system as one of non-interacting electrons moving in an effective potential. This allows the electron density to be constructed from a set of orbitals, the Kohn-Sham orbitals. The complexity is thus moved into the "exchange-correlation functional," which accounts for the quantum mechanical and non-classical interactions between electrons.[10]

The choice of this functional is the most critical decision in a DFT calculation. Functionals are often categorized in a hierarchy known as "Jacob's Ladder," where each rung adds a layer of complexity and, generally, accuracy. For organic molecules like quinolines, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide the best balance of accuracy and computational cost.

The Computational Workflow: A Validated Step-by-Step Protocol

A successful DFT study is a systematic process. The following workflow is designed to be a self-validating system, where each step confirms the integrity of the previous one, ensuring the final results are physically meaningful.

DFT_Workflow cluster_prep Part 1: Preparation & Setup cluster_calc Part 2: Core Calculations cluster_analysis Part 3: Analysis & Interpretation mol_build 1. Molecular Structure Input (Draw or import coordinates) choose_method 2. Select Functional & Basis Set (e.g., B3LYP / 6-311++G(d,p)) mol_build->choose_method geom_opt 3. Geometry Optimization (Find lowest energy structure) choose_method->geom_opt freq_calc 4. Frequency Calculation (Confirm minimum & get thermo data) geom_opt->freq_calc prop_calc 5. Electronic Property Calculation (Single-point energy, orbitals, etc.) freq_calc->prop_calc verify_min 6. Verify True Minimum (Check for imaginary frequencies) prop_calc->verify_min analyze_geom 7. Analyze Geometry (Bond lengths, angles) verify_min->analyze_geom analyze_elec 8. Analyze Electronic Properties (HOMO-LUMO, MEP, NBO) analyze_geom->analyze_elec correlate 9. Correlate with Experimental Data (Spectra, reactivity, etc.) analyze_elec->correlate DFT_Properties dft_output DFT Output properties HOMO-LUMO Gap Molecular Electrostatic Potential (MEP) Natural Bond Orbital (NBO) Analysis dft_output->properties Analysis applications Reactivity & Stability Pharmacophore & Binding Sites Intramolecular Interactions & Charge Transfer properties:h->applications:r Predicts properties:m->applications:p Identifies properties:s->applications:s Quantifies

Sources

Methodological & Application

Application Notes and Protocols for the Three-Component Synthesis of Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Quinoline-4-Carboxylic Acids

Quinoline-4-carboxylic acids represent a cornerstone scaffold in medicinal chemistry and drug development. These heterocyclic compounds are integral to a wide array of pharmaceuticals, demonstrating a broad spectrum of biological activities including antitumor, antimalarial, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3][4][5] The efficient and versatile synthesis of this privileged structure is, therefore, a critical focus for organic chemists and drug discovery teams.

Among the various synthetic strategies, three-component reactions stand out for their elegance and efficiency, allowing for the construction of complex molecular architectures from simple, readily available starting materials in a single synthetic operation.[2] The most prominent of these is the Doebner reaction , which classically involves the condensation of an aniline, an aldehyde, and pyruvic acid.[6][7][8] This approach and its modern variations offer a highly modular platform for generating diverse libraries of quinoline-4-carboxylic acids, which is invaluable for structure-activity relationship (SAR) studies.

These application notes provide a comprehensive guide to the three-component synthesis of quinoline-4-carboxylic acids, with a primary focus on the Doebner reaction and its contemporary advancements. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and discuss the impact of various catalysts and reaction conditions on the efficiency and substrate scope of the synthesis.

Mechanistic Insights: The Doebner Reaction Pathway

The mechanism of the Doebner reaction is a subject of detailed study, and understanding its intricacies is key to optimizing reaction conditions and troubleshooting synthetic challenges. While variations exist, the generally accepted pathway involves a sequence of condensation, cyclization, and oxidation steps.

Initially, the aniline and aldehyde react to form an N-arylimine, commonly known as a Schiff base.[7] Concurrently, pyruvic acid can exist in equilibrium with its enol tautomer. The reaction then proceeds through a crucial carbon-carbon bond-forming event, which is often an electrophilic attack of the imine by the enol of pyruvic acid. This is followed by an intramolecular electrophilic cyclization onto the aniline's aromatic ring. The resulting dihydroquinoline intermediate is subsequently oxidized to the aromatic quinoline-4-carboxylic acid product.[7]

A key development in understanding and improving this reaction is the Doebner hydrogen-transfer reaction . This modification elucidates the oxidation mechanism, showing that the dihydroquinoline intermediate can be oxidized by another molecule of the initially formed imine, which is in turn reduced.[1] This insight has led to improved yields, particularly for anilines bearing electron-withdrawing groups, which are notoriously poor substrates in the conventional Doebner reaction.[1]

Doebner_Mechanism Aniline Aniline SchiffBase Schiff Base (Imine) Aniline->SchiffBase + Aldehyde - H₂O Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization Adduct Initial Adduct SchiffBase->Adduct + Enol Enol->Adduct Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Intramolecular Cyclization Quinoline Quinoline-4-Carboxylic Acid Dihydroquinoline->Quinoline Oxidation (e.g., by another imine molecule)

Caption: Proposed mechanism of the Doebner reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of quinoline-4-carboxylic acids. These include a classical approach, a modern catalyzed version for challenging substrates, and an environmentally conscious method utilizing microwave irradiation.

Protocol 1: Classical Doebner Synthesis

This protocol is a conventional method suitable for a range of anilines and aldehydes.

Materials:

  • Substituted aniline (10.0 mmol)

  • Aromatic aldehyde (10.0 mmol)

  • Pyruvic acid (12.0 mmol)

  • Ethanol (50 mL)

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted aniline (10.0 mmol) and ethanol (50 mL).

  • Stir the mixture until the aniline is completely dissolved.

  • Add the aromatic aldehyde (10.0 mmol) to the solution, followed by the dropwise addition of pyruvic acid (12.0 mmol).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure quinoline-4-carboxylic acid.

Protocol 2: Modified Doebner Hydrogen-Transfer Reaction for Electron-Deficient Anilines

This protocol is optimized for anilines with electron-withdrawing groups, which typically give low yields under classical conditions.[1]

Materials:

  • Electron-deficient aniline (e.g., 4-nitroaniline) (1.0 mmol)

  • Benzaldehyde (1.1 mmol)

  • Pyruvic acid (1.2 mmol)

  • Boron trifluoride tetrahydrofuran complex (BF₃·THF) (0.5 mmol)

  • Acetonitrile (MeCN) (5 mL)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve the electron-deficient aniline (1.0 mmol) and benzaldehyde (1.1 mmol) in acetonitrile (3 mL).

  • Add BF₃·THF (0.5 mmol) to the mixture and stir at 65 °C for 1 hour.[1][9]

  • In a separate vial, dissolve pyruvic acid (1.2 mmol) in acetonitrile (2 mL).

  • Add the pyruvic acid solution dropwise to the reaction mixture over a period of 3 hours while maintaining the temperature at 65 °C.[1]

  • Continue heating and stirring the reaction mixture for an additional 20 hours.[1]

  • After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired quinoline-4-carboxylic acid.

Protocol 3: Microwave-Assisted Green Synthesis

This protocol utilizes microwave irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times, aligning with the principles of green chemistry.[10][11]

Materials:

  • Aniline (1.0 mmol)

  • Aryl aldehyde (1.0 mmol)

  • Sodium pyruvate (1.2 mmol)

  • p-Toluenesulfonic acid (p-TSA) (0.2 mmol)

  • Water:Ethylene glycol (1:1 v/v) (4 mL)

Procedure:

  • In a 10 mL microwave reaction vial equipped with a magnetic stirrer, combine the aniline (1.0 mmol), aryl aldehyde (1.0 mmol), and p-TSA (0.2 mmol) in the water:ethylene glycol solvent mixture (4 mL).[10]

  • Add sodium pyruvate (1.2 mmol) to the mixture.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature of 100-120 °C for 3-10 minutes.[11]

  • After the reaction is complete, cool the vial to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Further purification can be achieved by recrystallization if necessary.

Workflow Start Start Mixing Mix Aniline, Aldehyde, Pyruvic Acid, and Catalyst in a suitable solvent Start->Mixing Heating Heat Reaction Mixture (Conventional, Microwave, or Ultrasound) Mixing->Heating Monitoring Monitor Reaction Progress (TLC) Heating->Monitoring Monitoring->Heating Incomplete Workup Reaction Work-up (Cooling, Quenching, Extraction) Monitoring->Workup Complete Isolation Product Isolation (Filtration, Precipitation) Workup->Isolation Purification Purification (Recrystallization, Chromatography) Isolation->Purification Product Pure Quinoline-4-Carboxylic Acid Purification->Product

Caption: General experimental workflow for the synthesis.

Data Presentation: Catalyst and Condition Optimization

The choice of catalyst and reaction conditions significantly impacts the yield and efficiency of the three-component synthesis. The following table summarizes representative data from the literature, highlighting the effectiveness of different approaches.

EntryAniline SubstrateCatalystSolventConditionsYield (%)Reference
1AnilineNoneEthanolReflux, 24hLow[1]
26-(trifluoromethoxy)anilineH₂NSO₃HAqueous100 °C, 24h28[1]
36-(trifluoromethoxy)anilineBF₃·THFMeCN65 °C, 21h85[1][9]
4Anilinep-TSAWater/Ethylene Glycol50 °C, 3h85[10]
54-Methoxyanilinep-TSAWater/Ethylene Glycol50 °C, 3.5h92[10]
6AnilineSulfamic Acid1,4-dioxane/n-butanol110 °C, 8h-[12]
7VariousInCl₃AcetonitrileMicrowave, 3 minup to 57[13]
8AnilineSnCl₂·2H₂OWaterUltrasoundGood[14]

Yields are isolated yields as reported in the cited literature. Some entries may not report a specific yield but indicate the conditions for successful synthesis.

Troubleshooting and Key Considerations

  • Substrate Scope: Anilines with strong electron-donating groups tend to react more readily, while those with electron-withdrawing groups often require more forcing conditions or specialized catalysts like BF₃·THF.[1][10]

  • Byproduct Formation: The Doebner reaction can sometimes yield byproducts. The order of addition of reactants can influence the product distribution.[15]

  • Solvent Choice: The choice of solvent can influence reaction rates and yields. Green solvents like water and ethylene glycol are becoming increasingly popular.[10]

  • Energy Input: Microwave irradiation and ultrasound assistance can dramatically reduce reaction times and improve yields, offering a more energy-efficient approach compared to conventional heating.[11][14][16]

  • Catalyst Selection: A range of Brønsted and Lewis acids can catalyze the reaction. The optimal catalyst often depends on the specific substrates being used.[9][10][17]

Conclusion

The three-component synthesis of quinoline-4-carboxylic acids, particularly through the Doebner reaction and its modern variants, remains a powerful and versatile tool in the arsenal of synthetic chemists. By understanding the underlying mechanism and carefully selecting catalysts and reaction conditions, researchers can efficiently access a wide range of these valuable heterocyclic compounds. The continued development of greener and more efficient protocols, such as those employing microwave or ultrasound technologies, further enhances the appeal of this synthetic strategy for applications in drug discovery and materials science.

References

  • Komatsu, H., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available at: [Link]

  • Wikipedia. (n.d.). Doebner reaction. Available at: [Link]

  • PubMed. (1989). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Available at: [Link]

  • MDPI. (2020). Recent Advances in Metal-Free Quinoline Synthesis. Available at: [Link]

  • MDPI. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Available at: [Link]

  • Taylor & Francis Online. (2024). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Available at: [Link]

  • Unknown Source. (2021). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction.
  • ResearchGate. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Available at: [Link]

  • ResearchGate. (2021). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Available at: [Link]

  • National Institutes of Health. (2022). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Available at: [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Available at: [Link]

  • DergiPark. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Available at: [Link]

  • ResearchGate. (2014). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Available at: [Link]

  • ResearchGate. (2015). Microwave-assisted Döbner synthesis of 2-phenylquinoline-4-carboxylic acids and their antiparasitic activities. Available at: [Link]

  • ACS Publications. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]

  • ACS Publications. (2019). Catalyst-Free Synthesis of 2-Anilinoquinolines and 3-Hydroxyquinolines via Three-Component Reaction of Quinoline N-Oxides, Aryldiazonium Salts, and Acetonitrile. Available at: [Link]

  • ResearchGate. (2010). ChemInform Abstract: Sequential Catalytic Process: Synthesis of Quinoline Derivatives by AuCl3/CuBr-Catalyzed Three-Component Reaction of Aldehydes, Amines, and Alkynes. Available at: [Link]

  • Moroccan Journal of Heterocyclic Chemistry. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available at: [Link]

  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

  • PubMed. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Available at: [Link]

  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Available at: [Link]

  • PubMed. (2018). Ultrasound Assisted Synthesis of Quinoline Derivatives in the Presence of SnCl2·2H2O as a Precatalyst in Water: Evaluation of Their Antibacterial Activities. Available at: [Link]

  • National Institutes of Health. (2023). Ultrasound assisted synthesis of hybrid quinoline anchored with 4-R-benzenesulfonamide moiety with potential antimicrobial activity. Available at: [Link]

  • PubMed. (2023). Ultrasound assisted synthesis of hybrid quinoline anchored with 4-R-benzenesulfonamide moiety with potential antimicrobial activity. Available at: [Link]

  • RSC Publishing. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Available at: [Link]

  • Semantic Scholar. (n.d.). Ultrasound assisted synthesis of hybrid quinoline anchored with 4-R-benzenesulfonamide moiety with potential antimicrobial activity. Available at: [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Available at: [Link]

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Application Notes & Protocols: Development of Quinoline-Based Chemosensors for Toxic Metal Ion Detection

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Sensitive Metal Ion Detection

The escalating environmental presence of toxic heavy metal ions such as lead (Pb²⁺), cadmium (Cd²⁺), mercury (Hg²⁺), and copper (Cu²⁺) poses a significant threat to ecological systems and human health.[1][2] Conventional analytical methods for their detection, while accurate, often require sophisticated instrumentation and laborious sample preparation.[3] This has propelled the development of chemosensors, particularly those based on fluorescence and colorimetry, which offer high sensitivity, selectivity, and real-time monitoring capabilities.[4][5][6] Among various scaffolds, the quinoline moiety has emerged as a privileged structure in the design of such sensors.[5][7][8] Its inherent fluorescence, robust coordination ability with metal ions, and the facility for structural modification make it an ideal platform for creating highly sensitive and selective chemosensors.[9][10][11]

These application notes provide a comprehensive guide to the principles, design considerations, synthesis, and application of quinoline-based chemosensors for the detection of toxic metal ions. The protocols outlined herein are designed to be adaptable for a range of research and development applications, from environmental monitoring to biological imaging.

Principles of Quinoline-Based Chemosensor Design

The efficacy of a quinoline-based chemosensor hinges on the strategic integration of a metal ion recognition unit (receptor) with the quinoline fluorophore (signaling unit). The interaction between the target metal ion and the receptor induces a measurable change in the photophysical properties of the quinoline core.

The Quinoline Scaffold: A Versatile Fluorophore

Quinoline and its derivatives, such as 8-hydroxyquinoline, serve as excellent fluorophores due to their rigid, planar aromatic structure.[12] The photophysical properties of the quinoline ring can be finely tuned by introducing various substituents, which can influence its fluorescence quantum yield, emission wavelength, and sensitivity to the local environment.[13]

Signaling Mechanisms

The detection of metal ions by quinoline-based chemosensors predominantly relies on several key photophysical processes:

  • Photoinduced Electron Transfer (PET): In the "off" state, the fluorescence of the quinoline fluorophore is quenched by an electron-rich receptor. Upon binding a metal ion, the receptor's electron-donating ability is suppressed, inhibiting the PET process and leading to a "turn-on" fluorescence response.[4]

  • Chelation-Enhanced Fluorescence (CHEF): The free sensor molecule may exhibit weak fluorescence due to rotational and vibrational freedoms that promote non-radiative decay. Chelation with a metal ion forms a rigid complex, restricting these motions and significantly enhancing the fluorescence intensity.[4]

  • Intramolecular Charge Transfer (ICT): The binding of a metal ion can alter the electron density distribution within the sensor molecule, leading to a shift in the ICT process. This can result in a noticeable change in the fluorescence emission spectrum, including shifts in wavelength.[1][14]

  • Förster Resonance Energy Transfer (FRET): This mechanism involves the non-radiative transfer of energy from a donor fluorophore to an acceptor. Metal ion binding can modulate the distance or spectral overlap between the donor and acceptor, leading to a change in the FRET efficiency and a corresponding change in the fluorescence signal.[9]

Signaling Pathway of a Quinoline-Based Chemosensor

G Generalized Signaling Pathway of a Quinoline-Based Chemosensor cluster_0 Sensor in 'Off' State cluster_1 Sensor in 'On' State Quinoline_Off Quinoline Fluorophore Receptor_Free Receptor (e.g., electron-rich) Quinoline_Off->Receptor_Free PET Quenching No_Fluorescence Low/No Fluorescence Quinoline_Off->No_Fluorescence Complex Quinoline-Receptor-Metal Complex Metal_Ion Toxic Metal Ion Metal_Ion->Receptor_Free Binding Fluorescence Enhanced Fluorescence ('Turn-On') Complex->Fluorescence Inhibition of PET / CHEF

Caption: Generalized signaling pathway for a quinoline-based fluorescent sensor.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and application of a quinoline-based chemosensor. Researchers should adapt these procedures based on the specific chemistry of their chosen sensor and target analyte.

Protocol 1: Synthesis of a Representative Quinoline-Based Chemosensor

This protocol describes the synthesis of a Schiff base sensor derived from 8-hydroxyquinoline-2-carboxaldehyde, a common precursor in chemosensor development.

Materials:

  • 8-hydroxyquinoline-2-carboxaldehyde

  • A suitable amine-containing receptor molecule (e.g., an aniline derivative or an aliphatic amine)

  • Ethanol or Methanol (anhydrous)

  • Glacial Acetic Acid (catalyst)

  • Silica gel for column chromatography

  • Ethyl acetate and petroleum ether (or other suitable eluents)

Procedure:

  • Dissolution: Dissolve 8-hydroxyquinoline-2-carboxaldehyde (1 equivalent) in anhydrous ethanol in a round-bottom flask.

  • Addition of Receptor: To the stirred solution, add the amine-containing receptor molecule (1 equivalent).

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to obtain the pure chemosensor.[9]

  • Characterization: Characterize the synthesized chemosensor using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR to confirm its structure and purity.

Experimental Workflow: From Synthesis to Data Analysis

G Experimental Workflow for Chemosensor Application Synthesis 1. Sensor Synthesis & Purification Characterization 2. Structural Characterization (NMR, MS) Synthesis->Characterization Solution_Prep 3. Preparation of Stock Solutions (Sensor & Metal Ions) Characterization->Solution_Prep Spectro_Analysis 4. Spectroscopic Titration (UV-Vis & Fluorescence) Solution_Prep->Spectro_Analysis Selectivity_Study 5. Selectivity & Interference Studies Spectro_Analysis->Selectivity_Study LOD_Calc 6. Limit of Detection (LOD) Calculation Spectro_Analysis->LOD_Calc Data_Analysis 7. Data Analysis & Interpretation Selectivity_Study->Data_Analysis LOD_Calc->Data_Analysis

Caption: A typical experimental workflow from sensor synthesis to data analysis.

Protocol 2: Spectroscopic Detection of a Target Metal Ion

Materials:

  • Synthesized quinoline-based chemosensor

  • Stock solutions of various metal ions (e.g., Pb²⁺, Cd²⁺, Hg²⁺, Cu²⁺, Zn²⁺, Fe³⁺, etc.) in a suitable solvent (e.g., deionized water or acetonitrile).

  • Buffer solution (to maintain a constant pH, if necessary).

  • Spectroscopic grade solvent (e.g., acetonitrile, DMSO, or a mixed aqueous-organic solvent system).

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Sensor Solution: Prepare a stock solution of the chemosensor in the chosen spectroscopic solvent at a known concentration (e.g., 1 mM). From this, prepare a working solution at a lower concentration (e.g., 10 µM).

  • UV-Vis Titration:

    • Place a known volume of the sensor working solution in a quartz cuvette.

    • Record the initial UV-Vis absorption spectrum.

    • Incrementally add small aliquots of the target metal ion stock solution to the cuvette.

    • Record the UV-Vis spectrum after each addition, ensuring thorough mixing.

    • Observe changes in the absorption bands (e.g., appearance of new peaks, shifts in existing peaks) to monitor the complexation.

  • Fluorescence Titration:

    • Place a known volume of the sensor working solution in a quartz cuvette.

    • Record the initial fluorescence emission spectrum at a predetermined excitation wavelength.

    • Incrementally add small aliquots of the target metal ion stock solution to the cuvette.

    • Record the fluorescence spectrum after each addition.

    • Observe changes in fluorescence intensity (quenching or enhancement) and/or emission wavelength.[8]

  • Selectivity Study: Repeat the fluorescence titration procedure with a range of other potentially interfering metal ions at the same concentration as the target analyte to assess the sensor's selectivity.

  • Limit of Detection (LOD) Calculation: Plot the fluorescence intensity as a function of the target metal ion concentration. The LOD can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the calibration curve in the linear range.

Data Presentation and Interpretation

Performance Comparison of Quinoline-Based Chemosensors

The performance of different quinoline-based chemosensors can be compared based on several key parameters. The following table summarizes the performance of selected sensors for various toxic metal ions.

Sensor/ProbeTarget Ion(s)Limit of Detection (LOD)Analytical MethodKey Performance Metrics
TQA (Quinoline Derivative)Fe³⁺0.16841 µMFluorescence SpectroscopyGood selectivity and sensitivity; operates in a 1:1 binding mode.[8]
DDTQ (Quinoline-based)Cd²⁺126 nMFluorescence SpectroscopySignificant fluorescence enhancement; operates via PET and CHEF mechanisms.[9]
8-HQC-2PAZn²⁺, Cd²⁺3.8 x 10⁻⁸ M (Zn²⁺), 3.7 x 10⁻⁹ M (Cd²⁺)Dual-channel Fluorescence"Turn-on" for Zn²⁺, red-shift for Cd²⁺.[15]
Hydrazone-based SensorCo²⁺, Zn²⁺0.21 µM (Co²⁺), 0.66 µM (Zn²⁺)Colorimetric & FluorescenceColorimetric detection of Co²⁺ and "turn-on" fluorescence for Zn²⁺.[16]
Mono Schiff Base (L)Pb²⁺9.9 x 10⁻⁷ M (Fluorescence), 1.2 x 10⁻⁶ M (Colorimetric)Fluorescence & Colorimetric"On-off" response for Pb²⁺ detection.[1]
Interpreting Spectroscopic Data
  • UV-Vis Spectra: The appearance of an isosbestic point in the titration spectra suggests the formation of a single, stable complex between the sensor and the metal ion. A significant shift in the absorption maximum (bathochromic or hypsochromic) indicates a change in the electronic structure of the chromophore upon metal binding.

  • Fluorescence Spectra: A linear relationship between the fluorescence intensity and the concentration of the metal ion in the low concentration range is desirable for quantitative analysis. The stoichiometry of the sensor-metal complex can be determined using a Job's plot analysis of the titration data.

Logical Relationship: Structure to Selectivity

G Structure-Selectivity Relationship in Chemosensors cluster_0 Design Parameters cluster_1 Performance Metrics Quinoline_Core Quinoline Scaffold (Fluorophore) Signaling Signaling Mechanism (e.g., Turn-on/off) Quinoline_Core->Signaling Determines Photophysical Properties Receptor_Design Receptor Design (Binding Site) Selectivity Selectivity for Target Ion Receptor_Design->Selectivity Dictates Metal Ion Specificity Sensitivity Sensitivity (LOD) Receptor_Design->Sensitivity Influences Binding Affinity Linker Linker Moiety Linker->Signaling Modulates Communication

Caption: The relationship between the structural components of a chemosensor and its performance.

Troubleshooting and Advanced Considerations

  • Solubility Issues: Poor solubility of the chemosensor in aqueous media is a common challenge.[5] This can be addressed by incorporating hydrophilic groups (e.g., carboxylates, sulfonates) into the sensor structure or by using co-solvents.

  • pH Dependence: The fluorescence of many quinoline-based sensors is pH-dependent.[2] It is crucial to perform experiments in a buffered solution to ensure that the observed changes are due to metal ion binding and not pH fluctuations.

  • Interference from Other Ions: Even with a selective receptor, other metal ions may cause interference. Competitive binding studies are essential to validate the sensor's performance in complex matrices.

  • Applications in Biological Systems: For in-vivo imaging, the sensor should exhibit low cytotoxicity, good biocompatibility, and excitation/emission wavelengths in the biological window to minimize autofluorescence and light scattering.[8]

Conclusion

Quinoline-based chemosensors represent a powerful and versatile tool for the detection of toxic metal ions.[7] Their high sensitivity, selectivity, and adaptability make them suitable for a wide range of applications in environmental science, analytical chemistry, and biomedical research. By understanding the fundamental principles of their design and operation, and by following robust experimental protocols, researchers can successfully develop and apply these sensors to address critical challenges in metal ion detection.

References

  • A Comparative Guide to Quinoline-Based Fluorescent Sensors for Heavy Metal Ion Detection. BenchChem.
  • Application Notes and Protocols for the Detection of Heavy Metal Ions Using Quinoline-Based Fluorescent Sensors. BenchChem.
  • Quinoline-Based Fluorescence Sensors.
  • Quinoline based dual fluorescence chemosensor for the detection of Zn2+ and Cd2+ ions. ScholarWorks@Gachon.
  • Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. MDPI.
  • A Single Molecule That Acts as a Fluorescence Sensor for Zinc and Cadmium and a Colorimetric Sensor for Cobalt. PubMed.
  • Quinoline based dual fluorescence chemosensor for the detection of Zn2+ and Cd2+ ions. ScienceDirect.
  • A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions.
  • A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Royal Society of Chemistry.
  • Synthesis of Quinoline-based New Organic Chemosensors and its Application in Fluorophoric Detection of Metal-ions in Environmental Samples and Confirmation of Results using Molecular Modelling: A Complete Study. Asian Journal of Chemistry.
  • Computational Studies on Quinoline Based Metal Chemosensors. DergiPark.
  • Quinoline based thiosemicarbazones as colorimetric chemosensors for fluoride and cyanide ions and DFT studies.
  • Quinoline-based hydrazone for colorimetric detection of Co2+ and fluorescence turn-on response of Zn2. PubMed.
  • A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb 2+ ions. Royal Society of Chemistry.
  • First Quinoline-based fluorogenic chemosensor for selective detection of Zr4+: Applications in imaging, environmental monitoring, and sensing.
  • A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Deriv
  • Synthesis And Application Of Novel Quinoline-based Fluorescent Probe. Globe Thesis.
  • Quinoline-Based Fluorescence Sensors.

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Application Note: Characterizing Molecular Interactions with Quinoline Derivatives Using Fluorescence Titration

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fluorescence titration is a highly sensitive and widely adopted biophysical technique used to quantify the binding affinity and stoichiometry of interactions between a fluorescent molecule (fluorophore) and a non-fluorescent or spectrally distinct binding partner (quencher or analyte). Quinoline and its derivatives represent a privileged class of heterocyclic aromatic compounds that are extensively utilized as fluorescent probes.[1][2][3] Their robust photophysical properties, including high quantum yields and sensitivity to the local microenvironment, combined with the versatility of their chemical structure for targeted modifications, make them ideal candidates for studying a wide array of molecular interactions.[1][3][4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, experimental design, and execution of fluorescence titration assays using quinoline-based probes. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and offer insights into data analysis and interpretation to ensure the generation of robust and reliable binding data.

Part I: Theoretical Principles

The foundation of a fluorescence titration experiment lies in monitoring the change in the fluorescence emission of the quinoline probe upon incremental additions of an analyte. This change can manifest as either a decrease (quenching) or an increase (enhancement) in fluorescence intensity.

Mechanisms of Fluorescence Change:

  • Fluorescence Quenching: This is the more common phenomenon, where the binding of an analyte reduces the fluorescence intensity of the quinoline probe. Quenching can occur through several mechanisms:

    • Dynamic (Collisional) Quenching: The analyte collides with the excited-state quinoline probe, leading to non-radiative de-excitation.[6][7][8] This process is dependent on diffusion and is described by the Stern-Volmer relationship.[6][7][9]

    • Static Quenching: The analyte and the quinoline probe form a non-fluorescent ground-state complex. This pre-formed complex reduces the population of fluorophores available for excitation.[8]

    • Förster Resonance Energy Transfer (FRET): If the emission spectrum of the quinoline probe overlaps with the absorption spectrum of the analyte, non-radiative energy transfer can occur, leading to quenching.[10]

  • Fluorescence Enhancement: In some cases, binding to a target molecule can shield the quinoline probe from solvent-induced quenching or lock it into a more rigid conformation, which restricts non-radiative decay pathways and leads to an increase in fluorescence intensity.

The choice of a specific quinoline derivative is critical and depends on the system being studied. The functional groups on the quinoline scaffold dictate its solubility, spectral properties, and binding specificity.[1][5]

Part II: Experimental Design & Optimization

A well-designed experiment is paramount for obtaining high-quality, interpretable data. The following considerations are crucial.

1. Reagent and Buffer Selection:

  • Quinoline Probe: The concentration of the quinoline probe should be kept constant and low (typically in the nanomolar to low micromolar range) to minimize inner filter effects and ensure that the concentration of the probe is significantly lower than the expected dissociation constant (K_D).[11]

  • Analyte (Titrant): The analyte solution should be prepared at a concentration at least 10- to 20-fold higher than the constant quinoline probe concentration to avoid significant dilution of the probe during the titration.[12]

  • Buffer System: The choice of buffer is critical. It must maintain a stable pH and ionic strength without interfering with the binding interaction or the fluorescence of the probe. It is essential to check for any intrinsic fluorescence of the buffer components. Common biological buffers like HEPES, Tris, or phosphate buffers are often used.[13]

2. Instrument Setup and Wavelength Selection:

  • Spectrofluorometer: The experiment is performed using a spectrofluorometer, which consists of an excitation source (e.g., Xenon lamp), excitation and emission monochromators, a sample holder, and a detector (e.g., photomultiplier tube).[14]

  • Determining Excitation (λ_ex) and Emission (λ_em) Wavelengths:

    • Record the absorption spectrum of the quinoline derivative to identify the wavelength of maximum absorbance (λ_max_abs). The optimal λ_ex is typically at or near this maximum.

    • Set the excitation monochromator to λ_max_abs and scan the emission monochromator to find the wavelength of maximum fluorescence emission (λ_max_em).

  • Slit Widths: Excitation and emission slit widths control the spectral bandpass. Narrower slits provide better spectral resolution but lower signal intensity, while wider slits increase the signal but may reduce resolution. A good starting point is typically 5 nm for both.[13][15]

3. Mitigating Artifacts: The Inner Filter Effect (IFE) The inner filter effect (IFE) is a significant potential artifact where the analyte or the probe itself absorbs either the excitation or emission light, leading to an artificial decrease in the measured fluorescence intensity.[16][17][18]

  • Primary IFE: Absorption of excitation light by the analyte.[16]

  • Secondary IFE: Re-absorption of emitted light by the analyte or the probe.[16]

Causality: Failure to correct for IFE can lead to an overestimation of quenching and an inaccurate determination of the binding constant. It is crucial to keep the absorbance of all components in the cuvette below 0.1 A.U. at both the excitation and emission wavelengths to minimize this effect.[16] If higher concentrations are necessary, a correction must be applied:

F_corr = F_obs * 10^((A_ex + A_em)/2)

Where:

  • F_corr is the corrected fluorescence intensity.

  • F_obs is the observed fluorescence intensity.

  • A_ex is the absorbance at the excitation wavelength.

  • A_em is the absorbance at the emission wavelength.

Many modern instruments can perform this correction automatically if they can measure absorbance and fluorescence simultaneously.[16]

Part III: Step-by-Step Experimental Protocol

This protocol outlines a standard procedure for a fluorescence titration experiment.

A. Materials & Reagents
  • High-purity quinoline derivative (fluorophore)

  • High-purity analyte (titrant)

  • Appropriate buffer (e.g., 50 mM HEPES, 100 mM KCl, pH 7.4)

  • Spectroscopic grade solvents (if needed for stock solutions)

  • Calibrated micropipettes

  • Quartz fluorescence cuvette (1 cm path length)

  • Spectrofluorometer

B. Instrument Setup
ParameterRecommended SettingRationale
Excitation Wavelength (λ_ex) Determined from absorbance scanMaximizes signal from the quinoline probe.
Emission Wavelength (λ_em) Determined from emission scanCaptures the peak fluorescence output.
Excitation Slit Width 5 nmBalances signal intensity with spectral resolution.[15]
Emission Slit Width 5 nmBalances signal intensity with spectral resolution.[15]
Integration Time 1 secondSufficient for stable signal; can be increased if the signal is weak.
Temperature Control 25 °C (or desired temp.)Binding is temperature-dependent; consistency is key.
Stirring Low-to-medium speedEnsures rapid and homogenous mixing after each addition.[15]
C. Sample Preparation
  • Quinoline Probe Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) in an appropriate solvent (e.g., DMSO or ethanol) and store it protected from light.

  • Analyte Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in the assay buffer. Ensure the analyte is fully dissolved.

  • Working Quinoline Solution: Prepare a dilute working solution of the quinoline probe in the assay buffer (e.g., 2 μM for a final concentration of 1 μM, as it will be diluted 1:1 initially).

D. Titration Procedure

The following workflow illustrates the titration process.

Titration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Probe Prepare Quinoline Probe Solution Prep_Analyte Prepare Analyte (Titrant) Stock Prep_Buffer Prepare Assay Buffer Start Add Probe to Cuvette (F0) Measure_F0 Measure Initial Fluorescence (F0) Start->Measure_F0 Add_Titrant Add Aliquot of Analyte Solution Measure_F0->Add_Titrant Equilibrate Equilibrate (1-2 min) Add_Titrant->Equilibrate Measure_Fi Measure Fluorescence (Fi) Equilibrate->Measure_Fi Loop_Check Titration Complete? Measure_Fi->Loop_Check Loop_Check->Add_Titrant No Correct_Data Correct for Dilution & Inner Filter Effect Loop_Check->Correct_Data Yes Plot_Data Plot Corrected F vs. [Analyte] Correct_Data->Plot_Data Fit_Curve Non-linear Regression Fitting Plot_Data->Fit_Curve Determine_KD Determine KD & Stoichiometry Fit_Curve->Determine_KD

Caption: Experimental workflow for fluorescence titration.

  • Initial Measurement (F₀): Add a known volume (e.g., 2 mL) of the quinoline probe working solution to the cuvette. Allow it to equilibrate to the set temperature. Record the initial fluorescence intensity (F₀). This is the fluorescence of the free probe.[6]

  • Analyte Addition: Add a small aliquot of the concentrated analyte stock solution (e.g., 1-5 µL) to the cuvette. The volume should be small enough to minimize dilution effects.

  • Equilibration: Allow the solution to equilibrate for 1-2 minutes with constant stirring to ensure the binding reaction has reached equilibrium.[15]

  • Fluorescence Measurement (Fᵢ): Record the fluorescence intensity.

  • Repeat: Continue adding aliquots of the analyte and recording the fluorescence until the signal change plateaus, indicating that the quinoline probe is saturated with the analyte. A typical titration involves 15-25 data points.[12]

Part IV: Data Analysis & Interpretation

Accurate data analysis is critical for extracting meaningful binding parameters.

1. Data Correction:

  • Dilution Correction: First, correct the raw fluorescence data for the minor dilution that occurs with each addition of the titrant. F_corrected = F_observed * ((V_initial + V_added) / V_initial) Where V_initial is the starting volume and V_added is the total volume of titrant added.

2. Plotting and Curve Fitting: Plot the corrected fluorescence intensity (or the change, F₀-F) as a function of the total analyte concentration. The resulting data points should form a saturation binding curve.

Binding_Concept cluster_plot Resulting Titration Curve Probe Quinoline Probe (F) Complex Probe-Analyte Complex (F') Probe->Complex + Analyte (Binding) Analyte Analyte Analyte->Complex d Complex->d Change in Fluorescence (Quenching or Enhancement) is plotted against [Analyte] to find KD a b c

Caption: Quinoline probe binding leads to a measurable signal change.

3. Determining the Dissociation Constant (K_D): The dissociation constant (K_D), which is the concentration of analyte at which half of the binding sites on the quinoline probe are occupied, is a measure of binding affinity. A lower K_D indicates a higher affinity.

The K_D is determined by fitting the titration data to a suitable binding model using non-linear regression analysis software (e.g., Origin, GraphPad Prism, or custom scripts in Python/R).[19][20][21]

For a simple 1:1 binding model, the following equation is often used:

F = F_min + (F_max - F_min) * (([P]₀ + [L]₀ + K_D) - sqrt(([P]₀ + [L]₀ + K_D)² - 4[P]₀[L]₀)) / (2[P]₀)

Where:

  • F is the observed fluorescence at a given analyte concentration.

  • F_min and F_max are the minimum and maximum fluorescence signals.

  • [P]₀ is the total concentration of the quinoline probe.

  • [L]₀ is the total concentration of the analyte.

  • K_D is the dissociation constant.

If the concentration of the probe is much less than K_D ([P]₀ << K_D), a simpler hyperbolic equation can be used.[11]

Part V: Troubleshooting & Best Practices

  • No Signal Change: The chosen quinoline probe may not be sensitive to this specific binding event. Consider a different derivative or labeling site.

  • High Data Scatter: Can result from poor pipetting, insufficient equilibration time, or sample precipitation. Ensure precise pipetting and adequate mixing.[12]

  • Precipitation at High Analyte Concentration: The analyte may have limited solubility. If this occurs, the data points after precipitation are invalid and should be excluded from the analysis.

  • Photobleaching: If the quinoline probe is sensitive to light, continuous exposure can lead to its degradation. Minimize exposure time and consider using lower excitation intensity.

  • Run Controls: Always perform a control titration by adding the analyte to a buffer-only solution to check for any intrinsic fluorescence of the analyte itself.

Part VI: References

  • Stern–Volmer relationship. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • HORIBA Scientific. (n.d.). Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE) with Duetta™. Retrieved January 19, 2026, from [Link]

  • Gong, A., et al. (2018). A Review on the Methods for Correcting the Fluorescence Inner-Filter Effect of Fluorescence Spectrum. Applied Spectroscopy Reviews.

  • Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Biomedical Journal of Scientific & Technical Research.

  • Fonseca, A. (1995). Experimental correction for the inner-filter effect in fluorescence spectra. The Analyst.

  • Marzorati, L., & di Fazio, A. (1998). Correction for Inner Filter Effects in Fluorescence Spectroscopy. Journal of the Brazilian Chemical Society.

  • Nahorniak, M., et al. (2021). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry.

  • Edinburgh Instruments. (2024). Fluorescence Quenching & the Stern-Volmer Plot. Retrieved January 19, 2026, from [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

  • Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Biomedical Journal of Scientific & Technical Research.

  • Sharpe, T. (2013). Protein Ligand Titrations. Biozentrum Biophysics Facility.

  • Lu, Y., & An, H. (2016). Transformation Model Choice in Nonlinear Regression Analysis of Fluorescence-based Serial Dilution Assays. Statistics in Biopharmaceutical Research.

  • University of Basel. (2016). Fluorescence Quenching. Retrieved January 19, 2026, from [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Estimation of the Quenching Constant from Stern-Volmer Plot. Retrieved January 19, 2026, from [Link]

  • Pawar, K., et al. (2025). Quinoline-Based Fluorescent Probe for Various Applications. In Small Organic Molecules-Based Fluorescent Biosensors and their Applications. CRC Press.

  • ACS Publications. (2023). Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. Chemistry of Materials.

  • Schmidpeter, P. A. M., et al. (2018). Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels. Journal of Visualized Experiments.

  • UltraScan Resources. (2024). Fluorescence Binding Titration Experiment Design. Retrieved January 19, 2026, from [Link]

  • Biology LibreTexts. (2021). 3.8: Data analysis. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 1.11: Fluorescence Spectroscopy. Retrieved January 19, 2026, from [Link]

  • The Royal Society of Chemistry. (2013). General method of UV-Vis and fluorescence titration. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Nonlinear curve fitting of the fluorescence titration data. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Figure S4: Non-linear fitting of fluorescence titration data. Retrieved January 19, 2026, from [Link]

  • TTP Labtech. (n.d.). Analysis of protein-ligand interactions by fluorescence polarization. Retrieved January 19, 2026, from [Link]

  • JoVE. (2022). Determination: Protein-Ligand Interactions By Differential Scanning Fluorimetry. Retrieved January 19, 2026, from [Link]

  • Current Protocols in Cytometry. (2010). Titration of Fluorochrome-Conjugated Antibodies for Labeling Cell Surface Markers on Live Cells.

  • ResearchGate. (2016). Is there a protocol for fluorescence titration for DNA-ligand interaction for determination of binding constants?. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Fluorescence spectroscopy. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Binding constants determined from the fluorescence titration data. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2023). How can I calculate the binding constant for 2:2 metal to ligand binding using fluorescence titration data?. Retrieved January 19, 2026, from [Link]

  • Reddit. (2020). Binding Kinetics and Fluorescence Data. Retrieved January 19, 2026, from [Link]

  • Applied Spectroscopy. (2025). Beyond Linearity: Identifying and Managing Nonlinear Effects in Spectroscopic Data.

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Application Notes & Protocols: Quinoline Derivatives as Anti-Malarial Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy and Modern Imperative of Quinolines in Malaria Therapy

The quinoline scaffold is arguably the most historically significant and enduring pharmacophore in the fight against malaria. From the isolation of quinine from cinchona bark to the synthesis of chloroquine (CQ) in the 1940s, these compounds have been a cornerstone of anti-malarial chemotherapy[1]. Chloroquine, in particular, was a "miracle drug" due to its high efficacy, low cost, and favorable safety profile[1][2]. However, the emergence and global spread of drug-resistant strains of Plasmodium falciparum, the most lethal malaria parasite, has severely compromised the utility of many traditional quinolines, creating an urgent need for novel therapeutic strategies[3][4][5].

This guide provides a comprehensive overview of the application of quinoline derivatives as modern anti-malarial agents. It delves into their core mechanism of action, explores the structure-activity relationships (SAR) that drive potency and circumvent resistance, and provides detailed protocols for their synthesis, screening, and preclinical evaluation. The focus is on providing not just the "how" but the "why" behind experimental choices, empowering researchers to design and execute robust drug discovery programs.

Part 1: Core Mechanism of Action - Disrupting the Parasite's Detoxification Pathway

The primary battleground for most quinoline anti-malarials is the acidic digestive vacuole (DV) of the parasite during its blood stage. This is where the parasite digests host hemoglobin to acquire essential amino acids. This process, however, releases large quantities of toxic free heme[6]. To protect itself, the parasite polymerizes this toxic heme into inert, crystalline hemozoin (also known as the malaria pigment)[6][7].

Quinoline derivatives, particularly 4-aminoquinolines like chloroquine, are weak bases. They freely diffuse across membranes but become protonated and trapped within the acidic environment of the DV, accumulating to high concentrations[8]. This accumulation is critical to their function:

  • Inhibition of Hemozoin Formation: The high concentration of the quinoline drug is believed to cap the growing hemozoin crystal, preventing further polymerization of toxic heme[7][8].

  • Heme-Drug Complexation: Some quinolines can form a complex with heme, which may prevent its sequestration and enhance its oxidative toxicity.

  • Increased Oxidative Stress: The build-up of free, unpolymerized heme is highly toxic to the parasite. It catalyzes the production of reactive oxygen species, leading to membrane damage, protein dysfunction, and ultimately, parasite death[7][8].

While this is the most widely accepted mechanism, other quinoline derivatives, such as the more lipophilic mefloquine and quinine, may have alternative or additional sites of action and do not accumulate in the DV to the same extent as chloroquine[8].

G cluster_host Host Erythrocyte cluster_parasite Plasmodium Parasite cluster_dv Digestive Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Heme Hemoglobin->Heme releases AminoAcids Amino Acids Hemoglobin->AminoAcids Digestion Hemozoin Non-Toxic Hemozoin (Crystal) Heme->Hemozoin Polymerization (Detoxification) ParasiteDeath Parasite Lysis (Oxidative Stress) Heme->ParasiteDeath Accumulation Leads to Quinoline Quinoline Derivative (e.g., Chloroquine) Quinoline->Hemozoin INHIBITS G cluster_design cluster_invitro cluster_invivo Synthesis Chemical Synthesis of Quinoline Derivatives AntimalarialAssay Anti-malarial Assay (vs. P. falciparum) Determine IC50 Synthesis->AntimalarialAssay CytotoxicityAssay Cytotoxicity Assay (vs. Mammalian Cells) Determine CC50 Synthesis->CytotoxicityAssay Selectivity Calculate Selectivity Index (SI = CC50/IC50) AntimalarialAssay->Selectivity CytotoxicityAssay->Selectivity EfficacyModel Rodent Malaria Model (e.g., P. berghei) Determine ED50 Selectivity->EfficacyModel Promising SI Lead Lead Compound EfficacyModel->Lead

Caption: A typical workflow for the discovery of new anti-malarial compounds.

Protocol 1: In Vitro Anti-malarial Activity Assay (SYBR Green I Method)

This protocol is a widely used, fluorescence-based method for determining the 50% inhibitory concentration (IC₅₀) of compounds against P. falciparum cultures.

Principle: The SYBR Green I dye intercalates with DNA. As parasites replicate within red blood cells, the amount of DNA increases, leading to a higher fluorescence signal. An effective anti-malarial drug will inhibit parasite growth, resulting in a lower signal.

Materials:

  • P. falciparum culture (e.g., CQ-sensitive 3D7 or CQ-resistant Dd2 strains) synchronized to the ring stage.

  • Complete parasite medium (RPMI 1640, AlbuMAX II, hypoxanthine, HEPES, sodium bicarbonate, gentamicin).

  • Human erythrocytes (O+).

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, with 1X SYBR Green I dye added fresh).

  • 96-well black, clear-bottom microplates.

  • Test compounds dissolved in DMSO and serially diluted. Chloroquine and artesunate as controls.

Procedure:

  • Plate Preparation: Add 1 µL of serially diluted test compounds to the wells of the 96-well plate. Include drug-free (negative) and standard drug (positive) controls.

  • Parasite Culture Addition: Prepare a parasite culture at 2% hematocrit and 1% parasitemia. Add 200 µL of this suspension to each well.

  • Incubation: Incubate the plates for 72 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

  • Lysis and Staining: After incubation, carefully remove 100 µL of the supernatant. Add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1 hour.

  • Fluorescence Reading: Read the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence (uninfected red blood cells). Plot the percentage of growth inhibition against the log of the drug concentration. Calculate the IC₅₀ value using a non-linear regression analysis (e.g., log(inhibitor) vs. response).

Protocol 2: In Vitro Cytotoxicity Assay (Resazurin Method)

Principle: This assay determines the toxicity of a compound against a mammalian cell line (e.g., HepG2, HEK293) to assess its selectivity. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.

Materials:

  • Mammalian cell line (e.g., HepG2).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Resazurin sodium salt solution (0.15 mg/mL in PBS).

  • 96-well clear tissue culture plates.

Procedure:

  • Cell Seeding: Seed 100 µL of cell suspension (e.g., 1x10⁵ cells/mL) into each well and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Addition: Add 100 µL of medium containing serial dilutions of the test compounds to the wells.

  • Incubation: Incubate for 48-72 hours.

  • Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for another 2-4 hours.

  • Fluorescence Reading: Measure fluorescence with an excitation of ~530-560 nm and an emission of ~590 nm.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) in the same manner as the IC₅₀. The Selectivity Index (SI) is then calculated as CC₅₀ / IC₅₀ . A higher SI value (>10) is desirable, indicating the compound is more toxic to the parasite than to mammalian cells.

Protocol 3: In Vivo Efficacy - 4-Day Suppressive Test

Principle: This is the standard primary in vivo screening model to assess a compound's ability to suppress parasitemia in a rodent malaria model.[9]

Materials:

  • Swiss albino mice (e.g., 18-22 grams).

  • Plasmodium berghei ANKA strain (donor mouse with 20-30% parasitemia).

  • Alsever's solution or PBS.

  • Test compound formulated for oral (p.o.) or subcutaneous (s.c.) administration.

Procedure:

  • Infection (Day 0): Infect mice intraperitoneally with 1x10⁷ P. berghei-infected red blood cells. Randomly divide them into groups (e.g., 5 mice per group).

  • Treatment (Day 0 to Day 3): Two hours post-infection, administer the first dose of the test compound. Continue treatment once daily for four consecutive days (Days 0, 1, 2, and 3). Include a vehicle control group and a positive control group (e.g., chloroquine at 20 mg/kg/day).

  • Parasitemia Monitoring (Day 4): On Day 4, prepare thin blood smears from the tail of each mouse. Stain with Giemsa and determine the percentage of parasitemia by light microscopy.

  • Data Analysis: Calculate the average percent suppression of parasitemia for each group relative to the vehicle control group. The 50% and 90% effective doses (ED₅₀ and ED₉₀) can be determined by testing multiple dose levels and using regression analysis.[9]

Part 4: Future Directions - Evolving the Quinoline Pharmacophore

The quinoline scaffold remains a privileged structure in anti-malarial drug discovery.[2] Current research is focused on several key areas:

  • Hybrid Molecules: As discussed, combining quinolines with other pharmacophores is a highly successful strategy to overcome resistance and potentially target multiple pathways simultaneously.[3][5][10]

  • Targeting Multiple Life Stages: While most quinolines are blood-stage schizonticides, there is a significant effort to develop derivatives, particularly from the 8-aminoquinoline class (e.g., primaquine, tafenoquine), that can eradicate dormant liver-stage hypnozoites, which are responsible for relapse in P. vivax and P. ovale infections.[5]

  • Combination Therapy: New quinoline derivatives are being evaluated as partner drugs in combination therapies, including with artemisinin derivatives, to protect against the development of resistance and improve therapeutic outcomes.[3][11] The development of single-dose cures is a major goal to improve patient adherence.[11]

The continued structural re-engineering of the quinoline nucleus, guided by a deep understanding of its mechanism and resistance pathways, ensures that this historic class of compounds will remain at the forefront of the global effort to control and eradicate malaria.

References

  • Slater, A. F. (1993). Quinoline antimalarials: mechanisms of action and resistance. PubMed.
  • Malaria Parasite Metabolic Pathways. Mechanism of action of quinoline drugs.
  • Kumar, A., et al. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation.
  • Rudrapal, M., & Chetia, D. (2019). In vitro in vivo and models used for antimalarial activity. SlideShare.
  • Pharma Perception. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube.
  • Mogolodi, M., et al. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI.
  • Wikipedia. (2024). Quinine. Wikipedia.
  • Various Authors. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Singh, R., et al. (2018). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. PMC.
  • ResearchGate. (2022). Structure–activity relationships (SAR) of quinoline antimalarial agents.
  • Kumar, A., et al. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research.
  • Radini, I. A., et al. (2016). New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents.
  • Kumar, A., et al. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments.
  • de Mesquita, M. L., et al. (2015). In vitro and in vivo assessment of the anti-malarial activity of Caesalpinia pluviosa. PMC.
  • Fidock, D. A., et al. (n.d.). Antimalarial efficacy screening: in vitro and in vivo protocols. Supplemental file.
  • ResearchGate. (2025). In vitro and in vivo models used for antimalarial activity: A brief review.
  • Desjardins, R. E. (n.d.). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian J. Trop. Med. Pub. Hlth.
  • Canfield, C. J. (1980). Clinical Testing of New Antimalarial Compounds. PubMed.
  • Health Policy Watch. (2025). New Malaria Drug Candidate Exceeds Cure Rate For Standard ACTs In Phase 3 Trial.

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Application Notes and Protocols for the Synthesis and Electrochemical Analysis of 2-(Furan-2-yl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Furan-Quinoline Heterocycles

Quinoline derivatives are a cornerstone in medicinal and analytical chemistry, renowned for their extensive pharmacological and electrochemical activities.[1] The quinoline scaffold is a privileged structure found in numerous pharmaceuticals, including antimalarial, antibacterial, and antitumor agents. The incorporation of a furan moiety, another biologically significant heterocycle, into the quinoline framework can modulate the electronic properties and biological activity of the resulting molecule, leading to novel compounds with unique characteristics.[2][3]

This guide focuses on 2-(furan-2-yl)quinoline-4-carboxylic acid (FQCA), a compound of interest for its redox-active nature and potential therapeutic applications, including anti-tuberculosis activity.[1][4] We present a detailed, field-proven protocol for its synthesis via the Pfitzinger reaction, a robust method for constructing quinoline-4-carboxylic acids. Furthermore, we provide a comprehensive workflow for its electrochemical characterization using cyclic voltammetry, a powerful technique to probe the electron transfer processes that often underpin the biological mechanisms of such molecules.[5]

Part 1: Synthesis of 2-(Furan-2-yl)quinoline-4-carboxylic Acid via Pfitzinger Reaction

The Pfitzinger reaction is a classical and efficient method for the synthesis of substituted quinoline-4-carboxylic acids.[6][7] The reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[6][8][9] For the synthesis of FQCA, isatin is condensed with 2-acetylfuran in an alkaline medium.[1][2][4]

Causality of Experimental Choices:

The choice of the Pfitzinger reaction is predicated on its reliability and high yield for this class of compounds. The reaction proceeds through a well-understood mechanism. Initially, the amide bond of isatin is hydrolyzed by the base (e.g., potassium hydroxide) to form the potassium salt of isatinic acid, which exists in equilibrium with the keto-acid.[6][8] This intermediate then condenses with the α-methylene group of 2-acetylfuran to form an imine, which tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the final quinoline ring system.[6][8][9] The alkaline medium is crucial for the initial ring-opening of isatin and for facilitating the condensation steps.[8] Acidification in the final step is necessary to protonate the carboxylate and precipitate the desired carboxylic acid.

Visualizing the Pfitzinger Reaction Workflow

Pfitzinger_Workflow start Start: Reagents reagents Isatin + 2-Acetylfuran + Potassium Hydroxide (KOH) in Ethanol/Water start->reagents reflux Reflux Reaction Mixture (e.g., 24 hours) reagents->reflux Heat cool Cool to Room Temperature reflux->cool evaporate Solvent Removal (Rotary Evaporation) cool->evaporate acidify Acidify with HCl to pH 4-5 evaporate->acidify Dissolve in water precipitate Precipitation of Crude Product acidify->precipitate filter Vacuum Filtration & Washing with Water precipitate->filter dry Dry Product (Vacuum Oven) filter->dry purify Recrystallization (e.g., from Ethanol) dry->purify product Pure 2-(furan-2-yl)quinoline- 4-carboxylic acid purify->product

Caption: Workflow for the synthesis of FQCA via the Pfitzinger reaction.

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures for the synthesis of 2-(furan-2-yl)quinoline-4-carboxylic acid.[1][2]

Materials and Equipment:

  • Isatin

  • 2-Acetylfuran

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Hydrochloric Acid (HCl), dilute

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Büchner funnel and filter paper

  • pH paper or pH meter

  • Beakers and graduated cylinders

Procedure:

  • Preparation of the Basic Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (0.07 mol) in a mixture of ethanol and water.

  • Formation of the Isatin Salt: To the stirred basic solution, add isatin (0.07 mol). Continue stirring at room temperature for approximately 1 hour. A color change from purple to brown should be observed, indicating the formation of the potassium salt of isatinic acid.[6]

  • Addition of Carbonyl Compound: Add 2-acetylfuran (0.07-0.15 mol) to the reaction mixture.[6]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 79°C for ethanol) with continuous stirring for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]

  • Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the bulk of the ethanol using a rotary evaporator.[6] c. Dissolve the residue in distilled water. d. Extract the aqueous solution with diethyl ether to remove any unreacted 2-acetylfuran and other neutral impurities.[6] e. Cool the aqueous layer in an ice bath and acidify by slowly adding dilute hydrochloric acid until the pH reaches 4-5.[6]

  • Isolation and Purification: a. A yellow crystalline powder of 2-(furan-2-yl)quinoline-4-carboxylic acid will precipitate out of the solution.[10] b. Collect the solid product by vacuum filtration using a Büchner funnel. c. Wash the collected solid with cold water to remove any remaining salts.[6] d. Dry the product in a vacuum oven. e. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield the final, pure compound.[6][7]

Expected Results: This synthesis method has been reported to produce a yield of approximately 71%.[10] The final product should be a yellow crystalline powder with a melting point of 226 °C.[10]

Table 1: Physicochemical Properties of 2-(Furan-2-yl)quinoline-4-carboxylic Acid

PropertyValueSource
IUPAC Name 2-(furan-2-yl)quinoline-4-carboxylic acid[11]
Molecular Formula C₁₄H₉NO₃[10][12]
Molecular Weight 239.23 g/mol [10][11][12]
Appearance Yellow crystalline powder[10]
Melting Point 226 °C[10]
CAS Number 20146-25-2[11]

Part 2: Electrochemical Analysis using Cyclic Voltammetry

Cyclic voltammetry (CV) is a versatile and powerful electroanalytical technique used to study the redox properties of chemical species.[5][13] It involves applying a linearly varying potential to a working electrode and measuring the resulting current.[5] This method provides valuable information about the oxidation and reduction potentials of a molecule and can offer insights into the kinetics and mechanisms of electron transfer reactions.[5][14] For FQCA, CV can elucidate its redox behavior, which is often linked to its biological activity.[1]

Core Principles and Causality:

The CV experiment is conducted in an electrochemical cell containing the analyte (FQCA) dissolved in a solvent with a supporting electrolyte. A three-electrode system is typically used:[5]

  • Working Electrode: An inert material, such as a glassy carbon electrode (GCE), where the redox reaction of interest occurs.[1][4][5]

  • Reference Electrode: Provides a stable potential against which the working electrode's potential is measured (e.g., Ag/AgCl).

  • Auxiliary (Counter) Electrode: Completes the electrical circuit and allows current to flow (e.g., a platinum wire).

As the potential is swept, FQCA may be oxidized or reduced at the electrode surface, causing a peak in the current. By reversing the potential scan, the reverse reaction can be observed. The resulting plot of current versus potential is called a cyclic voltammogram. The peak potentials provide information about the thermodynamics of the redox process, while the peak currents are related to the concentration of the analyte and the kinetics of the reaction. Studies have shown that the electrode process for FQCA is governed by diffusion control mechanisms.[1][4]

Visualizing the Cyclic Voltammetry Workflow

CV_Workflow start Start: Prepare Sample prepare_solution Dissolve FQCA and Supporting Electrolyte (e.g., TBAPF₆) in a suitable solvent (e.g., Acetonitrile) start->prepare_solution setup_cell Assemble Three-Electrode Electrochemical Cell (Working, Reference, Counter) prepare_solution->setup_cell connect_potentiostat Connect Electrodes to Potentiostat setup_cell->connect_potentiostat set_parameters Set CV Parameters: - Initial/Final Potential - Scan Rate (V/s) - Number of Cycles connect_potentiostat->set_parameters run_cv Run Cyclic Voltammetry Scan set_parameters->run_cv acquire_data Acquire Current vs. Potential Data run_cv->acquire_data analyze Analyze Voltammogram: - Identify Peak Potentials (Epa, Epc) - Measure Peak Currents (ipa, ipc) - Study Scan Rate Dependence acquire_data->analyze end End: Characterize Redox Behavior analyze->end

Caption: General workflow for the electrochemical analysis of FQCA using cyclic voltammetry.

Detailed Protocol for Cyclic Voltammetry

Materials and Equipment:

  • Synthesized 2-(furan-2-yl)quinoline-4-carboxylic acid (FQCA)

  • A suitable solvent (e.g., acetonitrile, DMSO)

  • Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl electrode

  • Auxiliary Electrode: Platinum wire

  • Polishing materials for GCE (e.g., alumina slurry)

  • Inert gas (e.g., nitrogen or argon) for deoxygenation

Procedure:

  • Electrode Preparation: a. Before each experiment, polish the glassy carbon working electrode with an alumina slurry on a polishing pad to ensure a clean and reproducible surface. b. Rinse the electrode thoroughly with distilled water and then with the solvent to be used in the experiment.

  • Solution Preparation: a. Prepare a stock solution of FQCA of a known concentration (e.g., 1 mM) in the chosen solvent. b. Prepare the electrolyte solution by dissolving the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the same solvent. c. The final solution for analysis should contain the desired concentration of FQCA and the supporting electrolyte.

  • Electrochemical Cell Setup: a. Place the electrolyte solution containing FQCA into the electrochemical cell. b. Insert the polished working electrode, the reference electrode, and the auxiliary electrode into the cell. c. Deoxygenate the solution by bubbling with an inert gas (nitrogen or argon) for at least 10-15 minutes. This is critical as dissolved oxygen is electroactive and can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

  • Data Acquisition: a. Connect the electrodes to the potentiostat. b. Set the parameters for the CV experiment in the software, including the initial potential, final potential, vertex potential, and scan rate. A typical starting scan rate is 100 mV/s. c. Initiate the potential scan and record the resulting cyclic voltammogram.

  • Data Analysis: a. Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc) and the corresponding peak currents (ipa and ipc). b. To investigate the nature of the electrode process (diffusion-controlled vs. adsorption-controlled), perform CV scans at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s).[1] c. For a diffusion-controlled process, the peak current should be proportional to the square root of the scan rate.[1]

Conclusion

This guide provides a comprehensive and technically grounded framework for the synthesis and electrochemical analysis of 2-(furan-2-yl)quinoline-4-carboxylic acid. The Pfitzinger reaction offers an effective route to this valuable heterocyclic compound, while cyclic voltammetry serves as an indispensable tool for characterizing its redox properties. By understanding the causality behind the experimental choices and adhering to these detailed protocols, researchers, scientists, and drug development professionals can reliably produce and analyze FQCA, paving the way for further investigation into its potential applications in medicinal chemistry and beyond.

References

  • Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analaysis. (2025). Journal of Chemical Health Risks, 15(2).
  • Application Notes and Protocols for Cyclic Voltammetry of Furan-Quinoline Compounds. (2025). Benchchem.
  • Application Notes and Protocol for the Synthesis of 2-(Furan-2-yl)
  • Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis,Characterization, Biological and Electrochemical Analaysis. (2025). Journal of Chemical Health Risks.
  • Pfitzinger reaction. Wikipedia. [Link]

  • Doebner reaction. Wikipedia. [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2020). MDPI. [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2020). PubMed. [Link]

  • Pfitzinger Quinoline Synthesis. Name Reactions in Organic Synthesis. [Link]

  • Electroanalytical Methods. Fiveable. [Link]

  • Cyclic voltammogramms of furan with 0.1 M solution of various supporting electrolytes. ResearchGate. [Link]

  • Construction of a quinoline-4-carboxylic ester linked covalent organic framework via Doebner–von Miller reaction. (2022). New Journal of Chemistry (RSC Publishing). [Link]

  • Rapid Determination of 5-Nitrofuran Ring Antibiotics in Complex Samples Using a Boron-Doped Diamond Electrode and Differential Pulse Voltammetry. (2012). Taylor & Francis Online. [Link]

  • Electrochemical Determination of Antioxidant Activity of New 4-Thiosubstituted Quinoline Derivatives with Potential Radioprotecting Properties. ResearchGate. [Link]

  • Electro-oxidative Annulations with Furans in Natural Product Synthesis. The Electrochemical Society. [Link]

  • The electrochemically selective C3-thiolation of quinolines. (2021). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Cyclic voltammetry of the furan-bridged organic chromophore with 0.1 M... ResearchGate. [Link]

  • An Integrated Theoretical/Experimental Study of Quinolinic–Isoquinolinic Derivatives Acting as Reversible Electrochromes. (2017). PubMed Central. [Link]

  • Doebner–Miller reaction. Wikipedia. [Link]

  • Electroanalytical methods. Wikipedia. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2013). PubMed Central. [Link]

  • Electroanalytical methods. LibreTexts. [Link]

  • Electroanalytical Methods: Innovations in Chemical Analysis. (2024). AZoLifeSciences. [Link]

  • Application of pfitzinger reaction in the synthesis of some new indophenazino fused quinoline-4-carboxylic acid derivatives. (2009). Journal of Chemical and Pharmaceutical Research. [Link]

  • Chemical analysis - Electroanalysis, Electrochemical Techniques, Instrumentation. Britannica. [Link]

  • Doebner-von Miller Synthesis. Name Reactions in Organic Synthesis. [Link]

  • Preparation method for quinoline-4-carboxylic acid derivative.

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Application Note & Protocol: A Guide to Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural (HMF)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Green Shift in Platform Chemical Synthesis

The transition from a petroleum-based economy to one founded on renewable resources is a cornerstone of modern green chemistry. A pivotal molecule in this transition is 5-hydroxymethylfurfural (HMF), a versatile platform chemical derived from the dehydration of C6 sugars found in biomass.[1][2] The oxidation of HMF yields 2,5-furandicarboxylic acid (FDCA), a bio-based monomer with significant potential to replace petroleum-derived terephthalic acid in the production of polymers like polyethylene furanoate (PEF).[1][3] Traditional chemical oxidation methods for converting HMF to FDCA often necessitate harsh reaction conditions, including high temperatures, pressures, and the use of heavy metal catalysts, posing environmental and economic challenges.[1]

Biocatalysis, particularly the use of enzymes, offers a compellingly sustainable alternative, operating under mild, aqueous conditions.[4] Laccases, a class of multi-copper oxidases, have garnered significant attention for their ability to catalyze the oxidation of a broad range of substrates, including the primary alcohol group of HMF.[5][6][7] This document provides a detailed protocol for the laccase-mediated oxidation of HMF, focusing on the widely used laccase-mediator system (LMS) to achieve a high yield of FDCA.

Reaction Mechanism and Pathway

The enzymatic oxidation of HMF to FDCA is a multi-step process.[5][8] Laccases, while potent oxidases, often require a small molecule "mediator" to efficiently oxidize non-phenolic substrates like HMF.[9] The mediator, such as (2,2,6,6-tetramethyl-piperidin-1-yl)oxyl (TEMPO), is first oxidized by the laccase. This activated mediator then chemically oxidizes the substrate (HMF), after which it is regenerated by the laccase in a catalytic cycle.

The oxidation of HMF can proceed via two primary pathways[1][8]:

  • The DFF Pathway: The primary alcohol group of HMF is first oxidized to an aldehyde, forming 2,5-diformylfuran (DFF). DFF is then further oxidized to 5-formyl-2-furancarboxylic acid (FFCA), and finally to FDCA.

  • The HMFCA Pathway: The aldehyde group of HMF is initially oxidized to a carboxylic acid, yielding 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). The alcohol group of HMFCA is subsequently oxidized to produce FFCA, which is then converted to FDCA.

The laccase-TEMPO system predominantly favors the oxidation of the primary alcohol group, thus the reaction is believed to proceed primarily through the DFF pathway.[5][10]

Laccase-Mediated HMF Oxidation Pathway cluster_LMS Laccase-Mediator System (LMS) cluster_oxidation HMF Oxidation Cascade Laccase Laccase (oxidized) TEMPO TEMPO (radical) Laccase->TEMPO Oxidizes Laccase_red Laccase (reduced) Laccase_red->Laccase O₂ → 2H₂O TEMPO_ox TEMPO (oxoammonium ion) HMF 5-Hydroxymethylfurfural (HMF) TEMPO_ox->HMF Oxidizes HMF DFF 2,5-Diformylfuran (DFF) HMF->DFF Oxidation Step 1 DFF->TEMPO Reduces Mediator FFCA 5-Formyl-2-furancarboxylic acid (FFCA) DFF->FFCA Oxidation Step 2 FFCA->TEMPO FDCA 2,5-Furandicarboxylic acid (FDCA) FFCA->FDCA Oxidation Step 3 FDCA->TEMPO caption Fig. 1: Laccase-TEMPO mediated oxidation of HMF to FDCA.

Caption: Fig. 1: Laccase-TEMPO mediated oxidation of HMF to FDCA.

Experimental Protocol: Laccase-Mediated Oxidation of HMF

This protocol outlines a general procedure for the oxidation of HMF using a commercially available laccase from Trametes versicolor (TvL) and TEMPO as a mediator. Optimization of specific parameters may be required depending on the laccase source and desired reaction scale.

Materials and Reagents
  • 5-Hydroxymethylfurfural (HMF)

  • Laccase from Trametes versicolor (TvL) (activity ≥ 10 U/mg)

  • (2,2,6,6-Tetramethyl-piperidin-1-yl)oxyl (TEMPO)

  • Sodium acetate buffer (50 mM, pH 5.0)

  • Sodium phosphate buffer (various pH values for optimization)

  • Hydrochloric acid (HCl) for pH adjustment and reaction quenching

  • Ethyl acetate for extraction

  • Sodium sulfate (anhydrous) for drying

  • Deionized water

  • HPLC grade solvents (e.g., acetonitrile, water with formic acid) for analysis

Equipment
  • Magnetic stirrer with heating capabilities

  • Reaction vessel (e.g., round-bottom flask) open to the air

  • pH meter

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Rotary evaporator

Procedure
  • Reaction Setup:

    • In a reaction vessel, prepare a solution of HMF in 50 mM sodium acetate buffer (pH 5.0). A typical starting concentration for HMF is 25-50 mM.[5]

    • Add TEMPO as the mediator. A common molar ratio of HMF to TEMPO is 1:0.1 to 1:0.3.[5]

    • Stir the mixture at room temperature (or a controlled temperature, e.g., 30-40°C) until all solids are dissolved.[6]

  • Enzyme Addition and Reaction:

    • Initiate the reaction by adding the laccase enzyme to the mixture. A typical enzyme loading is 5-10 units of activity per mL of reaction volume.[5]

    • Leave the reaction vessel open to the atmosphere to ensure an adequate supply of oxygen, as it is the terminal electron acceptor for the laccase.[11]

    • Maintain constant stirring throughout the reaction.

    • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 2, 4, 8, and 24 hours) for HPLC analysis.

  • Reaction Quenching and Product Isolation:

    • Once the desired conversion of HMF is achieved (as determined by HPLC), quench the reaction by acidifying the mixture to approximately pH 2 with 2M HCl. This denatures the enzyme and ensures the dicarboxylic acid product is fully protonated.

    • Extract the product, FDCA, from the aqueous solution using an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

    • Pool the organic layers and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude FDCA product.

  • Purification (Optional):

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol) if necessary.

Experimental Workflow start Start prep Prepare HMF and TEMPO in Buffer (pH 5.0) start->prep dissolve Stir to Dissolve prep->dissolve add_enzyme Add Laccase Enzyme dissolve->add_enzyme react React at 30-40°C with Stirring (Open to Air) add_enzyme->react monitor Monitor via HPLC react->monitor monitor->react Continue Reaction quench Quench Reaction (Acidify to pH 2) monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate end Obtain Crude FDCA evaporate->end caption Fig. 2: Step-by-step experimental workflow.

Caption: Fig. 2: Step-by-step experimental workflow.

Data Presentation: Key Reaction Parameters

The efficiency of the laccase-mediated oxidation of HMF is influenced by several factors. The following table summarizes typical ranges and optimal values reported in the literature.

ParameterTypical RangeOptimal Value/CommentReference
Laccase Source Trametes versicolor, Aspergillus spp., Bacillus pumilusTrametes versicolor laccase (TvL) is widely reported to be effective.[5][10][5][10]
pH 4.0 - 7.0pH 5.0-6.0 often shows the best performance for TvL.[6][12][6][12]
Temperature 25 - 50 °C30-40 °C is a common range to balance enzyme activity and stability.[6][6]
HMF Concentration 10 - 150 mMHigher concentrations (>100 mM) can lead to reduced conversion efficiency.[10][10]
Mediator TEMPO, ABTSTEMPO is highly effective for this specific oxidation.[3][4][11][3][4][11]
Reaction Time 24 - 96 hoursComplete conversion can take up to 96 hours depending on conditions.[3][3]
FDCA Yield Up to 90%High yields are achievable with optimized conditions.[3][3]

Analytical Methodology: HPLC Analysis

Accurate monitoring of the reaction is crucial for determining conversion rates and product yields. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for analyzing HMF and its oxidation products (DFF, HMFCA, FFCA, and FDCA).[13]

Typical HPLC Conditions
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detector at 265-280 nm.

  • Sample Preparation: Dilute the reaction aliquot in the mobile phase, filter through a 0.22 µm syringe filter, and inject.

Quantification is achieved by creating calibration curves for HMF and FDCA standards of known concentrations.[14][15]

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of this protocol, the following self-validating steps are essential:

  • Control Reactions: Always run control reactions in parallel:

    • A reaction without the laccase enzyme to confirm that the oxidation is enzyme-dependent.

    • A reaction without the mediator (TEMPO) to demonstrate its necessity for efficient conversion.

    • A reaction without HMF to check for any background signals from the enzyme or buffer.

  • Enzyme Activity Assay: Before starting the experiment, confirm the activity of the laccase using a standard substrate like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[5] This ensures that the enzyme is active and allows for consistent enzyme loading across experiments.

  • Reagent Purity: Use high-purity HMF and other reagents to avoid introducing confounding variables.

  • Calibration Standards: Regularly run calibration standards during HPLC analysis to account for any drift in detector response.

By incorporating these checks, researchers can be confident in the validity of their results and the robustness of the enzymatic conversion process.

Conclusion

The laccase-mediated oxidation of HMF presents a promising, environmentally benign route to the valuable platform chemical FDCA. This protocol provides a comprehensive framework for researchers to successfully perform and analyze this biocatalytic transformation. The use of a laccase-mediator system under mild, aqueous conditions aligns with the principles of green chemistry, paving the way for more sustainable chemical manufacturing processes. Further research into enzyme immobilization and process optimization in flow reactors may enhance the industrial viability of this technology.[6][10]

References

  • Carro, J., Ferreira, P., Rodríguez, L., Prieto, A., Serrano, A., Martínez, Á. T., & Martínez, M. J. (2019). Enzymatic Preparation of 2,5-Furandicarboxylic Acid (FDCA)—A Substitute of Terephthalic Acid—By the Joined Action of Three Fungal Enzymes. International Journal of Molecular Sciences, 20(15), 3747. [Link]

  • Murnenks, O., & Kruma, I. (2018). Enzymatic Production Process of Bio-based 2,5-Furandicarboxylic Acid (FDCA) from 5-Hydroxymethylfurfural (HMF). In Proceedings of the 11th International Scientific and Practical Conference "Environment. Technology. Resources." (Vol. 2, pp. 195-198). [Link]

  • ResearchGate. (n.d.). Laccase-catalysed redox cycles for substrate oxidation in a chemical mediator (TEMPO) presence. Retrieved from [Link]

  • ResearchGate. (n.d.). Conceptual enzymatic cascade for the synthesis of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF) through 2,5-diformylfuran (DFF) using galactose oxidase (GalOx) and Candida antarctica lipase B (CalB). Retrieved from [Link]

  • Wang, Y., Chen, J., Zhu, Y., Li, J., Du, G., & Luan, G. (2023). Effective biosynthesis of 2,5-furandicarboxylic acid from 5-hydroxymethylfurfural via a bi-enzymatic cascade system using bacterial laccase and fungal alcohol oxidase. Biotechnology for Biofuels and Bioproducts, 16(1), 166. [Link]

  • Zhang, Z., & Deng, K. (2017). Recent Advances in Catalytic Conversion of Biomass to 2,5-Furandicarboxylic Acid. Catalysts, 7(12), 383. [Link]

  • do Nascimento, M. A., Haber, B., Gomez, M. R. B. P., Leão, R. A. C., Pietrowski, M., Zieliński, M., de Souza, R. O. M. A., Wojcieszak, R., & Itabaiana, I., Jr. (2024). Optimization of 5-hydroxymethylfurfural oxidation via photo-enzymatic cascade process. Green Chemistry, 26(10), 5863-5874. [Link]

  • Wei, J., Yang, L., & Feng, W. (2023). Efficient oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid by a two-enzyme system: Combination of a bacterial laccase with catalase. Enzyme and Microbial Technology, 162, 110144. [Link]

  • dos Santos, W. D., de Paula, L. A., & da Silva, J. C. (2022). Analysis of HMF and furfural in hydrolyzed lignocellulosic biomass by HPLC-DAD-based method using FDCA as internal standard. MethodsX, 9, 101774. [Link]

  • dos Santos, W. D., de Paula, L. A., & da Silva, J. C. (2022). Analysis of HMF and furfural in hydrolyzed lignocellulosic biomass by HPLC-DAD-based method using FDCA as internal standard. MethodsX, 9, 101774. [Link]

  • ResearchGate. (n.d.). a) Schematic representation of a laccase-mediator system (LMS). b) Selective bio-oxidation of furfuryl alcohol into furfural using a LMS under aerobic conditions. Retrieved from [Link]

  • Singh, P., Kumar, A., & Singh, R. (2025). Selective and green conversion of 5-HMF to FDCA via enzymatic (laccase) and transition metal (MnO2 and Co–Mn/AC) catalysis in an integrated system. RSC Sustainability, 3(1), 1-12. [Link]

  • do Nascimento, M. A., Haber, B., Gomez, M. R. B. P., Leão, R. A. C., Pietrowski, M., Zieliński, M., de Souza, R. O. M. A., Wojcieszak, R., & Itabaiana, I., Jr. (2024). Optimization of 5-hydroxymethylfurfural oxidation via photo-enzymatic cascade process. Green Chemistry, 26(10), 5863-5874. [Link]

  • ResearchGate. (n.d.). HPLC analysis of 5-(hydroxymethyl)furfural (HMF) and 2,5-furan dicarboxylic acid (FDCA) in same mobile phase. Retrieved from [Link]

  • Zhang, C., Wang, F., Liu, C., Yuan, Q., & Ma, J. (2018). Efficient Catalytic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid by Magnetic Laccase Catalyst. ChemBioChem, 19(10), 1028-1033. [Link]

  • De Cazes, M., Belleville, M. P., Mougel, M., Kellner, H., & Sanchez-Marcano, J. (2014). Identification and formation pathway of laccase-mediated oxidation products formed from hydroxyphenylureas. Chemosphere, 111, 101-107. [Link]

  • ResearchGate. (n.d.). Initial screening of laccases through HMF oxidation at pH 7.0, 6.0, and 4.5. Retrieved from [Link]

  • Zhang, Y., Wang, Y., Li, Y., Wang, Q., & Wang, J. (2024). Co-Immobilization of Laccase and Mediator into Fe-Doped ZIF-8 Significantly Enhances the Degradation of Organic Pollutants. International Journal of Molecular Sciences, 25(2), 856. [Link]

  • ResearchGate. (n.d.). Exploitation of laccase-mediator systems for the regioselective oxidation of primary hydroxyl groups. Retrieved from [Link]

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Sources

Application Notes and Protocols for the Synthesis of Metalloquinolates Using 5-(Quinolin-8-yl)furan-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Metalloquinolates in Modern Research

Metalloquinolates, coordination complexes formed between metal ions and 8-hydroxyquinoline (or its derivatives), represent a cornerstone in the field of coordination chemistry. Their unique photophysical and biological properties have rendered them indispensable in a multitude of applications, ranging from organic light-emitting diodes (OLEDs) and chemical sensors to promising therapeutic agents.[1][2][3] The 8-hydroxyquinoline scaffold is a privileged bidentate ligand, capable of coordinating with a wide array of metal ions through its phenolic oxygen and quinoline nitrogen atoms.[4] This chelation often results in highly stable complexes with tunable electronic and steric properties, governed by the nature of the metal ion and substitutions on the quinoline ring.[3][5]

The introduction of further functional groups onto the quinoline framework allows for the fine-tuning of the resulting metalloquinolate's characteristics. In this context, 5-(Quinolin-8-yl)furan-2-carboxylic acid emerges as a ligand of significant interest. This molecule uniquely combines the potent chelating ability of the 8-hydroxyquinoline moiety with a furan-2-carboxylic acid substituent. The furan ring can extend the π-conjugation of the system, potentially influencing the complex's luminescent properties, while the carboxylic acid group introduces an additional coordination site. This allows for the formation of polynuclear structures or mixed-ligand complexes, thereby expanding the structural diversity and potential applications of the resulting metalloquinolates.[6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of metalloquinolates using this compound. We will delve into a plausible synthetic route for the ligand itself, followed by detailed protocols for the synthesis of a representative metalloquinolate complex. Furthermore, we will discuss key characterization techniques, emphasizing the interpretation of spectroscopic data to elucidate the structure and coordination mode of the final products.

Part 1: Synthesis of the Ligand: this compound

The synthesis of this compound can be approached through modern cross-coupling methodologies, which are renowned for their efficiency and functional group tolerance. A particularly effective strategy is the Palladium-catalyzed Suzuki cross-coupling reaction.[7][8] This method involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For our target molecule, this translates to the coupling of 8-bromoquinoline with 5-(dihydroxyboryl)furan-2-carboxylic acid.

Caption: Proposed synthetic route for this compound via a Suzuki cross-coupling reaction.

Experimental Protocol: Synthesis of this compound

Materials:

  • 8-Bromoquinoline

  • 5-(Dihydroxyboryl)furan-2-carboxylic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Anhydrous sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Diethyl ether

  • Hydrochloric acid (2 M)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 8-bromoquinoline (1.0 eq), 5-(dihydroxyboryl)furan-2-carboxylic acid (1.2 eq), sodium carbonate (3.0 eq), and a magnetic stir bar.

  • Catalyst Addition: In a separate vial, dissolve palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in a minimal amount of 1,4-dioxane. Add this catalyst solution to the reaction flask.

  • Solvent Addition and Reflux: Add a 3:1 mixture of 1,4-dioxane and deionized water to the flask. Attach a reflux condenser and heat the mixture to 90 °C with vigorous stirring under a nitrogen atmosphere.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the 1,4-dioxane using a rotary evaporator.

  • Extraction: To the remaining aqueous solution, add 100 mL of diethyl ether and transfer to a separatory funnel. Shake vigorously and discard the organic layer. This step removes unreacted starting materials and byproducts.

  • Acidification and Product Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2 M hydrochloric acid. A precipitate of the desired product, this compound, should form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Part 2: Synthesis of a Representative Metalloquinolate Complex

The synthesis of metalloquinolates from this compound can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.[9] The choice of metal salt (e.g., chlorides, acetates, or nitrates) and solvent will depend on the desired final complex and the solubility of the reactants. The following protocol describes a general method for the synthesis of a metal(II) complex.

Caption: General reaction scheme for the synthesis of a metalloquinolate complex.

Experimental Protocol: Synthesis of a Metal(II)-[5-(Quinolin-8-yl)furan-2-carboxylate]₂ Complex

Materials:

  • This compound

  • Metal(II) acetate hydrate (e.g., Zn(OAc)₂·2H₂O, Cu(OAc)₂·H₂O)

  • Ethanol

  • Deionized water

  • Triethylamine (optional, as a base)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Ligand Solution: Dissolve this compound (2.0 eq) in a minimal amount of ethanol in a round-bottom flask. Gentle heating may be required to achieve complete dissolution.

  • Metal Salt Solution: In a separate beaker, dissolve the metal(II) acetate hydrate (1.0 eq) in a small amount of deionized water.

  • Reaction: While stirring the ligand solution, add the metal salt solution dropwise. A color change or the formation of a precipitate may be observed.

  • pH Adjustment (Optional): If the ligand is not fully deprotonated, a few drops of a weak base like triethylamine can be added to facilitate complexation.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

  • Isolation: After cooling to room temperature, collect the precipitated metalloquinolate complex by vacuum filtration.

  • Washing and Drying: Wash the solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials and impurities. Dry the final product in a vacuum oven.

Part 3: Characterization of the Ligand and Metalloquinolate Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized ligand and its metal complexes. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the ligand and confirming its coordination to the metal ion.[10]

  • ¹H NMR: The proton NMR spectrum of the free ligand will show characteristic signals for the quinoline and furan protons. Upon complexation, significant changes in the chemical shifts of the protons near the coordination sites (the quinoline ring) are expected.[11] A downfield shift of these protons is often observed due to the deshielding effect of the metal ion.

  • ¹³C NMR: Similar to ¹H NMR, the carbon NMR spectrum will show shifts in the resonances of the carbon atoms involved in coordination.

Compound Expected ¹H NMR Chemical Shift Ranges (ppm, in DMSO-d₆) Expected ¹³C NMR Chemical Shift Ranges (ppm, in DMSO-d₆)
This compound Quinoline-H: 7.5-9.0, Furan-H: 6.8-7.5, COOH: ~13.0Quinoline-C: 120-150, Furan-C: 110-160, C=O: 160-170
Metalloquinolate Complex Quinoline-H: Significant downfield shifts, Furan-H: Minor shiftsQuinoline-C: Shifts upon coordination, Furan-C: Minor shifts, C=O: Shift upon coordination
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly useful for identifying the coordination mode of the carboxylate group.[12][13] The difference (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the carboxylate group can provide this information.[14][15]

Coordination Mode Δν (νₐₛ - νₛ) cm⁻¹ Description
Ionic < 150The metal ion is ionically bonded to the carboxylate group.
Bidentate Bridging 140 - 200The carboxylate group bridges two metal centers.
Bidentate Chelating < 110The carboxylate group forms a chelate ring with a single metal center.
Monodentate > 200The carboxylate group is coordinated to the metal center through only one of its oxygen atoms.
Fluorescence Spectroscopy

Many metalloquinolates exhibit strong fluorescence, a property that is highly dependent on the metal ion and the ligand structure.[16]

  • Excitation and Emission Spectra: The fluorescence spectrum of the metalloquinolate complex should be recorded to determine its maximum excitation and emission wavelengths. The quantum yield can also be calculated to quantify the efficiency of the fluorescence process.

  • Influence of the Metal Ion: The choice of metal ion can significantly impact the luminescent properties. For instance, diamagnetic metal ions like Zn(II) and Al(III) often form highly fluorescent complexes, while paramagnetic metal ions like Cu(II) can quench fluorescence.

Part 4: Applications and Future Directions

The unique structural features of metalloquinolates derived from this compound open up a wide range of potential applications.

  • Drug Development: The inherent biological activity of the quinoline moiety, combined with the ability to chelate essential metal ions, makes these complexes promising candidates for anticancer, antibacterial, and antifungal agents.[4][17] The furan-2-carboxylic acid group can further enhance bioavailability and cellular uptake.

  • Materials Science: The extended π-conjugation and potential for forming polynuclear structures make these complexes suitable for applications in OLEDs, where they can act as emissive or electron-transporting materials.

  • Sensing: The fluorescence of these complexes may be sensitive to the presence of specific analytes, enabling their use as fluorescent chemosensors.

Future research in this area could focus on:

  • Exploring a wider range of metal ions: Synthesizing complexes with various d-block and f-block metals to investigate the effect of the metal on the resulting properties.

  • Post-synthetic modification: Further functionalizing the furan ring to attach other bioactive molecules or targeting moieties.

  • In-depth biological evaluation: Comprehensive studies to elucidate the mechanism of action of these complexes as therapeutic agents.

Conclusion

This compound is a versatile ligand that provides a platform for the synthesis of novel metalloquinolates with tunable properties. The synthetic protocols and characterization techniques detailed in this application note offer a robust framework for researchers to explore the rich coordination chemistry of this system. The potential for these complexes to contribute to advancements in medicine, materials science, and sensing makes them a compelling area for future investigation.

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  • Kaluderovic, G. N., & Paschke, R. (2011). Anticancer metallotherapeutics in preclinical development. Current Medicinal Chemistry, 18(31), 4738-4752.
  • Chemistry For Everyone. (2023, December 30). What Is Fluorescence Spectroscopy? [Video]. YouTube.
  • Pop, M., et al. (2010). 8-Quinoline based ligands and their metallic derivatives: A structural and statistical investigation of quinoline π–π stacking interactions. Semantic Scholar, [Online]. Available: [Link].

  • Google Patents. (2017).
  • Liu, C., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate, [Online]. Available: [Link].

  • de Mattos, M. C., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quinoline-4-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this critical heterocyclic scaffold. Quinoline-4-carboxylic acids are foundational structures in medicinal chemistry, but their synthesis is often plagued by challenges ranging from low yields to difficult purifications.[1][2]

This document provides practical, experience-driven advice in a question-and-answer format, addressing common issues encountered during classical and modern synthetic routes. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries that arise during the synthesis of quinoline-4-carboxylic acids.

Q1: My Pfitzinger reaction is failing or giving very low yields. What are the most common culprits?

A1: The Pfitzinger reaction, which condenses isatin with a carbonyl compound in the presence of a base, is a cornerstone of quinoline-4-carboxylic acid synthesis.[3][4][5] However, its success is highly sensitive to several factors. The most common failure points are:

  • Ineffective Base-Mediated Hydrolysis: The reaction begins with the hydrolysis of isatin's amide bond to form a keto-acid intermediate.[3][4][6] If the base (e.g., potassium hydroxide) is old, has absorbed atmospheric CO₂, or is used in insufficient quantity, this initial ring-opening step will be inefficient, halting the entire sequence.

  • Poor Enolizability of the Carbonyl Partner: The subsequent condensation requires the carbonyl compound to possess an enolizable α-methylene group.[5] Sterically hindered ketones or those lacking α-protons will not participate in the reaction.

  • Harsh Reaction Conditions: While strong base and heat are often required, excessive temperatures can lead to decomposition of the starting materials or the desired product, particularly if sensitive functional groups are present.[7] This can lead to the formation of intractable tars.

  • Competing Side Reactions: The Halberkann variant, a reaction of N-acyl isatins with a base, can sometimes occur as a side reaction, producing 2-hydroxy-quinoline-4-carboxylic acids instead of the desired product.[3][4]

Q2: I'm performing a Doebner-von Miller synthesis and the reaction mixture has turned into a thick, dark tar. How can I prevent this?

A2: Tar formation is the most notorious challenge of the Doebner-von Miller reaction, which typically uses an aniline and an α,β-unsaturated carbonyl compound under strong acidic conditions.[8][9] The root cause is the acid-catalyzed polymerization of the α,β-unsaturated starting material.[8][9][10] To mitigate this:

  • Control the Reaction Rate: The Skraup synthesis, a related reaction, is famously exothermic.[9] Adding a moderator like ferrous sulfate (FeSO₄) can help control the reaction's vigor and reduce charring.[9]

  • Optimize Temperature and Addition: Avoid excessive heat, which accelerates polymerization.[8][9] The slow, portion-wise addition of the α,β-unsaturated carbonyl to the heated acidic solution of the aniline helps maintain a low instantaneous concentration, favoring the desired reaction over self-polymerization.[8][9]

  • Employ a Biphasic System: A highly effective strategy is to use a two-phase solvent system. By sequestering the polymerizable carbonyl compound in a non-polar organic phase (like toluene) while the aniline resides in the acidic aqueous phase, you can dramatically reduce polymerization and improve yields.[8][9]

Q3: My Conrad-Limpach synthesis is giving me a mixture of 4-hydroxyquinoline and 2-hydroxyquinoline regioisomers. How do I control the selectivity?

A3: This is a classic problem of kinetic versus thermodynamic control. The Conrad-Limpach synthesis involves the reaction of an aniline with a β-ketoester.[11][12] The aniline can attack either the ketone carbonyl or the ester carbonyl.

  • Kinetic Product (4-Hydroxyquinoline): At lower temperatures (e.g., room temperature), the reaction is kinetically controlled. The more electrophilic keto group is attacked preferentially, leading to a β-aminoacrylate intermediate that cyclizes to the desired 4-hydroxyquinoline.

  • Thermodynamic Product (2-Hydroxyquinoline): At higher temperatures (e.g., 140 °C), the initial attack on the keto group becomes more reversible.[13] Over time, the reaction favors the irreversible attack on the less reactive ester group, forming a more stable β-keto acid anilide. This intermediate then cyclizes to the 2-hydroxyquinoline isomer, a pathway known as the Knorr quinoline synthesis.[11] Therefore, to favor the 4-hydroxyquinoline product, maintain lower reaction temperatures during the initial condensation step.

Q4: My final quinoline-4-carboxylic acid product is difficult to purify. What are the best strategies?

A4: Purification can be challenging due to the amphoteric nature of the product and the presence of persistent, often colored, impurities.

  • Acid-Base Extraction: Exploit the carboxylic acid and the basic quinoline nitrogen. Dissolve the crude product in a dilute base (e.g., aq. NaHCO₃ or Na₂CO₃) and wash with an organic solvent (e.g., ethyl acetate) to remove neutral impurities. Then, acidify the aqueous layer with dilute HCl or acetic acid to precipitate the purified product, which can be collected by filtration.

  • Recrystallization: If the product is solid, recrystallization is a powerful technique. Solvents like ethanol, ethanol/water mixtures, or DMF are often effective.[5][14]

  • Reversed-Phase Chromatography: For stubborn impurities or non-crystalline products, preparative reversed-phase HPLC (RP-HPLC) is an excellent option. A C18 column with a water/acetonitrile mobile phase, often containing an acid modifier like formic acid or TFA, can provide high purity samples.[15]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for specific synthetic routes.

Guide 1: The Pfitzinger Reaction

The Pfitzinger reaction is a robust method but requires careful execution. This guide addresses common failure modes beyond the basics.

Problem: Low Yield or Stalled Reaction

  • Symptom: TLC analysis shows significant unreacted isatin and/or carbonyl starting material even after prolonged reaction time.

  • Causality Analysis: The reaction proceeds via hydrolysis of isatin, condensation with the carbonyl compound to form an imine/enamine, and subsequent cyclization/dehydration.[3][4] A stall can occur at any of these stages.

Pfitzinger_Troubleshooting

Protocol: Microwave-Assisted Pfitzinger Synthesis

For reactions that are slow or low-yielding under conventional heating, microwave irradiation can be highly effective, dramatically shortening reaction times.[5]

  • Reagent Preparation: In a 10 mL microwave-safe reaction vessel equipped with a stir bar, add isatin (1.0 mmol, 1.0 eq).

  • Base Addition: Add a 33% aqueous solution of potassium hydroxide (2.0 mL).

  • Carbonyl Addition: To this solution, add the carbonyl compound (e.g., 1-adamantyl methyl ketone) (1.0 mmol, 1.0 eq).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 5-15 minutes. Self-Validation Check: Monitor the internal pressure to ensure it remains within the vessel's safe operating limits.

  • Work-up: After cooling the vessel to room temperature, filter the solution to remove any solids.

  • Precipitation: Pour the filtrate into a beaker containing 20 mL of an ice-water mixture.

  • Acidification: While stirring, slowly acidify the mixture with glacial acetic acid or 1M HCl until precipitation of the product is complete (typically pH 4-5).

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford the crude quinoline-4-carboxylic acid.[5]

Guide 2: The Doebner Reaction

The Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, is a powerful route to 2-substituted quinoline-4-carboxylic acids.[16] However, it is sensitive to the electronic nature of the aniline.

Problem: Low Yield with Electron-Deficient Anilines

  • Symptom: When using anilines with electron-withdrawing groups (e.g., nitro, cyano, trifluoromethyl), the reaction gives poor yields or fails entirely under standard conditions.[17]

  • Causality Analysis: The nucleophilicity of the aniline nitrogen is critical for the initial condensation steps. Electron-withdrawing groups reduce this nucleophilicity, slowing the reaction dramatically and allowing side reactions, like polymerization, to dominate.[8] While traditional Doebner conditions may fail, a modified approach known as the Doebner hydrogen-transfer reaction can be effective.[18]

Table 1: Comparison of Catalysts for Doebner Reaction with Electron-Deficient Anilines

Catalyst / ConditionTypical SolventTemperature (°C)Key AdvantageReported YieldsReference
Classical (No Catalyst) EthanolRefluxSimple setupLow to moderate[2]
Brønsted Acid (p-TSA) Water/Ethylene Glycol80-100Eco-friendly, good for EWGGood to excellent[18]
Lewis Acid (BF₃·THF) Acetonitrile65Effective for highly deficient anilinesModerate to good[17][19]
Heterogeneous Catalyst Solvent-free100-120Reusable catalyst, green chemistryGood to excellent

EWG = Electron-Withdrawing Group

Part 3: Advanced Purification Protocols

Protocol: Preparative HPLC Purification

This protocol is designed for obtaining high-purity samples of quinoline-4-carboxylic acids, essential for biological testing and analytical standard preparation.[15]

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or DMF). The concentration can be high (e.g., 50 mg/mL), depending on solubility. Filter the solution through a 0.45 µm syringe filter to remove particulates.[15]

  • System Setup:

    • Column: Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm).[15]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector: UV detector set to a wavelength where the compound has strong absorbance (e.g., 325 nm).[15]

  • Method Development: First, run an analytical scale injection to determine the retention time and optimal gradient. A typical gradient might be 10-95% Mobile Phase B over 20-30 minutes.

  • Preparative Run: Inject the filtered sample onto the column. The injection volume will depend on the column size and sample concentration (typically 1-5 mL).[15]

  • Fraction Collection: Collect fractions corresponding to the main product peak based on the UV chromatogram. Self-Validation Check: Collect small analytical-scale aliquots from the beginning, middle, and end of the peak to confirm purity by analytical HPLC before combining the bulk fractions.

  • Post-Purification Processing: Combine the pure fractions. Remove the acetonitrile using a rotary evaporator. The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the final product as a fluffy solid, free of residual solvents.[15]

HPLC_Workflow

References

  • Pfitzinger reaction. In: Wikipedia. Accessed January 19, 2026. [Link]

  • Gould–Jacobs reaction. In: Wikipedia. Accessed January 19, 2026. [Link]

  • Conrad–Limpach synthesis. In: Wikipedia. Accessed January 19, 2026. [Link]

  • Gould–Jacobs reaction. Wikiwand. Accessed January 19, 2026. [Link]

  • Lahna, et al. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. 2022. [Link]

  • Pfitzinger-Reaktion. In: Wikipedia. Accessed January 19, 2026. [Link]

  • Patel DB, et al. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. 2017. [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. 2023. [Link]

  • A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Taylor & Francis Online. 2024. [Link]

  • Cowen, B. Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. 2018. [Link]

  • The Pfitzinger Reaction. (Review). ResearchGate. 2021. [Link]

  • Pfitzinger Reaction. YouTube. 2020. [Link]

  • Quinoline Synthesis by the Reaction of Anilines with 1,2-diols Catalyzed by Iron Compounds. ResearchGate. 2007. [Link]

  • Conrad-limpach-knorr synthesis of Quinolone. YouTube. 2019. [Link]

  • Gould-Jacobs Reaction. SynArchive. Accessed January 19, 2026. [Link]

  • Organic Chemistry - Gould-Jacobs Reaction Mechanism. YouTube. 2021. [Link]

  • Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17. YouTube. 2021. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. 2017. [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. 2020. [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. Accessed January 19, 2026. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. 2016. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. Accessed January 19, 2026. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Accessed January 19, 2026. [Link]

  • Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. RSC Publishing. 2017. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. 2020. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. 2020. [Link]

  • Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research. 2014. [Link]

  • Method for purifying quinolinecarboxylic acid derivative.
  • A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. ResearchGate. 2014. [Link]

  • Conrad-Limpach Synthesis. SynArchive. Accessed January 19, 2026. [Link]

  • THE SEARCH FOR SUPERIOR DRUGS FOR TROPICAL DISEASES. II. SYNTHETIC STUDIES IN THE QUINOLINE AND PHENAN-THROLINE SERIES. SKRAUP AND CONRAD-LIMPACH-KNORR REACTIONS. ACS Publications. 1945. [Link]

  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. ResearchGate. 2023. [Link]

  • A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. ResearchGate. 2023. [Link]

  • Doebner–Miller reaction. In: Wikipedia. Accessed January 19, 2026. [Link]

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Technical Support Center: Optimizing the Doebner-von Miller Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Doebner-von Miller quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to improve the yield and purity of their quinoline products. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges associated with this powerful synthetic method.

Introduction to the Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic and versatile method for synthesizing quinolines, which are crucial heterocyclic motifs in many pharmaceuticals and functional materials. The reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[1] While powerful, the reaction is notorious for challenges such as low yields and the formation of tarry byproducts, necessitating careful optimization and troubleshooting.[2]

This guide will provide you with the expert insights and practical protocols needed to overcome these challenges and achieve your desired synthetic outcomes.

Troubleshooting Guide

This section addresses the most common issues encountered during the Doebner-von Miller synthesis in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Low Yield or Complete Reaction Failure

Q: My Doebner-von Miller reaction has resulted in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

A: Low or no yield is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is crucial.

Root Cause Analysis & Solutions:

  • Sub-optimal Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., SnCl₄, Sc(OTf)₃, ZnCl₂) are effective, but their performance varies with the specific substrates.[3] An inappropriate catalyst or concentration can lead to a sluggish reaction or an increase in side products.

    • Solution: Conduct a catalyst screen to identify the optimal choice for your specific aniline and carbonyl compound. Milder Lewis acids may be preferable in some cases to minimize side reactions.[4]

  • Inappropriate Reaction Temperature: The reaction often requires heating, but excessive temperatures can promote the polymerization of the α,β-unsaturated carbonyl compound, leading to tar formation and consumption of starting material.[5] Conversely, a temperature that is too low will result in a slow or incomplete reaction.

    • Solution: Monitor the reaction temperature closely and aim for the lowest effective temperature that allows the reaction to proceed at a reasonable rate. A stepwise heating approach can also be beneficial.

  • Substrate Reactivity: The electronic properties of the aniline substrate significantly impact reactivity. Anilines with strong electron-withdrawing groups are often less reactive and can lead to low yields in a conventional Doebner-von Miller synthesis.[6]

    • Solution: For less reactive anilines, consider using more forcing conditions (higher temperature, longer reaction time) or exploring alternative, more potent catalytic systems.

  • Inadequate Reaction Time: Reaction times can vary significantly based on the substrates and conditions.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the optimal reaction time and prevent product degradation from prolonged heating.

Problem 2: Significant Formation of Tar and Polymeric Byproducts

Q: My reaction mixture is turning into a thick, dark tar, making product isolation nearly impossible and drastically reducing my yield. What is happening and how can I prevent it?

A: Tar formation is the most common and frustrating side reaction in the Doebner-von Miller synthesis. It is primarily caused by the acid-catalyzed self-polymerization of the α,β-unsaturated carbonyl compound.[4]

Causality and Mitigation Strategies:

  • Acid-Catalyzed Polymerization: Strong acidic conditions, necessary for the main reaction, also readily catalyze the polymerization of the electron-deficient α,β-unsaturated aldehyde or ketone.

    • Solution 1: Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly and portion-wise to the heated acidic solution of the aniline can help to maintain a low instantaneous concentration of the carbonyl compound, thus minimizing its self-polymerization.

    • Solution 2: Biphasic Solvent System: A highly effective strategy is to employ a biphasic solvent system. By dissolving the α,β-unsaturated carbonyl compound in an immiscible organic solvent (e.g., toluene) and adding it to the aqueous acidic solution of the aniline, the concentration of the carbonyl compound in the acidic phase is kept low, significantly reducing polymerization.[2]

    • Solution 3: Optimize Acid Concentration and Type: While a strong acid is required, excessively harsh conditions can accelerate tar formation. A comparative study of different Brønsted and Lewis acids can help find the right balance between promoting the desired reaction and minimizing polymerization.[4]

Problem 3: Formation of Unexpected Isomers or Byproducts

Q: I've isolated a product, but spectroscopic analysis shows it's not the quinoline derivative I expected. What could have gone wrong?

A: The formation of unexpected isomers or byproducts can be a complex issue, often dependent on the specific substrates and reaction conditions.

Plausible Explanations and Corrective Actions:

  • Reversal of Regiochemistry: While the Doebner-von Miller synthesis typically yields 2-substituted quinolines from α,β-unsaturated carbonyl compounds, a reversal of this regioselectivity to form 4-substituted quinolines has been observed, particularly with γ-aryl-β,γ-unsaturated α-ketoesters in the presence of trifluoroacetic acid (TFA).[1]

    • Solution: Carefully analyze your starting materials and reaction conditions. If a specific regioisomer is desired, the choice of both the carbonyl compound and the acid catalyst is crucial. The use of γ-aryl-β,γ-unsaturated α-ketoesters with TFA is a known method to favor the 4-substituted product.

  • Side Reactions of Intermediates: The reaction proceeds through several intermediates, which can themselves undergo side reactions. For instance, the reduction of an intermediate imine has been reported as a possible side reaction, leading to non-aromatic byproducts.[7]

    • Solution: Thoroughly characterize all isolated byproducts using techniques like NMR, MS, and, if possible, X-ray crystallography to understand the side reactions occurring. This information can then guide the optimization of reaction conditions to disfavor these pathways.

  • Incomplete Oxidation: The final step of the Doebner-von Miller synthesis is the aromatization of a dihydroquinoline intermediate. If the oxidizing agent is not effective or is present in an insufficient amount, the reaction may yield partially hydrogenated quinoline derivatives.

    • Solution: If an external oxidizing agent is used, ensure it is added in a sufficient stoichiometric amount. If relying on an internal oxidant, the reaction may require longer reaction times or higher temperatures to drive the aromatization to completion. Monitoring the disappearance of the dihydroquinoline intermediate by TLC or GC-MS is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the currently accepted mechanism for the Doebner-von Miller reaction?

A1: The mechanism of the Doebner-von Miller reaction has been a topic of debate, but a fragmentation-recombination pathway is now widely accepted, especially when using α,β-unsaturated ketones.[8] This mechanism is supported by isotopic labeling studies.[8] The key steps are:

  • Michael Addition: The aniline performs a conjugate addition to the α,β-unsaturated carbonyl compound.

  • Fragmentation: The resulting adduct can fragment into an imine and a saturated carbonyl compound.

  • Recombination: These fragments then recombine via an aldol-type condensation to form a new, larger α,β-unsaturated imine.

  • Cyclization: This new imine undergoes an intramolecular electrophilic aromatic substitution to form a dihydroquinoline intermediate.

  • Aromatization: The dihydroquinoline is then oxidized to the final quinoline product.[8]

Q2: Can I use a ketone instead of an aldehyde as the α,β-unsaturated carbonyl compound?

A2: Yes, α,β-unsaturated ketones can be used. However, the reaction is often more successful with α,β-unsaturated aldehydes. Ketones, particularly those with significant steric hindrance, may lead to lower yields or the formation of complex product mixtures.[5]

Q3: How do substituents on the aniline ring affect the reaction?

A3: Substituents on the aniline ring have a significant electronic effect on the reaction. Electron-donating groups generally increase the nucleophilicity of the aniline, which can lead to faster reaction rates but also potentially more side reactions. Conversely, anilines with strong electron-withdrawing groups are less reactive and may require more forcing conditions or specialized catalysts to achieve good yields.[6]

Q4: Are there "greener" alternatives to the traditional Doebner-von Miller reaction conditions?

A4: Yes, several more environmentally friendly approaches have been developed. These include:

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating.[2]

  • Use of Ionic Liquids: Imidazolium-based sulfonic acid ionic liquids have been used as both the solvent and catalyst, offering a recyclable and often more efficient reaction medium.[2]

  • Flow Chemistry: Continuous flow reactors have been employed for the synthesis of 2-methylquinoline derivatives in water, providing a rapid, practical, and green route.[9]

Data Presentation: Impact of Catalysts on Yield

The choice of acid catalyst can significantly impact the yield of the Doebner-von Miller reaction. The following table provides a comparative look at the effectiveness of different catalysts in the synthesis of a 2-carboxy-4-phenylquinoline derivative from the reaction of aniline and a γ-phenyl-β,γ-unsaturated α-ketoester.

EntryCatalyst (mol %)SolventTime (h)Yield (%)
1Hf(OTf)₄ (10)CH₂Cl₂4818
2HClCH₂Cl₂480
3H₂SO₄CH₂Cl₂480
4TFATFA1261
5Formic AcidFormic Acid1255

Data is illustrative and based on a specific reaction; actual yields will vary depending on the substrates and conditions.[1]

Experimental Protocols

High-Yield Protocol for the Synthesis of 2-Methylquinoline

This protocol utilizes a biphasic system to minimize tar formation and improve the yield of 2-methylquinoline (quinaldine).

Materials:

  • Aniline (freshly distilled)

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Toluene

  • Sodium Hydroxide solution (concentrated)

  • Dichloromethane or Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux.

  • Addition of Carbonyl: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • Reaction Monitoring: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Upon completion, allow the mixture to cool to room temperature.

    • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation or column chromatography.[10]

Visualizations

Doebner-von Miller Reaction Mechanism

Doebner_von_Miller_Mechanism Aniline Aniline MichaelAdduct Michael Adduct Aniline->MichaelAdduct 1. Michael Addition Carbonyl α,β-Unsaturated Carbonyl Carbonyl->MichaelAdduct Fragments Imine + Saturated Carbonyl Fragments MichaelAdduct->Fragments 2. Fragmentation NewImine Recombined α,β-Unsaturated Imine Fragments->NewImine 3. Recombination Dihydroquinoline Dihydroquinoline Intermediate NewImine->Dihydroquinoline 4. Cyclization Quinoline Quinoline Product Dihydroquinoline->Quinoline 5. Aromatization (Oxidation) Troubleshooting_Workflow Start Low Yield or Reaction Failure CheckCatalyst Is the catalyst optimal? Start->CheckCatalyst CheckTemp Is the temperature appropriate? CheckCatalyst->CheckTemp Yes OptimizeCatalyst Screen different Brønsted/Lewis acids CheckCatalyst->OptimizeCatalyst No CheckSubstrate Is the aniline substrate reactive? CheckTemp->CheckSubstrate Yes OptimizeTemp Adjust temperature, use stepwise heating CheckTemp->OptimizeTemp No CheckTime Is the reaction time sufficient? CheckSubstrate->CheckTime Yes ForceConditions Increase temperature/ time, use potent catalyst CheckSubstrate->ForceConditions No MonitorReaction Monitor progress with TLC/GC-MS CheckTime->MonitorReaction No Success Improved Yield CheckTime->Success Yes OptimizeCatalyst->CheckCatalyst OptimizeTemp->CheckTemp ForceConditions->CheckSubstrate MonitorReaction->CheckTime

Caption: A decision tree for troubleshooting low yields in the Doebner-von Miller synthesis.

References

  • PubChem. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Yalgin, H., Luart, D., & Len, C. (2016). First Examples of Doebner-Miller Reaction in Flow: Efficient Production of 2-Methylquinoline Derivatives in Water. ResearchGate. Retrieved from [Link]

  • Saczewski, F., & Dziemidowicz-Borys, M. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(7), 938. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Asadi, S., & Aliyan, H. (2013). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. Retrieved from [Link]

  • Chen, J., Wu, H., Chen, Z., & Ji, S. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 72(18), 6985-6987. [Link]

  • YouTube. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Retrieved from [Link]

  • Das, B., & Kumar, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances, 10(37), 21951-21976. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

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overcoming low yields in electron-deficient aniline reactions for quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, when using electron-deficient anilines as substrates in classical and modern quinoline synthesis reactions. As application scientists with extensive field experience, we have structured this guide to address the root causes of common issues and provide robust, actionable solutions.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reactivity of electron-deficient anilines in quinoline synthesis.

Q1: Why do my quinoline synthesis reactions consistently show low yields when using anilines with electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, -Cl)?

A: The primary reason for low yields is the significantly reduced nucleophilicity of the aniline nitrogen and the deactivation of the aromatic ring. Electron-withdrawing groups (EWGs) pull electron density away from the amine and the benzene ring through inductive and/or resonance effects.[1] This has two major consequences for classical acid-catalyzed quinoline syntheses like the Skraup, Doebner-von Miller, and Combes reactions:

  • Reduced Nucleophilicity of the Nitrogen Atom: The initial step of many of these syntheses involves the nucleophilic attack of the aniline nitrogen onto a carbonyl group (e.g., of an α,β-unsaturated ketone in the Doebner-von Miller reaction or a β-diketone in the Combes synthesis).[2][3] An EWG makes the nitrogen's lone pair less available for this attack, slowing down or inhibiting the formation of key intermediates.

  • Deactivation of the Aromatic Ring: The final, and often rate-determining, step is an intramolecular electrophilic aromatic substitution (cyclization) to form the new heterocyclic ring.[2] EWGs strongly deactivate the aniline ring, making it much less susceptible to attack by the electrophilic carbon, thus hindering the crucial ring-closing step. For example, the yield of 8-nitroquinoline from o-nitroaniline in a Skraup synthesis can be as low as 17%, whereas the less deactivated o-bromoaniline can give yields around 75%.[4][5]

Q2: Besides low yield, what are the most common side reactions or experimental observations?

A: When reactions with electron-deficient anilines are forced under harsh conditions, several issues can arise:

  • Tar and Polymer Formation: This is especially common in the Skraup synthesis, where acrolein is generated in situ from the dehydration of glycerol.[6] The sluggish main reaction provides more opportunity for the highly reactive acrolein to polymerize, resulting in a black, intractable goo that complicates purification and reduces yield.[6]

  • Incomplete Cyclization: You may isolate intermediates, such as the Schiff base or the Michael adduct, which have failed to undergo the final ring-closing step due to the deactivated aromatic ring.

  • Reaction Stalling: The reaction may simply fail to proceed to completion, with a significant amount of the starting aniline recovered even after prolonged reaction times and at high temperatures.

Q3: Are there any general strategies to improve yields before I abandon a specific method?

A: Yes, several general strategies can be employed:

  • Harsher Acidic Conditions: Since the key steps are often acid-catalyzed, switching to a stronger acid can increase the rate. Polyphosphoric acid (PPA) or trifluoroacetic acid (TFA) are often more effective than sulfuric or hydrochloric acid for promoting the cyclization step.[7][8]

  • Higher Temperatures & Longer Reaction Times: To overcome the high activation energy associated with these substrates, increasing the reaction temperature (e.g., by using a higher-boiling solvent) and extending the reaction time is a common approach. However, this must be balanced against the risk of decomposition and side reactions.

  • Use of Modern Catalysts: Many classical methods have been updated with more efficient catalysts. Lewis acids (e.g., SnCl₄, Sc(OTf)₃, Nd(NO₃)₃) or solid acid catalysts (e.g., Nafion, zeolites, silica nanoparticles) can be more effective than traditional Brønsted acids for activating the substrates and promoting cyclization.[3][9][10][11]

Troubleshooting Guide by Reaction Type

This section provides specific troubleshooting advice for common named reactions used in quinoline synthesis.

Troubleshooting Workflow for Low Yields

Before diving into specific reactions, this workflow can help diagnose the general problem area.

G start Low Yield with Electron-Deficient Aniline cause1 Poor Reactivity of Aniline? start->cause1 cause2 Side Reactions Dominating? start->cause2 sol1a Increase Catalyst Acidity (e.g., H₂SO₄ -> PPA, TFA) cause1->sol1a Yes sol1b Use Stronger Lewis Acid (e.g., Sc(OTf)₃, FeCl₃) cause1->sol1b Yes sol1c Increase Temperature & Reaction Time cause1->sol1c Yes sol2a Optimize Reagent Addition (e.g., slow addition of acid) cause2->sol2a Yes sol2b Use a Moderator (FeSO₄ in Skraup) cause2->sol2b Yes sol2c Consider Alternative Solvent-Free Conditions cause2->sol2c Yes final_action Consider Modern Catalytic Methods sol1a->final_action sol1b->final_action sol1c->final_action sol2a->final_action sol2b->final_action sol2c->final_action

Caption: General troubleshooting decision workflow.

The Skraup Synthesis

Q: My Skraup reaction with 4-nitroaniline is producing mostly tar and very little of the desired nitroquinoline. What is happening and how can I fix it?

A: This is a classic challenge. The 4-nitroaniline is extremely deactivated, making both the initial conjugate addition and the subsequent electrophilic cyclization incredibly sluggish.[4][5] The harsh, hot sulfuric acid conditions readily dehydrate glycerol to acrolein, which then polymerizes because the desired reaction pathway is too slow.[6]

Troubleshooting Steps:

  • Control the Exotherm: The reaction is notoriously violent.[12] The use of a moderator like ferrous sulfate (FeSO₄) is essential not just for safety but for yield, as it smooths the reaction rate.[6] Boric acid can also be used.[6]

  • Alternative Oxidizing Agent: While nitrobenzene (often the substituted aniline itself) is the classic oxidant, it can be inefficient. Arsenic acid is often cited as a more effective, though highly toxic, alternative that leads to a less violent reaction.[12] Extreme caution and appropriate safety protocols are mandatory if considering this reagent.

  • Gradual Reagent Addition: Add the sulfuric acid slowly and in portions to the mixture of the aniline, glycerol, and moderator to maintain better temperature control.

  • Consider an Alternative Synthesis: For heavily deactivated systems like nitroanilines, the Skraup synthesis is often not the best choice. A different method, like the Friedländer synthesis, may be more suitable if the appropriate precursors are available.

The Doebner-von Miller & Doebner Reactions

Q: I am attempting a Doebner reaction with 4-chloroaniline, benzaldehyde, and pyruvic acid, but the yield is poor. How can I improve it?

A: The Doebner reaction, which forms quinoline-4-carboxylic acids, is known to give low yields with anilines bearing EWGs under conventional conditions.[13][14][15] The key is to facilitate the cyclization and subsequent oxidation of the dihydroquinoline intermediate.

Troubleshooting Steps:

  • Change the Solvent and Catalyst System: Traditional conditions (e.g., refluxing ethanol) are often insufficient.[14] A significant improvement has been demonstrated in a "Doebner hydrogen-transfer reaction" model. This study found that using a combination of p-toluenesulfonic acid (PTSA) and diphenylammonium triflate (DPAT) in 1,4-dioxane dramatically improves yields for electron-deficient anilines by facilitating a key hydrogen transfer step in the final aromatization.[14]

  • Employ Microwave Irradiation: Microwave-assisted synthesis can often drive sluggish reactions to completion in much shorter times, potentially reducing byproduct formation.

  • Increase Electrophilicity of the Carbonyl Partner: In a Doebner-von Miller reaction (using an α,β-unsaturated carbonyl), introducing an electron-withdrawing group on the carbonyl component can increase its reactivity towards the deactivated aniline and potentially alter the regiochemistry to favor the desired cyclization pathway.[7]

Optimized Doebner Reaction Protocol for Electron-Deficient Anilines

This protocol is adapted from a high-yield procedure developed specifically for challenging substrates.[14]

  • Preparation: To a reaction vessel, add the electron-deficient aniline (1.0 equiv), the aldehyde (1.2 equiv), pyruvic acid (1.5 equiv), p-toluenesulfonic acid monohydrate (PTSA·H₂O, 0.2 equiv), and diphenylammonium triflate (DPAT, 0.2 equiv).

  • Solvent: Add anhydrous 1,4-dioxane as the solvent.

  • Reaction: Heat the mixture to reflux (approx. 101 °C) and monitor by TLC or LC-MS. Reactions are typically complete within 24 hours.

  • Workup: After cooling, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with aqueous base (e.g., NaHCO₃ solution) to remove acidic components. The organic layer is then dried and concentrated.

  • Purification: The crude product is purified by flash column chromatography.

Aniline SubstituentConventional Yield (Ethanol, reflux)Optimized Yield (Dioxane, PTSA/DPAT)
HGoodExcellent
4-ClPoor~85%[14]
4-CF₃Very Low~78%[14]
3-NO₂Trace~65%[14]
Yields are approximate and based on reported data.
The Combes Synthesis

Q: My Combes reaction between 3-fluoroaniline and acetylacetone is not proceeding to the quinoline product after forming the enamine intermediate. How can I force the cyclization?

A: The Combes synthesis relies on an acid-catalyzed electrophilic cyclization of an enamine intermediate.[2][8] With an electron-deficient aniline, this final ring-closing step is often the point of failure. The EWG makes the ring too "electron-poor" to attack the protonated ketone.

G cluster_0 Mechanism of Failed Cyclization intermediate Protonated Enamine Intermediate (from 3-Fluoroaniline + Acetylacetone) ring Aniline Ring (Deactivated) intermediate->ring ewg Fluorine (EWG) - Inductively withdraws  electron density ring->ewg deactivates transition_state High Energy Transition State (Disfavored) ring->transition_state Electrophilic Attack no_product No Cyclization (Reaction Stalls) transition_state->no_product

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optimizing pH range for metal ion detection with quinoline-based probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing quinoline-based fluorescent probes for metal ion detection. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your experiments and achieve reliable, high-quality data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the critical role of pH in your experimental setup.

Q1: Why is pH the most critical parameter when using quinoline-based probes for metal ion detection?

A: The pH of your solution is paramount because it directly governs the chemical behavior of both the quinoline probe and the target metal ion through three primary mechanisms:

  • Probe Protonation State: The nitrogen atom within the quinoline ring is a Lewis base and can be protonated at acidic pH. This protonation significantly alters the probe's electronic properties, affecting its fluorescence and its ability to coordinate with metal ions.[1][2][3] Many quinoline probes are designed to have low fluorescence in their free, deprotonated state and become highly fluorescent upon protonation or metal binding.[1][2]

  • Ligand Moiety Ionization: Many quinoline probes incorporate other functional groups (e.g., hydroxyl, carboxyl) to act as part of the metal-binding pocket. The ionization state of these groups is pH-dependent. For effective chelation, these groups often need to be deprotonated to act as effective ligands for the metal ion.[4]

  • Metal Ion Speciation: Metal ions in aqueous solutions exist as aqua complexes (e.g., [Fe(H₂O)₆]³⁺). As pH increases, these complexes undergo hydrolysis, forming hydroxo and oxo species (e.g., [Fe(OH)(H₂O)₅]²⁺), which can ultimately lead to precipitation of metal hydroxides. This process alters the availability and reactivity of the "free" metal ion that the probe is designed to detect.[4]

Therefore, pH optimization is a delicate balance: the solution must be acidic enough to prevent metal hydroxide precipitation but basic enough to ensure the probe's chelating groups are deprotonated for efficient binding.

Q2: What is the typical optimal pH range for these experiments?

A: There is no universal optimal pH. The ideal range is highly specific to the particular probe-metal ion pair. However, many applications, especially in biological contexts, aim for a physiological pH range of 6.5 to 8.0 .[5][6] For example, a probe for Fe³⁺ was designed to operate at pH 7.4 to be compatible with biological systems.[6] The precise optimal pH must be determined empirically for each new probe or application to ensure maximal signal-to-noise ratio and selectivity. Some specialized probes are designed to work in acidic organelles like lysosomes, requiring stability and responsiveness at pH values between 4.2 and 6.0.[7]

Q3: My probe's fluorescence intensity changes with pH even without any metal ions present. Is this normal?

A: Yes, this is a well-documented and expected behavior for many N-heterocyclic fluorophores like quinoline.[3] The lone pair of electrons on the quinoline nitrogen can quench fluorescence in the neutral state. Upon protonation at lower pH, this lone pair is engaged in a bond with a proton, which can switch the lowest excited state from a non-emissive (n-π) state to a highly fluorescent (π-π) state, leading to a significant increase in fluorescence intensity.[1][2] This intrinsic pH sensitivity is a critical factor to characterize during your initial experiments.

Q4: How does pH affect the selectivity of my probe?

A: pH is a powerful tool for tuning probe selectivity.[8] Different metal ions have different affinities for a given ligand and different pH-dependent hydrolysis profiles. By carefully adjusting the pH, you can create conditions where your probe binds preferentially to the target ion. For instance, at a specific pH, the binding constant for your target metal ion might be several orders of magnitude higher than for an interfering ion. This principle can be used to minimize cross-reactivity and improve the accuracy of your measurements.[4]

Part 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during metal ion detection experiments using quinoline-based probes.

Problem 1: Weak or No Fluorescence Signal
Possible Cause Diagnostic Check Recommended Solution
Suboptimal pH Does the fluorescence signal increase at a different pH, even in the presence of the metal?Perform a pH Titration: Systematically measure the fluorescence response of the probe-metal complex across a wide pH range (e.g., 4.0 to 10.0) to identify the optimal pH. See the detailed protocol in Part 3.
Incorrect Probe Concentration Is the probe concentration too low for the instrument's sensitivity or too high, causing self-quenching?Optimize Concentration: Test a range of probe concentrations (e.g., 1 µM to 50 µM). Brighter sensors can be used at lower concentrations, minimizing potential cellular perturbation.[9][10]
Metal Ion Precipitation Is the solution cloudy? Does the signal improve at a slightly more acidic pH?Adjust pH Downwards: Lower the pH of your buffer to increase the solubility of the metal ion. Check the literature for the hydrolysis constant (pKa) of your target metal's aqua ion.
Incorrect Wavelengths Are you using the documented excitation and emission maxima for the metal-bound form of the probe?Verify Spectra: Record the full excitation and emission spectra of the probe in the presence of a saturating concentration of the target metal ion to confirm the correct wavelengths.
Problem 2: High Background Fluorescence
Possible Cause Diagnostic Check Recommended Solution
pH-Induced Probe Fluorescence Is the fluorescence of the probe high in the buffer without any metal ions?Adjust pH: The operating pH may be too acidic, causing protonation and subsequent fluorescence of the free probe.[2] Adjust the pH to a level where the apo-probe is non-fluorescent but can still efficiently bind the target metal.
Autofluorescence In cell-based assays, do control cells (without the probe) show fluorescence in the detection channel?Use Controls: Always include an unstained control. If autofluorescence is an issue, consider using a probe that excites and emits at longer wavelengths (red or near-infrared).[11]
Impure Probe Does the probe solution contain fluorescent impurities?Check Purity: Verify the purity of your probe using techniques like HPLC or NMR. Purify if necessary.
Problem 3: Poor Selectivity / Interference
Possible Cause Diagnostic Check Recommended Solution
Unfavorable pH for Selectivity Does the probe respond to other metal ions at the current pH?Optimize pH for Selectivity: Perform selectivity tests at different pH values. You may find a pH window where the affinity for the target ion is maximized relative to interfering ions.[4][8]
Use of Masking Agents Is an interfering ion known to have high affinity for your probe?Employ Masking Agents: Introduce a chemical agent that forms a stable, non-fluorescent complex with the interfering ion, preventing it from binding to your probe. For example, triethanolamine can mask Fe³⁺ and Al³⁺.[8]

Part 3: Experimental Protocol

Protocol: Determining the Optimal pH for a Quinoline Probe-Metal Ion System

This protocol provides a systematic workflow to identify the ideal pH for maximizing the fluorescence response of your probe-metal complex.

1. Materials and Reagents:

  • Quinoline-based fluorescent probe stock solution (e.g., 1 mM in DMSO or ethanol).

  • Target metal ion stock solution (e.g., 10 mM in deionized water, prepared from a high-purity salt like MClₙ).

  • A series of buffers covering a wide pH range (e.g., pH 4.0 to 10.0 in 0.5 pH unit increments). Recommended buffers:

    • pH 4.0 - 5.5: Acetate buffer

    • pH 6.0 - 7.5: HEPES or PIPES buffer

    • pH 8.0 - 9.0: Tris buffer

    • pH 9.5 - 10.0: CAPS buffer

  • High-purity deionized water.

  • Calibrated pH meter.

  • Fluorometer.

2. Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffer Series (pH 4.0 - 10.0) B Prepare Working Solutions (Probe & Metal Ion) A->B C Prepare Samples: 1. Probe Only (Control) 2. Probe + Metal Ion B->C D Incubate Samples C->D E Measure Fluorescence Across pH Range D->E F Plot Fluorescence Intensity vs. pH E->F G Identify pH with Max Signal-to-Noise Ratio F->G G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Alkaline) cluster_optimal_ph Optimal pH P_H Probe-H⁺ (Protonated, Fluorescent) M_aq Mⁿ⁺ (Free Ion) P_M Probe-Mⁿ⁺ Complex (Highly Fluorescent Signal) P_H->P_M Deprotonation Favors Metal Binding M_aq->P_M Competition P_free Probe (Deprotonated, Quenched) M_OH M(OH)ₙ (Precipitate) P_free->P_M Metal Binding

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Technical Support Center: Purification of Furan-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of furan-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these versatile chemical building blocks. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and select the optimal purification strategy for your specific application.

Section 1: Frequently Asked Questions (FAQs) - Strategic Purification Planning

This section addresses high-level questions to help you develop a robust purification strategy from the outset.

Q1: I have a crude reaction mixture containing furan-2-carboxylic acid. What is the first and most straightforward purification method I should attempt?

A1: For most common syntheses, such as the Cannizzaro reaction of furfural, the initial purification should almost always be an acid-base extraction followed by crystallization .[1][2] The rationale is that furan-2-carboxylic acid is, as its name implies, an acid.

  • Mechanism: You can dissolve your crude mixture in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). This deprotonates the carboxylic acid, forming a water-soluble carboxylate salt. Neutral organic impurities, such as the common byproduct furfuryl alcohol, will remain in an organic layer and can be washed away with a solvent like ether.[3][4] After removing the neutral impurities, you can re-acidify the aqueous layer with a strong acid (e.g., HCl or H₂SO₄).[2] This protonates the carboxylate, causing the much less soluble furan-2-carboxylic acid to precipitate out of the solution, which can then be collected by filtration.[2]

Q2: How do I choose between recrystallization, column chromatography, and distillation for further purification?

A2: The choice depends on the nature of the impurities, the scale of your reaction, and the required final purity. The following decision tree provides a general guide.

G start Crude Product (Post-Workup) is_solid Is the crude product a solid? start->is_solid is_thermal Are the compound & impurities thermally stable and volatile? is_solid->is_thermal No (Oil) recrystallization Recrystallization (Good for large scale & removing dissimilar polarity impurities) is_solid->recrystallization Yes distillation Vacuum Distillation (Excellent for non-polar, lower MW derivatives) is_thermal->distillation Yes chromatography Column Chromatography (Best for high purity & separating structurally similar compounds) is_thermal->chromatography No purity_need Is >99.5% purity required or are impurities structurally similar? purity_need->chromatography Yes end_recrys Purified Product purity_need->end_recrys No recrystallization->purity_need end_distill Purified Product distillation->end_distill end_chrom Purified Product chromatography->end_chrom G start Problem: Compound sticks to silica baseline cause Cause: Strong interaction between acidic analyte and acidic silica gel start->cause solution1 Solution 1 (Primary): Add 0.5-1% Acetic Acid to Mobile Phase cause->solution1 solution2 Solution 2 (Alternative): Increase Eluent Polarity (e.g., 5-10% MeOH in DCM) cause->solution2 solution3 Solution 3 (Advanced): Switch to Reverse-Phase (C18) Chromatography cause->solution3 reason1 Mechanism: Keeps analyte protonated, reduces ionic interaction with silica. solution1->reason1 reason2 Mechanism: Polar solvent competes for binding sites on the silica surface. solution2->reason2 reason3 Mechanism: Stationary phase is non-polar; polar compounds elute quickly. solution3->reason3

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Technical Support Center: Navigating the Stability of 8-Hydroxyquinoline Metal Complexes in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-hydroxyquinoline (8-HQ) and its metal complexes. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to address the common stability issues encountered when working with these versatile compounds in solution. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve these challenges in your experiments.

Introduction: The Duality of 8-Hydroxyquinoline's Chelation Chemistry

8-Hydroxyquinoline is a robust bidentate chelating agent, coordinating with a wide array of metal ions through its phenolic oxygen and quinoline nitrogen atoms.[1][2] This chelation is the foundation of its utility in diverse fields, from anticancer and antimicrobial drug development to the creation of advanced materials like Organic Light-Emitting Diodes (OLEDs).[1][3][4] However, the very properties that make 8-HQ an excellent chelator can also give rise to stability challenges in solution. This guide will walk you through the most common of these issues and provide you with the tools to overcome them.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most pressing issues you may encounter during your experimental work.

Issue 1: My 8-HQ metal complex is precipitating out of solution. What is happening and how can I prevent it?

A1: The Science Behind the Precipitation

Precipitation is the most common stability issue encountered with 8-HQ metal complexes, and it is most often a direct consequence of two key factors: pH and solvent choice.

  • The Critical Role of pH: The chelation of a metal ion by 8-hydroxyquinoline involves the deprotonation of the hydroxyl group. This process is highly pH-dependent. At a pH that is too low, the hydroxyl group remains protonated, and chelation will not occur efficiently. Conversely, as the pH increases, the deprotonated 8-HQ readily forms a neutral complex with the metal ion, which often has poor solubility in aqueous solutions, leading to precipitation. For instance, copper(II)-8HQ complexes are notoriously prone to precipitation at a pH of around 5.5.[1][3][5]

  • Solvent Selection is Key: The solubility of 8-HQ metal complexes varies dramatically with the solvent system. These complexes are generally non-polar and thus have poor solubility in water.[1][5] However, they are often readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), chloroform, and methanol.[1][5]

Troubleshooting Workflow for Precipitation:

Here is a step-by-step guide to diagnosing and resolving precipitation issues:

G cluster_0 Precipitation Troubleshooting Workflow A Precipitate Observed B Measure pH of the Solution A->B C Is pH within expected stability range? B->C D Adjust pH (acidify slightly or use buffer) C->D No E Check Solvent System C->E Yes I Re-dissolve and continue experiment D->I F Is the solvent appropriate? E->F H Consider Ligand Modification (e.g., add solubilizing groups) F->H No F->I Yes G Gradually add co-solvent (e.g., DMSO, DMF) G->I H->G J Problem Resolved I->J

Caption: A flowchart for systematically troubleshooting precipitation of 8-HQ metal complexes.

Experimental Protocol: Preventing Precipitation During Synthesis and Use

  • pH Control:

    • Acidic Conditions for Stock Solutions: Prepare stock solutions of the metal salt and 8-hydroxyquinoline in a slightly acidic aqueous or alcoholic solution to ensure both components are fully dissolved before mixing.

    • Buffered Systems: For experiments in aqueous media, utilize a suitable buffer system to maintain a pH where the complex remains soluble. The optimal pH will depend on the specific metal ion and the desired complex stoichiometry.

    • Controlled pH Adjustment: When synthesizing the complex, adjust the pH of the reaction mixture slowly and with constant stirring to control the rate of precipitation and the particle size of the resulting solid.[3][5]

  • Solvent Optimization:

    • Initial Solubility Testing: Before scaling up your experiment, perform small-scale solubility tests of your complex in a variety of solvents (e.g., DMSO, DMF, methanol, chloroform) to identify the most suitable one.

    • Use of Co-solvents: If your experiment requires an aqueous environment, consider using a co-solvent. For example, preparing a concentrated stock solution of the complex in DMSO and then diluting it into your aqueous medium can often prevent precipitation. Be mindful of the final concentration of the organic solvent, as it may affect your experimental system.

Issue 2: The color of my solution is changing over time, suggesting my complex is degrading. What are the likely causes?

A2: Understanding Degradation Pathways

Beyond precipitation, 8-HQ metal complexes can undergo chemical degradation, often indicated by a change in the solution's color or UV-Vis spectrum. The two most probable culprits are photodegradation and redox reactions.

  • Photodegradation: 8-Hydroxyquinoline and its metal complexes are organic molecules with chromophores that can absorb light, particularly in the UV range. This absorption can lead to photochemical reactions that degrade the ligand and, consequently, the complex. This is why many synthesis protocols for these complexes specify that the reaction should be carried out in the dark.[3][5]

  • Redox Instability: This is a particular concern when working with redox-active metal ions such as copper (Cu(II)/Cu(I)) and iron (Fe(III)/Fe(II)). The 8-HQ ligand can influence the redox potential of the metal center. In the presence of reducing or oxidizing agents in your medium, the metal ion can change its oxidation state, which may lead to dissociation of the complex or further reactions. For example, some 8-HQ copper complexes are known to be redox-active, a property that is harnessed in certain therapeutic applications but can be a source of instability in other contexts.

Diagnostic and Preventive Measures:

Potential Cause Diagnostic Approach Preventive Measures
Photodegradation Monitor the UV-Vis spectrum of the solution over time while exposed to light. A change in absorbance maxima or the appearance of new peaks suggests degradation.Protect your solutions from light by using amber vials or by wrapping your glassware in aluminum foil. Work in a dimly lit environment when possible.
Redox Instability Use cyclic voltammetry to assess the redox potential of your complex. The presence of reducing or oxidizing agents in your system should also be considered.If working with redox-active metals, consider de-gassing your solvents and working under an inert atmosphere (e.g., nitrogen or argon) to minimize reactions with atmospheric oxygen. Avoid the inclusion of unnecessary reducing or oxidizing agents in your experimental setup.

Frequently Asked Questions (FAQs)

Q1: How does the choice of metal ion affect the stability of the 8-HQ complex?

A1: The stability of 8-hydroxyquinoline metal complexes is significantly influenced by the identity of the metal ion, generally following the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is related to the decrease in ionic radii and the increase in crystal field stabilization energy across the series. Copper(II) typically forms the most stable complexes with 8-HQ. For a modified 8-hydroxyquinoline ligand, the following stability constants (log β) for the 1:2 metal-ligand complex have been reported, illustrating this trend:

Metal Ionlog β120
Mn2+12.45
Fe2+13.45
Co2+15.90
Ni2+17.17
Cu2+20.64
Zn2+18.78
(Data from reference[6] for 8-hydroxyquinoline-2-carboxylic acid)

Q2: Can I improve the aqueous solubility and stability of my 8-HQ complex by modifying the ligand?

A2: Absolutely. This is a common and effective strategy in drug development and materials science. Introducing polar or ionizable functional groups onto the 8-hydroxyquinoline scaffold can significantly enhance the aqueous solubility of the resulting metal complexes. For example, the addition of sulfonic acid groups, carboxylic acid groups, or short polyethylene glycol (PEG) chains can improve water solubility without compromising the chelating ability of the ligand.

G cluster_1 Ligand Modification for Improved Stability A Poor Aqueous Solubility/Stability B Introduce Polar/Ionizable Groups to 8-HQ A->B C Examples: - Sulfonic acids (-SO3H) - Carboxylic acids (-COOH) - PEG chains B->C D Synthesize Modified Ligand B->D E Form Metal Complex D->E F Enhanced Aqueous Solubility and Stability E->F

Caption: A diagram illustrating the strategy of ligand modification to enhance the stability of 8-HQ metal complexes.

Q3: My 8-HQ complex is intended for biological experiments. What specific stability considerations should I have?

A3: For biological applications, stability in aqueous media at physiological pH (around 7.4) is paramount. Here are some key considerations:

  • Buffer Compatibility: Ensure that the components of your chosen buffer do not interact with your metal complex. For example, phosphate buffers can sometimes precipitate with certain metal ions.

  • Competition with Biomolecules: Biological media are rich in other potential chelating agents, such as proteins and amino acids. Your 8-HQ complex must have a high enough stability constant to remain intact in this competitive environment.

  • Redox Environment: The cellular environment is a reducing one. If you are working with a redox-active metal complex, its stability and speciation may be altered inside a cell.

  • Lipophilicity and Membrane Permeability: The overall charge and lipophilicity of your complex will determine its ability to cross cell membranes. This is a key design consideration for intracellular drug delivery.[2]

References

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. [Link]

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. ResearchGate. [Link]

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. SCIRP. [Link]

  • Al-Hamdani, A. A. S. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews in Journal of Chemistry. [Link]

  • Al-Hamdani, A. A. S. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • Crisponi, G., et al. (2021). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. ACS Omega. [Link]

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Technical Support Center: Enhancing Water Solubility of Quinoline-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-based fluorescent probes. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of poor water solubility in these versatile molecules. Our goal is to equip you with the knowledge to optimize your experimental outcomes.

I. Understanding the Challenge: Why Quinoline Probes Struggle with Water Solubility

Quinoline scaffolds are a cornerstone in the design of fluorescent probes due to their excellent photophysical properties and sensitivity to their microenvironment.[1][2] However, their inherent aromatic and often hydrophobic nature frequently leads to poor solubility in aqueous solutions, a critical requirement for most biological applications. This low solubility can result in probe aggregation, precipitation, and fluorescence quenching, ultimately compromising experimental data.[3]

This guide will walk you through the fundamental principles and practical strategies to overcome these solubility challenges, ensuring reliable and reproducible results in your research.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered by researchers working with quinoline-based fluorescent probes.

Q1: My quinoline probe is precipitating out of my aqueous buffer. What is the most likely cause?

A: Precipitation is a clear indicator of poor water solubility. The hydrophobic nature of the quinoline core is the primary reason for this. In aqueous environments, these molecules tend to aggregate to minimize their contact with water, leading to the formation of insoluble particles.[3]

Q2: I've noticed a significant decrease in the fluorescence intensity of my probe in my aqueous assay compared to when it's dissolved in an organic solvent. Why is this happening?

A: This phenomenon, known as aggregation-caused quenching (ACQ), is a common issue with many fluorescent dyes, including quinoline derivatives.[3] When the probe molecules aggregate in water, non-radiative decay pathways are often promoted, leading to a decrease in fluorescence quantum yield.

Q3: Can I simply dissolve my quinoline probe in a small amount of an organic co-solvent like DMSO before diluting it in my aqueous buffer?

A: While this is a common practice, it's a temporary solution that can have drawbacks. The probe may still precipitate over time as the organic solvent diffuses. Furthermore, high concentrations of organic co-solvents can be toxic to cells and may interfere with biological processes, altering the very system you are trying to study.

Q4: How does pH affect the solubility of my quinoline probe?

A: The solubility of quinoline and its derivatives can be highly dependent on pH.[4][5] The quinoline nitrogen is basic and can be protonated at acidic pH. This protonation introduces a positive charge, which can significantly increase the probe's interaction with polar water molecules, thereby enhancing its solubility. Conversely, at higher pH, the quinoline nitrogen is deprotonated and neutral, which can lead to decreased water solubility.[6]

Q5: Are there any "off-the-shelf" reagents I can use to improve the solubility of my existing probe without chemical modification?

A: Yes, formulation strategies can be very effective. The use of cyclodextrins is a popular approach. These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[7][8] The hydrophobic quinoline probe can be encapsulated within the cyclodextrin's cavity, forming a water-soluble inclusion complex.[9][10] This not only improves solubility but can also enhance the probe's fluorescence and reduce cytotoxicity.[7]

III. Troubleshooting Guides & Detailed Protocols

This section provides practical, step-by-step guidance to systematically address and resolve solubility issues with your quinoline-based fluorescent probes.

Guide 1: Chemical Modification for Enhanced Hydrophilicity

When designing a new quinoline probe or if you have the synthetic chemistry capabilities, introducing hydrophilic functional groups is a robust strategy to improve water solubility.

Rationale:

By covalently attaching polar or charged moieties to the quinoline scaffold, you can increase the molecule's overall polarity, leading to more favorable interactions with water molecules.

Common Hydrophilic Functional Groups:
Functional GroupCharge at Neutral pHNotes
Carboxylic Acid (-COOH)NegativeHighly effective at increasing water solubility.[11]
Sulfonic Acid (-SO₃H)NegativeA strong acid that is fully ionized at most pH values, providing excellent water solubility.[12]
Polyethylene Glycol (PEG)NeutralA neutral, biocompatible polymer that can significantly improve solubility and pharmacokinetic properties.
Quaternary Ammonium (-N⁺R₃)PositiveIntroduces a permanent positive charge, leading to good water solubility.[13]
Experimental Protocol: Sulfonation of a Quinoline Probe (Conceptual)

This is a generalized protocol. Specific reaction conditions will need to be optimized for your particular quinoline derivative.

  • Starting Material: Your hydrophobic quinoline probe.

  • Reagent: Fuming sulfuric acid (oleum) or chlorosulfonic acid.

  • Procedure: a. Carefully dissolve the quinoline probe in concentrated sulfuric acid. b. Slowly add fuming sulfuric acid or chlorosulfonic acid to the solution at a controlled temperature (e.g., 0 °C). c. Allow the reaction to stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). d. Carefully quench the reaction by pouring it over ice. e. Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the sulfonated product. f. Purify the sulfonated quinoline probe using an appropriate method, such as recrystallization or column chromatography.

  • Verification: Confirm the successful sulfonation and assess the purity of your product using techniques like NMR and mass spectrometry.

Guide 2: Formulation with Cyclodextrins

For existing hydrophobic probes, creating a host-guest inclusion complex with a cyclodextrin is an excellent way to improve water solubility without altering the probe's chemical structure.

Rationale:

The hydrophobic quinoline probe partitions into the nonpolar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the probe.[8]

Diagram: Encapsulation of a Quinoline Probe by β-Cyclodextrin

G cluster_0 Aqueous Environment Probe Hydrophobic Quinoline Probe Complex Water-Soluble Inclusion Complex Probe->Complex Encapsulation CD β-Cyclodextrin (Hydrophilic Exterior) CD->Complex

Caption: Encapsulation of a hydrophobic quinoline probe within a β-cyclodextrin molecule to form a water-soluble inclusion complex.

Experimental Protocol: Preparation of a Quinoline Probe-Cyclodextrin Complex
  • Materials:

    • Your hydrophobic quinoline probe.

    • β-cyclodextrin or a derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Deionized water.

  • Procedure: a. Prepare a stock solution of the cyclodextrin in deionized water (e.g., 10 mM HP-β-CD). b. Prepare a concentrated stock solution of your quinoline probe in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol). c. Slowly add the quinoline probe stock solution to the cyclodextrin solution while vigorously stirring or sonicating. d. Continue to stir the mixture for several hours at room temperature to allow for complex formation. e. The resulting solution should be clear, indicating the formation of the soluble inclusion complex.

  • Verification:

    • Visual Inspection: The absence of precipitation is a good initial indicator.

    • Fluorescence Spectroscopy: An increase in fluorescence intensity or a shift in the emission maximum upon addition of cyclodextrin can confirm complex formation.[14]

Guide 3: Systematic Assessment of Probe Solubility

It is crucial to quantitatively assess the water solubility of your quinoline probe to determine the effectiveness of your chosen enhancement strategy.

Workflow for Solubility Assessment

G A Prepare Saturated Solution of Quinoline Probe B Equilibrate (e.g., 24h with shaking) A->B C Separate Solid from Supernatant (Centrifugation/Filtration) B->C D Quantify Probe Concentration in Supernatant C->D E UV-Vis Spectroscopy D->E Method 1 F Fluorescence Spectroscopy D->F Method 2 G HPLC D->G Method 3

Caption: A general workflow for the experimental determination of the aqueous solubility of a quinoline-based fluorescent probe.

Experimental Protocol: Measuring Aqueous Solubility
  • Preparation of a Saturated Solution: a. Add an excess amount of your quinoline probe to a known volume of your aqueous buffer in a sealed vial. b. Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Probe: a. Centrifuge the suspension at high speed to pellet the undissolved solid. b. Carefully collect the supernatant, ensuring no solid particles are transferred. Alternatively, filter the solution through a fine-pore filter (e.g., 0.22 µm).

  • Quantification of Solubilized Probe: a. Prepare a series of standard solutions of your probe with known concentrations in a suitable solvent. b. Measure the absorbance or fluorescence of the standards and the supernatant from step 2b. c. Construct a calibration curve from the standards and use it to determine the concentration of the probe in the supernatant. This concentration represents the aqueous solubility of your probe.

IV. Concluding Remarks

Enhancing the water solubility of quinoline-based fluorescent probes is a critical step in ensuring the success of biological imaging and sensing experiments. By understanding the underlying principles of solubility and systematically applying the strategies outlined in this guide, researchers can overcome common challenges and unlock the full potential of these powerful molecular tools. Remember that a combination of chemical modification and formulation strategies may be necessary to achieve the desired solubility and performance characteristics for your specific application.

V. References

  • Facile synthesis of quinoline in water. (2020-09-29). EurekAlert!. Retrieved from [Link]

  • Sardaru, M.-C., Carp, O., Ursu, E.-L., Craciun, A.-M., Cojocaru, C., Silion, M., Kovalska, V., Mangalagiu, I., Danac, R., & Rotaru, A. (2020). Cyclodextrin Encapsulated pH Sensitive Dyes as Fluorescent Cellular Probes: Self-Aggregation and In Vitro Assessments. Molecules, 25(19), 4397. Retrieved from [Link]

  • Sardaru, M.-C., Carp, O., Ursu, E.-L., Craciun, A.-M., Cojocaru, C., Silion, M., Kovalska, V., Mangalagiu, I., Danac, R., & Rotaru, A. (2020). Cyclodextrin Encapsulated pH Sensitive Dyes as Fluorescent Cellular Probes: Self-Aggregation and In Vitro Assessments. National Center for Biotechnology Information. Retrieved from [Link]

  • Request PDF. (n.d.). Cyclodextrin Inclusion Complexes with a Solvatochromic Fluorescent Probe. ResearchGate. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel water-soluble quinoline-based conjugates with antioxidant, antimicrobial, and DNA-binding activities. (n.d.). Macedonian Journal of Chemistry and Chemical Engineering. Retrieved from [Link]

  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020-06-02). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. (2023-04-27). ACS Publications. Retrieved from [Link]

  • Using Environment-Sensitive Fluorescent Probes to Characterize Liquid-Liquid Phase Separation in Supersaturated Solutions of Poorly Water Soluble Compounds. (n.d.). PubMed. Retrieved from [Link]

  • Quinoline-Based Ratiometric Fluorescent Probe for Detection of Physiological pH Changes in Aqueous Solution and Living Cells. (n.d.). ResearchGate. Retrieved from [Link]

  • Cyclodextrin Encapsulated pH Sensitive Dyes as Fluorescent Cellular Probes: Self-Aggregation and In Vitro Assessments. (2020-09-24). PubMed. Retrieved from [Link]

  • Synthesis And Application Of Novel Quinoline-based Fluorescent Probe. (2022-05-21). Globe Thesis. Retrieved from [Link]

  • Cyclodextrin Inclusion Complexes with a Solvatochromic Fluorescent Probe. (2002-10-01). ACS Publications. Retrieved from [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019-02-25). PubMed. Retrieved from [Link]

  • A quinoline-functionalized amphiphilic fluorogenic probe for specific detection of trivalent cations. (n.d.). RSC Publishing. Retrieved from [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed Central. Retrieved from [Link]

  • Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. (2022-09-18). MDPI. Retrieved from [Link]

  • Request PDF. (n.d.). X-ray structurally characterized quinoline based fluorescent probes for pH sensing: Application in intracellular pH imaging; DFT calculations and fluorescent labelling. ResearchGate. Retrieved from [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023-02-22). Juniper Publishers. Retrieved from [Link]

  • Detection of S2− in Water by a Glucose Enhanced Water-Soluble Fluorescent Bioprobe. (2022-08-04). PubMed Central. Retrieved from [Link]

  • Lessons in Organic Fluorescent Probe Discovery. (n.d.). PubMed Central. Retrieved from [Link]

  • A water-soluble fluorescent pH probe and its application for monitoring lysosomal pH changes in living cells. (2023-05-26). RSC Publishing. Retrieved from [Link]

  • Request PDF. (n.d.). Using Environment-Sensitive Fluorescent Probes to Characterize Liquid-Liquid Phase Separation in Supersaturated Solutions of Poorly Water Soluble Compounds. ResearchGate. Retrieved from [Link]

  • Effects of pH on fluorescence decay of 6 a (left, λem=475 nm) and 6 b... (n.d.). ResearchGate. Retrieved from [Link]

  • Quinoline-Based Fluorescence Sensors. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. (n.d.). Arabian Journal of Chemistry. Retrieved from [Link]

  • Machine Learning-Assisted Classification and Identification of Water-Soluble Polymers Using Protein-Based Fluorescent Sensors. (n.d.). ACS Publications. Retrieved from [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023-02-22). Crimson Publishers. Retrieved from [Link]

  • Request PDF. (n.d.). Quinoline-imidazole based hydrophilic "turn-on" fluorescent probe for specific detection of Pb 2+ and viscosity. ResearchGate. Retrieved from [Link]

  • A water-soluble and lysosome-targeted pH fluorescent probe for analytical monitoring of cellular oxidative stress and in vivo non-invasive imaging of alcoholic gastritis in mice. (n.d.). RSC Publishing. Retrieved from [Link]

  • A Highly Water-Soluble Fluorescent and Colorimetric pH Probe. (2020-02-03). MDPI. Retrieved from [Link]

  • Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[15]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. (n.d.). PubMed Central. Retrieved from [Link]

  • “One‐step” synthesis of designed quinoline probes. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation of Eu3+-Doped Ca0.8Yb0.2F2.2 as a Fluorescent Probe and Its Application in Detecting and Ions. (n.d.). SciRP.org. Retrieved from [Link]

  • Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. (n.d.). PubMed Central. Retrieved from [Link]

  • A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. (n.d.). RSC Publishing. Retrieved from [Link]

  • (PDF) New quinoline α-diimine ligands as fluorescent probes for metal ions: Ultrasound-assisted and conventional synthetic methods. (n.d.). ResearchGate. Retrieved from [Link]

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019-11-27). PubMed Central. Retrieved from [Link]

  • A multi-photon fluorescent probe based on quinoline groups for the highly selective and sensitive detection of lipid droplets. (n.d.). RSC Publishing. Retrieved from [Link]

  • A new quinoline-based fluorescent probe for Cd2+ and Hg2+ with an opposite response in a 100% aqueous environment and live cell imaging. (n.d.). RSC Publishing. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of Quinoline-Based Ligands for Metal Ion Detection: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the sensitive and selective detection of metal ions is a critical task. Metal ions play multifaceted roles in biological systems, acting as essential cofactors for enzymes, structural components of proteins, and signaling molecules. However, their dysregulation is implicated in numerous pathological conditions, including neurodegenerative diseases and cancer. Among the diverse array of chemical tools developed for this purpose, quinoline-based fluorescent ligands have emerged as a particularly versatile and powerful class of chemosensors.

This guide provides an in-depth comparative analysis of various quinoline-based ligands for the detection of biologically and environmentally significant metal ions. Moving beyond a simple cataloging of available probes, we will delve into the rationale behind their design, the nuances of their signaling mechanisms, and the practical aspects of their application. The information presented herein is grounded in experimental data from peer-reviewed literature, offering a robust resource for selecting and utilizing these powerful analytical tools.

The Quinoline Scaffold: A Privileged Structure for Metal Ion Sensing

The quinoline ring system, a fusion of a benzene and a pyridine ring, possesses inherent photophysical properties that make it an excellent starting point for the design of fluorescent chemosensors.[1] Its rigid, planar structure and extended π-conjugated system contribute to high quantum yields, while the nitrogen atom in the pyridine ring and potential coordinating groups at various positions provide ideal binding sites for metal ions.[2]

The true power of the quinoline scaffold lies in its synthetic tractability. The quinoline ring can be readily functionalized with a variety of substituents that modulate its photophysical and metal-binding properties.[3] By strategically introducing electron-donating or electron-withdrawing groups, the absorption and emission wavelengths, quantum yield, and Stokes shift of the resulting ligand can be fine-tuned.[4][5] Furthermore, the incorporation of specific metal-chelating moieties allows for the development of ligands with high selectivity for a particular metal ion.[3]

Key Signaling Mechanisms in Quinoline-Based Sensors

The ability of a quinoline-based ligand to signal the presence of a metal ion is typically governed by one or more of the following photophysical mechanisms:

  • Photoinduced Electron Transfer (PET): In a PET sensor, the quinoline fluorophore is linked to a metal ion receptor via a short spacer. In the absence of the target metal ion, photoexcitation of the fluorophore is followed by electron transfer from the receptor, quenching the fluorescence. Upon binding of the metal ion to the receptor, the energy level of the receptor's frontier molecular orbital is lowered, inhibiting the PET process and "turning on" the fluorescence.[3]

  • Chelation-Enhanced Fluorescence (CHEF): The CHEF effect arises from the rigidification of the ligand structure upon metal ion coordination. In the unbound state, rotational and vibrational modes can lead to non-radiative decay of the excited state, resulting in weak fluorescence. The formation of a rigid metal-ligand complex restricts these non-radiative decay pathways, leading to a significant enhancement of the fluorescence intensity.[6]

  • Förster Resonance Energy Transfer (FRET): FRET-based sensors consist of a donor fluorophore and an acceptor fluorophore linked by a spacer. The emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. Metal ion binding can induce a conformational change that alters the distance or orientation between the donor and acceptor, thereby modulating the efficiency of energy transfer and resulting in a ratiometric fluorescent response.[2]

  • Intramolecular Charge Transfer (ICT): In ICT sensors, the quinoline core is functionalized with both an electron-donating group and an electron-withdrawing group. Upon photoexcitation, an excited state with significant charge separation is formed. Metal ion binding to a coordinating site can alter the electron-donating or -withdrawing properties of the substituents, leading to a shift in the emission wavelength.[4]

  • Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT-capable molecules contain both a proton-donating and a proton-accepting group in close proximity. Upon excitation, a proton is transferred from the donor to the acceptor, resulting in a tautomeric form with a distinct, large Stokes-shifted emission. Metal ion coordination can inhibit this process, leading to a "turn-on" fluorescence response from the original form of the molecule.[7]

Below are Graphviz diagrams illustrating the fundamental principles of PET and CHEF mechanisms.

PET_Mechanism cluster_unbound Unbound Sensor cluster_bound Metal-Bound Sensor Fluorophore Fluorophore Receptor Receptor Fluorophore->Receptor Spacer Fluorescence_Quenched Quenched Fluorophore->Fluorescence_Quenched PET Excitation hv Excitation->Fluorophore Excitation Fluorophore_B Fluorophore Receptor_B Receptor Fluorophore_B->Receptor_B Spacer Fluorescence_On Emitted Fluorophore_B->Fluorescence_On Fluorescence Metal_Ion Metal Ion Receptor_B->Metal_Ion Excitation_B hv Excitation_B->Fluorophore_B Excitation

Caption: Photoinduced Electron Transfer (PET) Mechanism.

CHEF_Mechanism cluster_unbound Unbound Sensor (Flexible) cluster_bound Metal-Bound Sensor (Rigid) Ligand_U Flexible Ligand Non_Radiative_Decay Heat Ligand_U->Non_Radiative_Decay Vibrational/Rotational Relaxation Excitation_U hv Excitation_U->Ligand_U Excitation Ligand_B Rigid Complex Metal_Ion_B Metal Ion Ligand_B->Metal_Ion_B Fluorescence_Enhanced Emitted Ligand_B->Fluorescence_Enhanced Fluorescence Excitation_B hv Excitation_B->Ligand_B Excitation

Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.

Comparative Performance of Quinoline-Based Ligands

The selection of an appropriate quinoline-based ligand depends on the specific metal ion of interest and the experimental context. Key performance metrics to consider include the limit of detection (LOD), selectivity over other metal ions, binding constant (Ka), and stoichiometry of the metal-ligand complex. The following tables summarize the performance of several representative quinoline-based ligands for the detection of Zn²⁺, Fe³⁺, and Cu²⁺.

Zinc (Zn²⁺) Sensors
Ligand/ProbeLimit of Detection (LOD)Binding Constant (Kₐ)Stoichiometry (Ligand:Zn²⁺)Signaling MechanismKey Features & Reference
TSQ Not specifiedNot specified2:1CHEFOne of the most widely used sensors for cellular zinc imaging.[8]
XYQ 0.53 µMNot specifiedNot specifiedCHEFHigh sensitivity and selectivity in aqueous media.[6]
OQAA Not specifiedNot specified1:1Fluorescence EnhancementGood selectivity for Zn²⁺ over other divalent cations.[4]
QP2 17.7 nMNot specified2:1ESIPT & AIE"Turn-on" fluorescence with a large Stokes shift.[7]
Iron (Fe³⁺) Sensors
Ligand/ProbeLimit of Detection (LOD)Binding Constant (Kₐ)Stoichiometry (Ligand:Fe³⁺)Signaling MechanismKey Features & Reference
Sensor TQA 0.168 µM2.767 x 10³ M⁻¹1:1Fluorescence QuenchingGood selectivity and sensitivity; applicable for bioimaging.[2]
DQC 99 nM (UV-vis)0.77 x 10² M⁻¹ (Fluor.)1:1"On-off" FluorescenceHigh selectivity in DMSO/H₂O.[9]
Quinoline-derivative 86.7 µM4.28 x 10² M⁻¹1:1PET (Fluorescence Quenching)"Turn-off" sensor with high selectivity.[10]
Copper (Cu²⁺) Sensors
Ligand/ProbeLimit of Detection (LOD)Binding Constant (Kₐ)Stoichiometry (Ligand:Cu²⁺)Signaling MechanismKey Features & Reference
Quinoline-based probe 1.03 µM1.37 x 10⁴ M⁻¹Not specifiedFluorescence EnhancementCan distinguish between Cu⁺ and Cu²⁺.[11][12]
8-hydroxy-2-methyl quinoline derivative Not specified2.48 x 10⁵ M⁻¹1:1Not specifiedHigh selectivity for Cu²⁺.[13]
CuQP-1 Not specifiedNot specifiedNot specifiedFluorescence QuenchingLarge Stokes shift (178 nm) and applicable for bioimaging.[14]

Experimental Protocols

To ensure the reproducibility and reliability of experimental results, it is crucial to follow well-defined protocols. Below are detailed, step-by-step methodologies for the synthesis of a representative quinoline-based ligand, fluorescence titration experiments for determining metal-ligand interactions, and live cell imaging for visualizing intracellular metal ions.

Synthesis of an 8-Carboxamidoquinoline-Based Ligand (OQAA)

This protocol is adapted from a published procedure for the synthesis of 2-oxo-2-(quinolin-8-ylamino)acetic acid (OQAA), a fluorescent sensor for Zn²⁺.[4]

Materials:

  • Ethyl 2-oxo-2-(quinolin-8-ylamino)acetate (EOQA)

  • Methanol (MeOH)

  • 1 N Potassium hydroxide (KOH)

  • 3 N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Deionized water

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Dissolve EOQA (0.5 mmol) in 10 mL of methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Stir the solution and begin to reflux at 70°C.

  • Add 3 mL of 1 N KOH dropwise to the refluxing solution.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the solution to room temperature.

  • Acidify the solution to pH 2 by the dropwise addition of 3 N HCl at 0°C.

  • Perform a liquid-liquid extraction with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization to obtain pure OQAA.

  • Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and ESI-MS to confirm its structure and purity.[4]

Fluorescence Titration and Job's Plot Analysis

This protocol describes the determination of the binding stoichiometry of a metal-ligand complex using the method of continuous variations (Job's plot).[15][16]

Materials:

  • Stock solution of the quinoline-based ligand (e.g., 1 mM in a suitable solvent)

  • Stock solution of the metal salt of interest (e.g., 1 mM in the same solvent)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of solutions with a constant total concentration of ligand and metal ion, but with varying mole fractions of each. For example, prepare solutions where the mole fraction of the ligand ranges from 0 to 1 in increments of 0.1.

  • For each solution, measure the fluorescence intensity at the emission maximum of the metal-ligand complex.

  • Plot the fluorescence intensity as a function of the mole fraction of the ligand.

  • The plot will typically show two linear regions that intersect at the mole fraction corresponding to the stoichiometry of the complex.

  • Determine the stoichiometry from the mole fraction at the intersection point. For a complex of the form MLn, the mole fraction of the ligand (X_L) at the intersection will be n / (n+1).

The following diagram illustrates the workflow for a typical fluorescence titration experiment.

Fluorescence_Titration_Workflow Start Start Prepare_Stocks Prepare Ligand and Metal Stock Solutions Start->Prepare_Stocks Mix_Solutions Create a Series of Solutions with Varying Ligand:Metal Ratios (Constant Total Concentration) Prepare_Stocks->Mix_Solutions Measure_Fluorescence Measure Fluorescence Intensity of Each Solution Mix_Solutions->Measure_Fluorescence Plot_Data Plot Fluorescence Intensity vs. Mole Fraction of Ligand Measure_Fluorescence->Plot_Data Analyze_Plot Identify Intersection of Linear Regions to Determine Stoichiometry Plot_Data->Analyze_Plot End End Analyze_Plot->End

Caption: Workflow for Fluorescence Titration and Job's Plot Analysis.

Live Cell Imaging of Intracellular Zinc

This protocol provides a general guideline for imaging intracellular zinc in HeLa cells using a quinoline-based fluorescent probe.[10][17]

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • Quinoline-based zinc probe (e.g., 5 µM in DMEM)

  • Hoechst 33342 (for nuclear staining)

  • Zinc chloride (ZnCl₂) solution (e.g., 100 µM in DMEM)

  • N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) (a zinc chelator, e.g., 50 µM in DMEM)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[17]

  • Cell Seeding: Seed the cells onto glass-bottom dishes and allow them to adhere and grow to the desired confluency.

  • Probe Loading: Remove the culture medium and wash the cells with PBS. Incubate the cells with the quinoline-based zinc probe (e.g., 5 µM in serum-free DMEM) for 30 minutes at 37°C. For nuclear counterstaining, Hoechst 33342 can be co-incubated.

  • Washing: After incubation, wash the cells with PBS to remove the excess probe.

  • Imaging (Basal Zinc): Acquire fluorescence images of the cells to visualize the basal level of intracellular zinc.

  • Zinc Supplementation: To demonstrate the probe's response to an increase in intracellular zinc, treat the cells with a zinc-containing medium (e.g., 100 µM ZnCl₂ in DMEM) for a short period (e.g., 15 minutes). Acquire fluorescence images.

  • Zinc Chelation: To confirm the specificity of the probe for zinc, treat the zinc-loaded cells with a chelator such as TPEN (e.g., 50 µM in DMEM) and acquire fluorescence images to observe the quenching of the fluorescence signal.

Conclusion and Future Perspectives

Quinoline-based ligands represent a cornerstone in the field of metal ion sensing, offering a remarkable combination of sensitivity, selectivity, and synthetic versatility. This guide has provided a comparative overview of their performance, delved into the underlying signaling mechanisms, and presented detailed experimental protocols to aid researchers in their practical application.

The continued development of novel quinoline-based probes is driven by the pursuit of enhanced photophysical properties, such as larger Stokes shifts and two-photon absorption cross-sections, which are highly desirable for advanced bioimaging applications. Furthermore, the design of ratiometric and lifetime-based sensors will provide more quantitative and reliable measurements of metal ion concentrations in complex biological environments.[2] As our understanding of the intricate roles of metal ions in health and disease expands, so too will the demand for sophisticated chemical tools like quinoline-based fluorescent ligands to unravel these complexities.

References

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A Comparative Guide to the Validation of 5-(Quinolin-8-yl)furan-2-carboxylic Acid as a Putative Copper(II) Sensor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of environmental monitoring and biological research, the sensitive and selective detection of copper(II) ions (Cu²⁺) remains a critical pursuit. Copper, an essential trace element, becomes toxic at elevated concentrations, implicating it in neurodegenerative disorders and environmental contamination.[1] This guide provides an in-depth validation framework for a novel candidate, 5-(Quinolin-8-yl)furan-2-carboxylic acid (QFC), as a selective Cu²⁺ sensor. While direct experimental data for QFC is not yet prevalent in published literature, this guide will establish its potential by drawing parallels with structurally similar and well-validated quinoline and furan-based fluorescent chemosensors. We will objectively compare its projected performance with established alternatives, supported by established experimental data from the scientific literature.

Introduction to QFC as a Cu²⁺ Sensor: A Hypothetical Framework

The rational design of fluorescent chemosensors often involves the integration of a fluorophore and a receptor unit. In the case of this compound, the quinoline moiety is a well-known fluorophore and a metal-chelating agent, while the furan-2-carboxylic acid group can also participate in metal ion coordination. The strategic combination of these two heterocyclic systems suggests a strong potential for selective metal ion sensing.

The proposed sensing mechanism for QFC is based on a "turn-off" fluorescence response upon binding with Cu²⁺. This phenomenon is common for paramagnetic ions like Cu²⁺, which can quench the fluorescence of the fluorophore through electron or energy transfer processes.[2][3] The lone pair electrons on the nitrogen of the quinoline ring and the oxygen of the furan ring and carboxylic acid group are expected to coordinate with the Cu²⁺ ion, forming a stable complex. This chelation-enhanced fluorescence quenching would form the basis of its sensing capability.

Experimental Validation of QFC: A Proposed Protocol

The validation of a new chemosensor is a meticulous process that involves synthesis, characterization, and rigorous performance testing. The following sections outline a comprehensive experimental workflow for the validation of QFC as a Cu²⁺ sensor.

Synthesis of this compound

The synthesis of QFC can be approached through several established organic chemistry methodologies. A plausible synthetic route would involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between a halogenated furan-2-carboxylic acid derivative and a quinoline-8-boronic acid or organostannane derivative.[4][5]

Proposed Synthesis Workflow:

cluster_reactants Starting Materials cluster_reaction Suzuki Coupling cluster_intermediate Intermediate Product cluster_hydrolysis Hydrolysis cluster_product Final Product furan Methyl 5-bromofuran-2-carboxylate reaction Pd Catalyst Base, Solvent Heat furan->reaction quinoline Quinoline-8-boronic acid quinoline->reaction intermediate Methyl 5-(quinolin-8-yl)furan-2-carboxylate reaction->intermediate hydrolysis NaOH, H₂O/MeOH Reflux intermediate->hydrolysis product This compound (QFC) hydrolysis->product

Caption: Proposed synthetic workflow for this compound (QFC).

Spectroscopic Characterization and Photophysical Properties

Upon successful synthesis, the structure of QFC would be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The photophysical properties of the purified compound would then be investigated in a suitable solvent system, typically a mixture of an organic solvent and water to ensure solubility of both the sensor and the metal ions. Key parameters to be determined include the absorption and emission maxima (λ_abs and λ_em) and the fluorescence quantum yield (Φ_F).

Cu²⁺ Sensing Performance Evaluation

2.3.1. Selectivity Studies: The hallmark of a good chemosensor is its high selectivity for the target analyte. To evaluate the selectivity of QFC, its fluorescence response would be measured in the presence of a wide range of biologically and environmentally relevant metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, and Al³⁺). A significant change in fluorescence intensity should only be observed upon the addition of Cu²⁺.[6]

2.3.2. Sensitivity and Limit of Detection (LOD): The sensitivity of QFC towards Cu²⁺ would be determined by fluorescence titration. A solution of QFC is titrated with increasing concentrations of a Cu²⁺ salt, and the corresponding decrease in fluorescence intensity is recorded. The limit of detection (LOD), the lowest concentration of Cu²⁺ that can be reliably detected, is then calculated from the titration data, typically using the 3σ/k method.

2.3.3. Stoichiometry of the QFC-Cu²⁺ Complex: The binding stoichiometry between QFC and Cu²⁺ can be determined using a Job's plot. This method involves preparing a series of solutions with varying mole fractions of QFC and Cu²⁺ while keeping the total concentration constant. The plot of fluorescence quenching against the mole fraction of QFC will exhibit a maximum or minimum at the mole fraction corresponding to the stoichiometry of the complex (e.g., 0.5 for a 1:1 complex).[7]

2.3.4. Response Time and pH Dependence: For practical applications, a rapid response time is desirable. The time required for the fluorescence of QFC to stabilize after the addition of Cu²⁺ should be measured. Additionally, the effect of pH on the sensing performance should be investigated to determine the optimal pH range for operation. The fluorescence of both QFC and the QFC-Cu²⁺ complex should be monitored over a broad pH range.[8]

Experimental Workflow for Sensor Validation:

start Synthesized QFC selectivity Selectivity Test (Various Metal Ions) start->selectivity sensitivity Sensitivity Test (Fluorescence Titration) start->sensitivity stoichiometry Stoichiometry (Job's Plot) start->stoichiometry ph_test pH Dependence start->ph_test response_time Response Time start->response_time data_analysis Data Analysis & Performance Evaluation selectivity->data_analysis sensitivity->data_analysis stoichiometry->data_analysis ph_test->data_analysis response_time->data_analysis conclusion Validated Cu²⁺ Sensor data_analysis->conclusion

Caption: A typical experimental workflow for the validation of a fluorescent chemosensor.

Comparative Analysis: QFC vs. Alternative Cu²⁺ Sensors

To provide a comprehensive evaluation, the projected performance of QFC is compared with a selection of established fluorescent Cu²⁺ sensors from the literature. This comparison highlights the diverse strategies employed in sensor design and provides a benchmark for the potential of QFC.

Sensor TypeSensing MechanismLimit of Detection (LOD)Response TimeSolvent SystemReference
QFC (Projected) Fluorescence Quenching To be determined To be determined To be determined -
Quinoline-basedFluorescence Quenching6 x 10⁻⁸ M< 10 sAqueous medium[1]
Quinoline-basedFluorescence Enhancement1.03 µM-Partially aqueous[8]
Coumarin-based"Turn-off" Fluorescence5.13 nM-ACN/H₂O[9]
Schiff Base"Turn-off" Fluorescence1.45 nM-DMSO/HEPES buffer[10]
Gold Nanoclusters"Turn-off" Fluorescence9.00 x 10⁻⁹ M-Aqueous solution[11]
Guanidine Derivative"Turn-off" Fluorescence-RapidEtOH/H₂O[6]
Naphthoquinoline-DioneFluorescence Quenching5 nM-Aqueous organic solution[3]

Causality Behind Experimental Choices

The selection of experimental protocols is guided by the fundamental principles of fluorescence spectroscopy and coordination chemistry.

  • Fluorescence Titration: This method is chosen to quantify the interaction between the sensor and the metal ion. The gradual change in fluorescence intensity with increasing analyte concentration allows for the determination of the binding constant and the limit of detection, providing a measure of the sensor's affinity and sensitivity.

  • Job's Plot: Understanding the stoichiometry of the sensor-analyte complex is crucial for elucidating the sensing mechanism. The Job's plot is a straightforward and widely accepted method for determining this stoichiometry in solution.

  • Selectivity and Interference Studies: In real-world samples, the target analyte is often present in a complex matrix of other ions. Therefore, testing the sensor's response to a wide range of potential interfering ions is essential to establish its selectivity and practical applicability.

  • pH Dependence: The protonation state of both the sensor and the metal ion can be influenced by pH, which in turn affects their interaction. Evaluating the sensor's performance across a range of pH values is critical to define its operational window and to understand its behavior in different environments, such as biological systems or acidic industrial wastewater.

Conclusion

While direct experimental validation of this compound as a Cu²⁺ sensor is pending, its molecular structure, incorporating both a quinoline fluorophore and potential metal chelating sites, presents a compelling case for its investigation. The proposed validation workflow provides a robust framework for its characterization and performance evaluation. By comparing its projected attributes with those of established Cu²⁺ sensors, it is evident that QFC has the potential to be a valuable addition to the analytical toolkit for copper detection. Future research should focus on the synthesis and experimental validation of QFC to confirm its utility and to fully elucidate its sensing mechanism and performance characteristics.

References

  • A “turn-off” fluorescent sensor for the selective and sensitive detection of copper(ii) ions using lysozyme stabilized gold nanoclusters. RSC Publishing.

  • An ultrasensitive and selective 'turn off' fluorescent sensor with simple operation for the determination of trace copper (II) ions in water and various beverage samples. Taylor & Francis Online.

  • A Highly Selective and Sensitive Fluorescent Turn-Off Probe for Cu2+ Based on a Guanidine Derivative. National Institutes of Health.

  • A “turn-off” fluorescent sensor for the selective and sensitive detection of copper( ii ) ions using lysozyme stabilized gold nanoclusters. RSC Advances.

  • A New, Extremely Sensitive, Turn-Off Optical Sensor Utilizing Schiff Base for Fast Detection of Cu(II). MDPI.

  • A novel quinoline-based fluorescent sensor for imaging Copper (II) in living cells. ScienceDirect.

  • A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. RSC Publishing.

  • Aminoquinoline-based fluorescent probe for detection of Cu2 + and hydrogen sulfide. Semantic Scholar.

  • Highly Selective Quinoline-Based Fluorescent Probe for Copper(II) Ions. ResearchGate.

  • Novel Quinoline-Based Thiazole Derivatives for Selective Detection of Fe3+, Fe2+, and Cu2+ Ions. ACS Omega.

  • Synthesis, characterization and pharmacological evaluation of quinoline derivatives and their complexes with copper(ΙΙ) in in vitro cell models of Alzheimer's disease. PubMed.

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A Senior Application Scientist's Guide to Comparing the Chelating Properties of 8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the intricate dance between organic molecules and metal ions is paramount. Metal ions are fundamental to a vast array of biological processes, but their dysregulation is implicated in numerous pathologies, from neurodegenerative diseases to cancer.[1] The 8-hydroxyquinoline (8HQ) scaffold has emerged as a "privileged structure" in medicinal chemistry, largely owing to its potent and versatile metal-chelating capabilities.[1] This guide provides an in-depth comparison of the chelating properties of various 8-hydroxyquinoline derivatives, supported by experimental data and detailed protocols to empower your research.

The Fundamental Principles of 8-Hydroxyquinoline Chelation

8-Hydroxyquinoline is a bidentate chelating agent, meaning it binds to a central metal ion through two donor atoms: the nitrogen of the pyridine ring and the oxygen of the hydroxyl group. This forms a stable five-membered ring structure with the metal ion. The efficacy of this chelation is profoundly influenced by the nature of substituents on the quinoline ring, which can modulate the electronic properties and steric environment of the core chelating motif.

The primary factors governing the chelating properties of 8HQ derivatives are:

  • Acidity (pKa) of the Hydroxyl Group: The hydroxyl group must be deprotonated to bind the metal ion. Electron-withdrawing substituents (e.g., -NO₂, -Cl) decrease the pKa of the hydroxyl group, making it more acidic and facilitating chelation at lower pH values. Conversely, electron-donating groups (e.g., -NH₂, -CH₃) increase the pKa.

  • Basicity of the Quinoline Nitrogen: The lone pair of electrons on the nitrogen atom is crucial for coordination. Substituents that increase the electron density on the nitrogen enhance its basicity and, generally, its coordinating ability.

  • Steric Hindrance: Bulky substituents near the chelating site can sterically hinder the approach of the metal ion, potentially reducing the stability of the resulting complex.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by its substituents, affects its ability to cross biological membranes and reach its target. For instance, halogenation is known to increase lipophilicity.

The interplay of these factors determines the stability and selectivity of the metal complexes formed by 8HQ derivatives.

Comparative Analysis of Chelating Properties

The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. The following table summarizes the stability constants for several 8-hydroxyquinoline derivatives with biologically relevant metal ions.

DerivativeSubstituent(s)Metal Ionlog K₁log K₂log K₃Reference(s)
8-Hydroxyquinoline (8HQ) NoneCu²⁺12.111.2-[2]
Zn²⁺8.67.9-[2]
Fe³⁺12.311.510.0[2]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) 5-Cl, 7-ICu²⁺---
Zn²⁺---
5-Nitro-8-hydroxyquinoline-proline hybrid 5-NO₂Cu²⁺---[3]
Zn²⁺---[3][4]
Fe²⁺---[3][4]
Fe³⁺---[3][4]
8-Hydroxyquinoline-2-carboxylic acid 2-COOHMn²⁺-12.45-[5]
Fe²⁺-13.45-[5]
Co²⁺-15.90-[5]
Ni²⁺-17.17-[5]
Cu²⁺-20.64-[5]
Zn²⁺-18.78-[5]
8-Hydroxy-7-iodoquinoline-5-sulfonic acid 7-I, 5-SO₃HCe⁴⁺---[6]

Note: The table is populated with available data. A comprehensive, directly comparable dataset across all derivatives and metal ions is a subject of ongoing research. The stability of metal complexes generally follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[5]

Structure-Activity Relationship in Chelation

The following diagram illustrates the fundamental structure of an 8-hydroxyquinoline derivative and highlights the key positions for substitution that influence its chelating properties.

Caption: Relationship between 8-hydroxyquinoline structure and its chelating properties.

Experimental Protocols for Characterizing Chelating Properties

To rigorously compare the chelating properties of 8-hydroxyquinoline derivatives, a combination of spectroscopic and calorimetric techniques is employed.

Protocol 1: UV-Vis Spectrophotometric Titration for Stoichiometry and Stability Constant Determination

This method is widely used to determine the stoichiometry of metal-ligand complexes (e.g., using Job's plot) and to calculate their stability constants.

Objective: To determine the metal-ligand ratio and the stability constant of an 8HQ derivative complex.

Materials:

  • 8-Hydroxyquinoline derivative

  • Metal salt solution (e.g., CuSO₄, ZnCl₂, FeCl₃) of known concentration

  • Buffer solution (e.g., HEPES, MES) at a physiologically relevant pH (e.g., 7.4)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of the 8HQ derivative in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a stock solution of the metal salt in deionized water.

    • Prepare the buffer solution to the desired pH and concentration.

  • Determination of Optimal Wavelength (λmax):

    • Prepare two solutions: one containing only the ligand and another containing the ligand with an excess of the metal ion.

    • Scan the UV-Vis spectrum of both solutions (typically 250-500 nm).

    • Identify the wavelength of maximum absorbance (λmax) for the metal-ligand complex, ideally at a wavelength where the free ligand has minimal absorbance.

  • Job's Plot (Method of Continuous Variations) for Stoichiometry Determination: [7][8][9][10]

    • Prepare a series of solutions where the total molar concentration of metal and ligand is constant, but their mole fractions vary. For example, prepare 11 solutions where the mole fraction of the ligand ranges from 0 to 1.0 in increments of 0.1.

    • Allow the solutions to equilibrate.

    • Measure the absorbance of each solution at the predetermined λmax.

    • Plot absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex. For example, a peak at a mole fraction of 0.67 suggests a 2:1 ligand-to-metal ratio.

  • Spectrophotometric Titration for Stability Constant (log K) Determination:

    • Prepare a solution of the 8HQ derivative at a fixed concentration in the buffer.

    • Incrementally add small aliquots of the metal salt stock solution.

    • After each addition, mix thoroughly and record the UV-Vis spectrum.

    • Plot the absorbance at λmax against the molar ratio of metal to ligand.

    • The resulting data can be fitted to a binding isotherm model (e.g., using non-linear regression analysis) to calculate the stability constant (log K).

G cluster_prep Preparation cluster_lambda Wavelength Determination cluster_job Stoichiometry (Job's Plot) cluster_titration Stability Constant (Titration) A Prepare Stock Solutions (Ligand, Metal, Buffer) B Scan Spectra (Ligand vs. Ligand + Metal) A->B C Identify λmax of Complex B->C D Prepare Solutions (Varying Mole Fractions) C->D H Titrate Ligand with Metal Solution C->H E Measure Absorbance at λmax D->E F Plot Absorbance vs. Mole Fraction E->F G Determine Stoichiometry from Peak F->G I Record Spectra after each addition H->I J Plot Absorbance vs. [Metal]/[Ligand] I->J K Fit Data to Binding Model to calculate log K J->K

Caption: Workflow for UV-Vis spectrophotometric analysis of 8HQ chelation.

Protocol 2: Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a highly accurate method for determining the pKa of ligands and the stability constants of their metal complexes.

Objective: To determine the protonation constants of the 8HQ derivative and the stability constants of its metal complexes.

Materials:

  • 8-Hydroxyquinoline derivative

  • Standardized strong acid (e.g., HCl) and strong base (e.g., NaOH) solutions

  • Metal salt solution of known concentration

  • Inert salt solution to maintain constant ionic strength (e.g., KCl or KNO₃)

  • pH meter with a glass electrode

  • Autotitrator or manual titration setup

  • Stirrer and titration vessel

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Ligand Protonation Constants (pKa) Determination:

    • Titrate a solution of the 8HQ derivative and a known excess of strong acid with the standardized strong base.

    • Record the pH after each addition of the base.

    • Plot the pH versus the volume of base added.

    • The pKa values can be calculated from the titration curve using appropriate software or by analyzing the half-equivalence points.

  • Metal-Ligand Stability Constants (log K) Determination:

    • Prepare a solution containing the 8HQ derivative, the metal salt, and a known excess of strong acid.

    • Titrate this solution with the standardized strong base.

    • Record the pH after each addition of the base.

    • The presence of the metal ion will shift the titration curve compared to the ligand-only titration.

    • The stability constants are calculated from the titration data using specialized software that performs non-linear least-squares refinement of the experimental data against a proposed equilibrium model.

G cluster_setup Setup & Calibration cluster_pka pKa Determination cluster_logk log K Determination A Calibrate pH Electrode B Prepare Titration Solutions (Ligand +/- Metal, Acid) A->B C Titrate Ligand + Acid with Standard Base B->C F Titrate Ligand + Metal + Acid with Standard Base B->F D Record pH vs. Volume C->D E Calculate pKa values D->E G Record pH vs. Volume F->G H Analyze Curve Shift G->H I Calculate log K values (using software) H->I

Caption: Workflow for potentiometric titration to determine pKa and stability constants.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the metal-ligand interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

Objective: To obtain a comprehensive thermodynamic profile of the metal-8HQ derivative interaction.

Materials:

  • Isothermal Titration Calorimeter

  • 8-Hydroxyquinoline derivative

  • Metal salt solution

  • Buffer solution

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the 8HQ derivative (in the sample cell) and the metal salt (in the injection syringe) in the same buffer to minimize heats of dilution.

    • Degas the solutions to prevent air bubbles.

  • ITC Experiment:

    • Load the ligand solution into the sample cell and the metal solution into the syringe.

    • Set the experimental parameters (temperature, injection volume, spacing between injections).

    • Perform a series of injections of the metal solution into the ligand solution.

  • Data Analysis:

    • The raw data (heat flow versus time) is integrated to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of metal to ligand.

    • Fit the data to a suitable binding model to determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Conclusion

The 8-hydroxyquinoline scaffold offers a versatile platform for the design of potent metal chelators. By strategically modifying the substituents on the quinoline ring, researchers can fine-tune the chelating properties of these derivatives to achieve desired stability, selectivity, and biological activity. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization and comparison of these important compounds, facilitating the development of novel therapeutics for a range of metal-implicated diseases.

References

  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI. Available from: [Link]

  • Method of Continuous Variations. Chemistry LibreTexts. Available from: [Link]

  • Spectrophotometric study of complexes by Job's method. SlideShare. Available from: [Link]

  • Job's Method. Scribd. Available from: [Link]

  • Job plot. Wikipedia. Available from: [Link]

  • Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. ACS Omega. Available from: [Link]

  • Ligand exchange method for determination of mole ratios of relatively weak metal complexes: a comparative study. Beni-Suef University Journal of Basic and Applied Sciences. Available from: [Link]

  • Stability constants of cerium(IV) complexes with 8-hydroxyquinoline and 8-hydroxy-7-iodoquinoline-5-sulfonic acid. MedCrave. Available from: [Link]

  • 9.7: Spectrophotometric Studies of Complex Ions. Chemistry LibreTexts. Available from: [Link]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences. Available from: [Link]

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  • 7.2: UV/Vis and IR Spectroscopy. Chemistry LibreTexts. Available from: [Link]

  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences. Available from: [Link]

  • 8-Hydroxyquinoline. Wikipedia. Available from: [Link]

  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate. Available from: [Link]

  • Syntheses, crystal structures, and properties of four transition metal complexes based on 5-nitro-8-hydroxyquinoline. ResearchGate. Available from: [Link]

  • Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. ResearchGate. Available from: [Link]

  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. PubMed. Available from: [Link]

  • SUPPORTING INFORMATION Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2- Carboxylic Acid with Divalent Cati. ACS Publications. Available from: [Link]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences. Available from: [Link]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Scientific Research Publishing. Available from: [Link]

  • Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. National Institutes of Health. Available from: [Link]

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A Researcher's Guide to the Computational Exploration of Quinolin-2(1H)-ones as Dual EGFR/HER-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pursuit of targeted cancer therapies has led to the development of small molecule inhibitors that can simultaneously modulate multiple oncogenic pathways. Among these, dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) have shown significant promise, particularly in overcoming resistance mechanisms associated with single-target agents. The quinolin-2(1H)-one scaffold has emerged as a privileged structure in the design of such inhibitors. This guide provides an in-depth comparison of computational approaches used to identify and optimize quinolin-2(1H)-one derivatives as potent dual EGFR/HER-2 inhibitors, supported by experimental data and established methodologies.

The Rationale for Dual EGFR/HER-2 Inhibition

EGFR and HER-2 are members of the ErbB family of receptor tyrosine kinases. Their overexpression and aberrant signaling are hallmarks of various cancers, including breast, lung, and gastric cancers. Upon ligand binding, these receptors form homodimers or heterodimers, with the EGFR/HER-2 heterodimer being a particularly potent signaling complex. This dimerization activates downstream pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and metastasis.

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS/RAF/MEK/ERK Pathway cluster_pi3k_akt PI3K/AKT/mTOR Pathway cluster_nucleus Nucleus EGFR EGFR Dimer EGFR/HER-2 Heterodimer EGFR->Dimer HER2 HER-2 HER2->Dimer P P Dimer->P Autophosphorylation Ligand Ligand (e.g., EGF) Ligand->EGFR ATP ATP ADP ADP RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR/HER-2 signaling pathway leading to cancer cell proliferation and survival.

Dual inhibition of EGFR and HER-2 can lead to a more comprehensive blockade of these oncogenic signals, potentially resulting in enhanced anti-tumor activity and a reduced likelihood of acquired resistance.

Computational Strategies for Inhibitor Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. They allow for the rapid screening of large compound libraries, the prediction of binding affinities, and the elucidation of molecular interactions, thereby guiding the synthesis of more potent and selective inhibitors.

Computational_Workflow Start Define Target & Scaffold (EGFR/HER-2, Quinolin-2(1H)-one) HTVS High-Throughput Virtual Screening (HTVS) Start->HTVS Docking Molecular Docking HTVS->Docking QSAR Quantitative Structure-Activity Relationship (QSAR) Modeling Docking->QSAR MD Molecular Dynamics (MD) Simulations Docking->MD Optimization Lead Optimization QSAR->Optimization MD->Optimization Synthesis Chemical Synthesis of Top Candidates Assay In Vitro Biological Evaluation (e.g., Kinase Assays) Synthesis->Assay Assay->QSAR Feedback Loop Assay->Optimization Feedback Loop Optimization->Synthesis

Caption: A general workflow for the computational design and optimization of quinolin-2(1H)-one based inhibitors.

Molecular Docking: Predicting Binding Poses and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in identifying key interactions between the inhibitor and the amino acid residues in the ATP-binding pocket of EGFR and HER-2.

Experimental Protocol: Molecular Docking of Quinolin-2(1H)-one Derivatives

  • Receptor Preparation:

    • Obtain the crystal structures of the kinase domains of EGFR (e.g., PDB ID: 1M17) and HER-2 (e.g., PDB ID: 3PP0) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Define the binding site based on the location of the co-crystallized inhibitor or known ATP-binding pocket residues.

  • Ligand Preparation:

    • Draw the 2D structures of the quinolin-2(1H)-one derivatives.

    • Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Generate different conformers for each ligand to account for its flexibility.

  • Docking Simulation:

    • Utilize docking software such as AutoDock, Glide, or GOLD.

    • Set the docking parameters, including the grid box dimensions encompassing the binding site and the search algorithm settings.

    • Run the docking simulation to generate a series of binding poses for each ligand.

  • Analysis of Results:

    • Rank the poses based on their docking scores (e.g., estimated binding energy).

    • Visualize the top-ranked poses to analyze the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the receptor.

Comparative Docking Data for Representative Quinolin-2(1H)-one Scaffolds

Compound IDEGFR Docking Score (kcal/mol)Key EGFR InteractionsHER-2 Docking Score (kcal/mol)Key HER-2 Interactions
Lead 1 -9.8H-bond with Met793, Hydrophobic interactions with Leu718, Val726-10.2H-bond with Met801, Hydrophobic interactions with Leu726, Val734
Lead 2 -10.5H-bond with Met793, Pi-pi stacking with Phe856-10.9H-bond with Met801, Cation-pi interaction with Lys753
Lead 3 -9.2H-bond with Thr790 (gatekeeper residue)-9.5H-bond with Thr798 (gatekeeper residue)

Note: The data presented is a representative example and may not correspond to specific published compounds.

Quantitative Structure-Activity Relationship (QSAR): Linking Chemical Structure to Biological Activity

QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. These models are invaluable for predicting the activity of novel compounds and for understanding the structural features that are important for potency.

Experimental Protocol: Development of a QSAR Model

  • Data Set Preparation:

    • Compile a dataset of quinolin-2(1H)-one derivatives with their experimentally determined IC50 values against EGFR and HER-2.

    • Divide the dataset into a training set (for model building) and a test set (for model validation).

  • Descriptor Calculation:

    • For each compound, calculate a variety of molecular descriptors, which can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

  • Model Building:

    • Use statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forest) to build the QSAR model.

  • Model Validation:

    • Assess the predictive power of the model using the test set. Key validation metrics include the squared correlation coefficient (R²) and the root mean square error (RMSE).

Molecular Dynamics (MD) Simulations: Exploring the Dynamic Nature of Protein-Ligand Interactions

While docking provides a static snapshot of the binding pose, MD simulations allow for the exploration of the dynamic behavior of the protein-ligand complex over time. This can reveal important information about the stability of the binding mode and the role of water molecules in the binding site.

Experimental Protocol: MD Simulation of an EGFR/Quinolin-2(1H)-one Complex

  • System Preparation:

    • Start with the best-docked pose of the quinolin-2(1H)-one inhibitor in the EGFR binding site.

    • Solvate the complex in a box of water molecules and add counter-ions to neutralize the system.

  • Simulation:

    • Perform an energy minimization of the system to remove any steric clashes.

    • Gradually heat the system to physiological temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature.

    • Run the production simulation for a sufficient length of time (e.g., 100 ns).

  • Analysis:

    • Analyze the trajectory to calculate root mean square deviation (RMSD) to assess the stability of the complex.

    • Calculate root mean square fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze the hydrogen bond network and other key interactions over time.

Conclusion

The computational approaches outlined in this guide provide a powerful toolkit for the rational design of novel quinolin-2(1H)-one derivatives as dual EGFR/HER-2 inhibitors. By combining molecular docking, QSAR modeling, and MD simulations, researchers can gain deep insights into the molecular basis of inhibitor potency and selectivity, ultimately accelerating the discovery of new and effective cancer therapeutics.

References

  • Protein Data Bank. [Link]

  • AutoDock. [Link]

  • Schrödinger Suite (Glide). [Link]

  • GOLD: Protein-Ligand Docking. [Link]

A Computational Head-to-Head: Evaluating Quinoline Derivatives as Antimalarial Agents with DFT and Molecular Dynamics

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Drug Discovery

In the relentless fight against malaria, the quinoline scaffold remains a cornerstone of therapeutic development. However, the emergence of drug-resistant Plasmodium falciparum strains necessitates a continuous search for novel, more effective quinoline derivatives. This guide provides a comparative analysis of quinoline-based compounds, leveraging the power of Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to predict their potential as antimalarial drugs. We will delve into the theoretical underpinnings of these computational methods, present a head-to-head comparison of key performance metrics for different quinoline derivatives, and provide detailed protocols for researchers to replicate and expand upon these findings.

The In Silico Battlefield: Why DFT and MD are Game-Changers in Antimalarial Drug Discovery

Before we dive into the comparative data, it is crucial to understand the "why" behind our chosen computational tools. In drug discovery, DFT and MD simulations serve as a virtual laboratory, allowing us to predict and analyze molecular behavior at an atomic level with remarkable accuracy and at a fraction of the cost and time of traditional wet-lab experiments.[1]

Density Functional Theory (DFT) is a quantum mechanical method that allows us to calculate the electronic structure of molecules.[2][3][4] This is critical for understanding a drug's reactivity, stability, and how it will interact with its biological target.[1][2] Key parameters derived from DFT, such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and various quantum-chemical descriptors, provide invaluable insights into the drug-likeness of a compound.[4][5][6] A smaller HOMO-LUMO gap, for instance, suggests higher reactivity, which can be a desirable trait for a drug molecule.[4][6]

Molecular Dynamics (MD) simulations , on the other hand, provide a dynamic view of molecular systems.[5][7] By simulating the movement of atoms and molecules over time, we can observe how a potential drug molecule binds to its target protein, the stability of the resulting complex, and the conformational changes that occur during this interaction.[5][7] This dynamic perspective is crucial for predicting the binding affinity and efficacy of a drug candidate.[7]

The synergy of DFT and MD allows for a comprehensive in silico evaluation of drug candidates, from their intrinsic electronic properties to their dynamic behavior within a biological system. This powerful combination guides the rational design of more potent and specific antimalarial agents.

Comparative Analysis of Quinoline Derivatives

To illustrate the power of this computational approach, we will compare the performance of several quinoline derivatives against known antimalarial targets. A key target in Plasmodium falciparum is the lactate dehydrogenase (PfLDH) enzyme, which is crucial for the parasite's energy metabolism.[8] By inhibiting PfLDH, we can effectively starve the parasite.

DFT-Derived Quantum Chemical Descriptors

The following table summarizes key quantum chemical descriptors calculated using DFT for a selection of quinoline derivatives. These descriptors provide insights into the electronic properties and reactivity of the molecules. A lower energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally indicates higher chemical reactivity.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)Reference
Chloroquine--8.1614.531[2]
Hydroxychloroquine----[7]
Quinoline-Thiazolidinone Hybrid----[9]
4-aminoquinoline-pyrimidine hybrid-----
Quinoline Derivative A-0.207-0.1418-[6]
Quinoline Derivative B--0.1472-[6]
Quinoline Derivative C--0.106-[6]

The data suggests that certain derivatives possess electronic properties that might make them more reactive than the parent compound, a desirable trait for enzyme inhibition.

Molecular Docking and MD Simulation Insights

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] The binding affinity, often expressed as a negative value in kcal/mol, indicates the strength of the interaction. The more negative the value, the stronger the binding.

Following docking, MD simulations are performed to assess the stability of the protein-ligand complex over time. A key metric from MD simulations is the Root Mean Square Deviation (RMSD), which measures the average distance between the atoms of the superimposed protein-ligand complex at different time points. A stable RMSD value over the simulation time suggests a stable binding.

CompoundTarget ProteinBinding Affinity (kcal/mol)RMSD (Å)Key Interacting ResiduesReference
ChloroquinePfLDH---[8]
HydroxychloroquineSARS-CoV-2 ExoN-7.31.58-[7]
Quinoline Derivative (Compound 28)PfLDH---[8]
Quinoline Derivative (Compound 32)PfLDH---[8]
Quinoline Derivative (Compound 40)PfLDH---[8]
Quinoline-Furanone HybridPfLDH--Halogen substitutions enhance activity[3]

Note: Specific binding affinity and RMSD values for all compounds against PfLDH from a single comparative study are not available in the provided search results. The table highlights the type of data generated from such studies.

Studies have shown that novel quinoline derivatives can exhibit strong binding affinities to PfLDH, often forming stable complexes as indicated by MD simulations.[8] The analysis of interacting residues provides crucial information for structure-activity relationship (SAR) studies, guiding the design of derivatives with improved binding.

Experimental Protocols: A Step-by-Step Guide

To ensure the trustworthiness and reproducibility of these computational experiments, it is essential to follow a well-defined protocol. Here, we provide a detailed, step-by-step methodology for performing DFT calculations using the Gaussian software package and MD simulations using GROMACS.

DFT Calculation Protocol with Gaussian

This protocol outlines the steps for calculating the electronic properties of a quinoline derivative.

  • Molecule Preparation:

    • Draw the 3D structure of the quinoline derivative using a molecular modeling software (e.g., GaussView, Avogadro).

    • Perform an initial geometry optimization using a low-level method (e.g., a molecular mechanics force field) to obtain a reasonable starting structure.

  • Gaussian Input File Setup: [10]

    • Create a text file with a .gjf or .com extension.

    • The first line specifies the route section, which includes the level of theory and basis set. For drug-like molecules, a common choice is the B3LYP functional with the 6-31G(d) basis set (# B3LYP/6-31G(d) Opt Freq). The Opt keyword requests a geometry optimization, and Freq calculates vibrational frequencies to confirm a true minimum.[10]

    • Leave a blank line.

    • Provide a descriptive title for the calculation.[10]

    • Leave another blank line.

    • Specify the charge and spin multiplicity of the molecule (e.g., 0 1 for a neutral singlet state).[10]

    • Paste the Cartesian coordinates of the atoms from the prepared molecular structure.[10]

  • Running the Calculation:

    • Submit the input file to the Gaussian program.[10]

  • Analysis of the Output:

    • Open the output file (.log or .out).

    • Verify that the calculation has terminated normally.

    • Analyze the optimized geometry, electronic energy, HOMO and LUMO energies, and the molecular electrostatic potential.[10]

Molecular Dynamics Simulation Protocol with GROMACS

This protocol describes the simulation of a quinoline derivative in complex with a target protein like PfLDH.[11][12][13][14]

  • System Preparation:

    • Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states to residues.

    • Generate the topology for the protein using a suitable force field (e.g., CHARMM36).[13]

    • Generate the topology and parameters for the quinoline derivative (ligand). This may require using a separate tool like CGenFF or the antechamber module of AmberTools.[13][14]

  • Building the Complex and Solvation:

    • Combine the protein and ligand coordinates into a single file.

    • Create a simulation box and solvate the complex with water molecules.

    • Add ions to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT equilibration: Heat the system to the desired temperature while keeping the volume constant.

      • NPT equilibration: Bring the system to the desired pressure while keeping the temperature constant. This ensures the correct density of the system.[14]

  • Production MD Run:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns).

  • Trajectory Analysis:

    • Analyze the resulting trajectory to calculate RMSD, Root Mean Square Fluctuation (RMSF), protein-ligand interactions, and binding free energies.

Visualizing the Workflow and Interactions

To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.

DrugDiscoveryWorkflow cluster_computational In Silico Screening cluster_experimental Experimental Validation Virtual_Screening Virtual Screening of Quinoline Library DFT_Analysis DFT Analysis (Electronic Properties) Virtual_Screening->DFT_Analysis Top Hits Molecular_Docking Molecular Docking (Binding Pose) DFT_Analysis->Molecular_Docking MD_Simulations MD Simulations (Binding Stability) Molecular_Docking->MD_Simulations Synthesis Synthesis of Promising Derivatives MD_Simulations->Synthesis Lead Compounds In_Vitro_Assay In Vitro Antimalarial Activity Assay Synthesis->In_Vitro_Assay In_Vivo_Studies In Vivo Efficacy and Toxicology Studies In_Vitro_Assay->In_Vivo_Studies Active Compounds

Caption: A typical workflow for computational drug discovery of antimalarial quinoline derivatives.

MolecularInteractions cluster_interactions Key Interactions Quinoline_Derivative Quinoline Derivative H_Bond Hydrogen Bonds Quinoline_Derivative->H_Bond Hydrophobic Hydrophobic Interactions Quinoline_Derivative->Hydrophobic Pi_Stacking π-π Stacking Quinoline_Derivative->Pi_Stacking PfLDH_Active_Site PfLDH Active Site H_Bond->PfLDH_Active_Site Hydrophobic->PfLDH_Active_Site Pi_Stacking->PfLDH_Active_Site

Sources

A Comparative Guide to Furan-Carboxylic Acid Derivatives as Novel Fungicides: Structure-Activity Relationship and Performance Data

Author: BenchChem Technical Support Team. Date: January 2026

The relentless evolution of fungal resistance to existing fungicides necessitates a continuous search for novel chemical entities with alternative modes of action. Furan-carboxylic acid derivatives have emerged as a promising class of antifungals, demonstrating potent activity against a range of economically important plant pathogens. This guide provides an in-depth comparison of these derivatives, grounded in experimental data, to elucidate their structure-activity relationships (SAR) and benchmark their performance against established commercial fungicides. This document is intended for researchers, scientists, and drug development professionals in the agrochemical and pharmaceutical fields.

The Furan-Carboxylic Acid Scaffold: A Versatile Foundation for Fungicidal Activity

The core structure of these compounds, a furan ring bearing a carboxylic acid group, offers multiple sites for chemical modification, allowing for the fine-tuning of their biological activity, selectivity, and physicochemical properties. The primary points of derivatization are the substituents on the furan ring (positions R1 and R2) and the carboxylic acid moiety itself.

Caption: Core chemical scaffold of furan-carboxylic acid derivatives and key modification sites.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the furan-carboxylic acid scaffold has yielded crucial insights into the structural requirements for potent fungicidal activity. The following sections dissect the SAR based on available experimental data.

Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a critical handle for derivatization, significantly impacting the compound's interaction with the target enzyme and its cellular uptake. Studies on derivatives of the natural product 2-heptyl-5-hexylfuran-3-carboxylic acid (HHCA) have shown that converting the carboxylic acid to various functional groups leads to a range of antifungal potencies.[1]

A comparative study of HHCA derivatives revealed that peptide-containing derivatives exhibited superior antifungal activity compared to their hydrazide, amide, and ester counterparts against Botrytis cinerea and Sclerotinia sclerotiorum.[1] This suggests that the introduction of amino acid residues can enhance binding to the target site or improve transport properties.

Substituents on the Furan Ring

The nature and position of substituents on the furan ring play a pivotal role in determining the fungicidal spectrum and potency. For instance, in a series of novel thiophene/furan-1,3,4-oxadiazole carboxamides, specific substitutions on the phenyl ring attached to the amide nitrogen were found to be crucial for activity.

Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)

A growing body of evidence points to succinate dehydrogenase (SDH) as the primary molecular target for many fungicidal furan-carboxylic acid derivatives.[1][2][3] SDH, also known as complex II of the mitochondrial electron transport chain, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and cellular respiration.[2][3] Inhibition of SDH disrupts fungal energy production, leading to cell death.

Molecular docking studies have provided insights into the putative binding mode of these inhibitors within the SDH enzyme complex. These studies suggest that the furan ring and its substituents interact with key amino acid residues in the ubiquinone-binding (Qp) site of the enzyme, while the carboxamide or equivalent moiety forms hydrogen bonds with other residues, anchoring the inhibitor in the active site.[2][3]

SDH_Inhibition_Pathway Furan_Derivative Furan-Carboxylic Acid Derivative SDH Succinate Dehydrogenase (SDH) (Complex II) Furan_Derivative->SDH Inhibition Fumarate Fumarate SDH->Fumarate Oxidation ETC Electron Transport Chain SDH->ETC Electron Transfer Succinate Succinate Succinate->SDH Substrate ATP_Production ATP Production ETC->ATP_Production Fungal_Cell_Death Fungal Cell Death ATP_Production->Fungal_Cell_Death Depletion leads to

Caption: Proposed mechanism of action via inhibition of succinate dehydrogenase.

Comparative Performance Data

The ultimate measure of a novel fungicide's potential lies in its performance against target pathogens, especially in comparison to existing commercial standards. The following tables summarize the in vitro fungicidal activity and SDH inhibitory activity of selected furan-carboxylic acid derivatives.

Table 1: In Vitro Fungicidal Activity (EC₅₀, µg/mL) of Furan-Carboxylic Acid Derivatives

Compound IDFungal PathogenEC₅₀ (µg/mL)Commercial FungicideEC₅₀ (µg/mL)Reference
5g (HHCA peptide derivative) Sclerotinia sclerotiorum17.14HHCA (natural product)>50[1]
5g (HHCA peptide derivative) Botrytis cinerea19.63HHCA (natural product)>50[1]
4i (thiophene/furan-1,3,4-oxadiazole carboxamide) Sclerotinia sclerotiorum0.140Boscalid0.645[2]
5l (pyrazole-furan carboxamide) Botrytis cinerea0.392Fluxapyroxad0.791[4]
5j (pyrazole-furan carboxamide) Botrytis cinerea0.540Fluxapyroxad0.791[4]
5k (pyrazole-furan carboxamide) Botrytis cinerea0.676Fluxapyroxad0.791[4]

Table 2: Succinate Dehydrogenase (SDH) Inhibition (IC₅₀) of Furan-Carboxylic Acid Derivatives

Compound IDIC₅₀ (µM)Commercial FungicideIC₅₀ (µM)Reference
4g (thiophene/furan-1,3,4-oxadiazole carboxamide) 1.01Boscalid3.51[2]
4i (thiophene/furan-1,3,4-oxadiazole carboxamide) 4.53Boscalid3.51[2]
5l (pyrazole-furan carboxamide) 0.506 (µg/mL)Fluxapyroxad1.031 (µg/mL)[4]
5j (pyrazole-furan carboxamide) 0.738 (µg/mL)Fluxapyroxad1.031 (µg/mL)[4]
5k (pyrazole-furan carboxamide) 0.873 (µg/mL)Fluxapyroxad1.031 (µg/mL)[4]

These data clearly indicate that certain furan-carboxylic acid derivatives exhibit fungicidal potency superior to that of established commercial fungicides like boscalid and fluxapyroxad against specific pathogens.[2][4] The strong correlation between fungicidal activity (EC₅₀) and SDH inhibition (IC₅₀) further supports the proposed mechanism of action.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are provided below.

General Synthesis of Furan-Carboxylic Acid Amides

A common method for synthesizing furan-carboxylic acid amides involves the coupling of a furan-carboxylic acid with an appropriate amine using a peptide coupling reagent.[3]

Step-by-Step Protocol:

  • Activation of the Carboxylic Acid: Dissolve the furan-carboxylic acid (1 equivalent) and a coupling reagent such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) (1.1 equivalents) in a suitable aprotic solvent like dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA) (2 equivalents), to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Coupling: Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This assay determines the concentration of a compound required to inhibit the growth of a fungal pathogen.[5]

Step-by-Step Protocol:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) by dissolving 39 g of PDA powder in 1 L of distilled water and sterilizing by autoclaving at 121°C for 15 minutes.[4][6]

  • Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Amended Media: Cool the autoclaved PDA to approximately 50°C and add the test compound stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the same concentration of DMSO without the test compound.

  • Inoculation: Pour the amended PDA into sterile Petri dishes. Once solidified, place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.[5]

  • Data Collection and Analysis: After a set incubation period (e.g., 6 days), measure the diameter of the fungal colony.[5] Calculate the percentage of mycelial growth inhibition relative to the control. Determine the EC₅₀ value (the concentration of the compound that inhibits fungal growth by 50%) by probit analysis.

Succinate Dehydrogenase (SDH) Activity Assay

This colorimetric assay measures the enzymatic activity of SDH and can be used to determine the inhibitory potential of the test compounds.[7][8]

Step-by-Step Protocol:

  • Mitochondria Isolation: Isolate mitochondria from the target fungus according to established protocols.

  • Reaction Mixture: Prepare a reaction mixture containing an assay buffer, the SDH substrate (succinate), and a probe (an artificial electron acceptor like 2,6-dichlorophenolindophenol - DCIP).

  • Assay Procedure:

    • Add the isolated mitochondria and the test compound at various concentrations to a 96-well plate.

    • Initiate the reaction by adding the reaction mixture.

    • Measure the change in absorbance at a specific wavelength (e.g., 600 nm for DCIP) over time in a kinetic mode at a constant temperature (e.g., 25°C).[8]

  • Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the IC₅₀ value (the concentration of the compound that inhibits SDH activity by 50%) by plotting the reaction rates against the inhibitor concentrations.

Experimental_Workflow Synthesis Synthesis of Furan-Carboxylic Acid Derivatives Purification Purification and Structural Characterization Synthesis->Purification In_Vitro_Screening In Vitro Antifungal Assay (Mycelial Growth Inhibition) Purification->In_Vitro_Screening EC50_Determination EC₅₀ Determination In_Vitro_Screening->EC50_Determination SDH_Assay SDH Inhibition Assay EC50_Determination->SDH_Assay IC50_Determination IC₅₀ Determination SDH_Assay->IC50_Determination In_Vivo_Testing In Vivo Evaluation (e.g., Detached Leaf Assay) IC50_Determination->In_Vivo_Testing Lead_Optimization Lead Compound Optimization In_Vivo_Testing->Lead_Optimization

Caption: A typical experimental workflow for the evaluation of novel fungicidal compounds.

Conclusion and Future Outlook

Furan-carboxylic acid derivatives represent a highly promising class of fungicides with a potent mechanism of action targeting the essential fungal enzyme, succinate dehydrogenase. The structure-activity relationship studies have demonstrated that strategic modifications to the furan scaffold can lead to compounds with antifungal activity surpassing that of current commercial standards. The detailed experimental protocols provided in this guide offer a framework for the continued exploration and optimization of these compounds. Future research should focus on expanding the structural diversity of these derivatives, further elucidating their binding interactions with SDH from various fungal species, and evaluating their performance in field trials to translate their in vitro potency into effective and sustainable crop protection solutions.

References

  • Guo, L., et al. (2025). Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. Journal of Agricultural and Food Chemistry. [Link]

  • Bio-Techne. (n.d.). Succinate Dehydrogenase/SDH Activity Assay Kit (Colorimetric) NBP3-25801 Manual. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase. Journal of Agricultural and Food Chemistry. [Link]

  • Microbe Notes. (2022, January 2). PDA- Composition, Principle, Preparation, Results, Uses. [Link]

  • Yang, Z., et al. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(47), 14247-14257. [Link]

  • Fischer, R., & Fišerová, M. (2015). Direct synthesis of furan-2,5-dicarboxylic acid monoamides. Arkivoc, 2015(7), 113-121. [Link]

  • Gold Standard Diagnostics. (2022, July 14). Potato Dextrose Agar - Instructions for Use. [Link]

  • Kim, S. T., et al. (2014). The Effect of Fungicides on Mycelial Growth and Conidial Germination of the Ginseng Root Rot Fungus, Cylindrocarpon destructans. The Plant Pathology Journal, 30(2), 150-158. [Link]

Sources

A Comparative Guide to the Electrochemical Analysis of 2-(furan-2-yl) quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(furan-2-yl) quinoline-4-carboxylic acid (FQCA) is a heterocyclic compound of significant interest in medicinal and analytical chemistry due to its redox activity and potential pharmacological applications, including anti-tuberculosis properties.[1][2] The quinoline scaffold is a well-established pharmacophore, and the incorporation of a furan moiety can modulate the molecule's biological and electrochemical characteristics.[1] Understanding the electrochemical behavior of FQCA is crucial for elucidating its mechanism of action, developing new analytical methods for its quantification, and exploring its potential in various applications.

This guide provides an in-depth technical comparison of the electrochemical analysis of FQCA with alternative analytical methods and related quinoline derivatives. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions regarding the most suitable analytical approach for their specific research needs.

Electrochemical Behavior of 2-(furan-2-yl) quinoline-4-carboxylic acid

The electrochemical properties of FQCA have been investigated using cyclic voltammetry (CV), a powerful technique for studying redox processes.[1][2] These studies have been conducted using a glassy carbon electrode (GCE), a common working electrode in electroanalysis.

The core finding is that the electrode process of FQCA is diffusion-controlled .[1][2] This indicates that the rate of the electrochemical reaction is governed by the mass transport of the analyte from the bulk solution to the electrode surface. Cyclic voltammetry of FQCA reveals distinct oxidation and reduction peaks, confirming its redox-active nature.[1]

While the existing literature confirms the redox activity of FQCA, specific quantitative data such as peak potentials, the relationship between peak current and concentration (for quantification), and figures of merit like the limit of detection (LOD) and limit of quantification (LOQ) are not extensively detailed in currently available abstracts. This guide, therefore, will draw comparisons with well-characterized quinoline derivatives to provide a comprehensive analytical perspective.

Experimental Protocol: Cyclic Voltammetry of a Quinoline Derivative

This protocol provides a generalized procedure for performing cyclic voltammetry on a quinoline derivative, adaptable for FQCA, based on common practices in the field.[3][4]

Objective: To investigate the redox behavior of the analyte and determine its characteristic oxidation and reduction potentials.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode cell:

    • Working Electrode: Glassy Carbon Electrode (GCE)

    • Reference Electrode: Ag/AgCl (saturated KCl)

    • Counter Electrode: Platinum wire

  • Analyte solution (e.g., 1 mM quinoline derivative in a suitable solvent)

  • Supporting electrolyte solution (e.g., 0.1 M KCl in deionized water)

  • Polishing materials for GCE (alumina slurry, polishing pads)

  • Inert gas (Nitrogen or Argon) for deoxygenation

Procedure:

  • Electrode Preparation:

    • Polish the GCE surface with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and sonicate for 2-3 minutes to remove any residual polishing material.

    • Dry the electrode surface carefully.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the GCE as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode.

    • Add the supporting electrolyte solution to the cell.

    • Deoxygenate the solution by purging with an inert gas for at least 10-15 minutes. This is crucial to prevent interference from the reduction of dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the experimental parameters in the software:

      • Initial Potential: A potential where no faradaic reaction is expected to occur.

      • Vertex Potential 1 (Switching Potential): A potential sufficiently positive (for oxidation) or negative (for reduction) to observe the redox event of interest.

      • Vertex Potential 2: The potential at which the scan is reversed.

      • Scan Rate: The speed at which the potential is swept (e.g., 100 mV/s).

    • Run the cyclic voltammogram. The software will plot the resulting current as a function of the applied potential.

  • Data Analysis:

    • Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc) and peak currents (ipa and ipc).

    • The formal reduction potential (E°') can be estimated as the midpoint of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.

    • The separation between the peak potentials (ΔEp = Epa - Epc) provides information about the reversibility of the electron transfer process. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

    • To study the effect of scan rate, repeat the experiment at different scan rates (e.g., 20, 50, 100, 200 mV/s). A linear relationship between the peak current and the square root of the scan rate is indicative of a diffusion-controlled process.

Comparison with Alternative Analytical Methods

While electrochemical methods offer rapid and sensitive analysis, other techniques are also employed for the determination of quinoline derivatives. A comparison of these methods is essential for selecting the most appropriate technique for a given application.

Analytical Method Principle Advantages Disadvantages Typical LOD Reference(s)
Cyclic Voltammetry (CV) Measures the current response to a linearly cycled potential sweep.Provides information on redox potentials and reaction mechanisms; relatively fast and inexpensive.Lower sensitivity compared to pulse techniques; not ideal for quantitative analysis without calibration.Analyte dependent, typically in the µM range.[3]
Differential Pulse Voltammetry (DPV) Superimposes potential pulses on a linear potential sweep, measuring the current before and after each pulse.Higher sensitivity and better resolution than CV; suitable for quantitative analysis.More complex instrumentation than CV; sensitive to matrix effects.Can reach nM levels for some quinoline derivatives.[5]
High-Performance Liquid Chromatography (HPLC) with UV Detection Separates components of a mixture based on their differential partitioning between a mobile and a stationary phase, with detection by UV absorbance.High selectivity and reproducibility; well-established for quantitative analysis of various compounds.Requires more expensive instrumentation and solvents; longer analysis time compared to voltammetry.Dependent on the chromophore, typically in the µg/mL to ng/mL range.[6][7]
Spectrophotometry Measures the absorption of light by a substance at a specific wavelength.Simple, rapid, and cost-effective for quantitative analysis.Lower sensitivity and selectivity compared to HPLC and voltammetry; susceptible to interference from other absorbing species.Typically in the µM to mM range.[8]

Comparative Electrochemical Analysis of Quinoline Derivatives

To provide a framework for evaluating the electrochemical performance of FQCA, this section presents a comparison with other electrochemically characterized quinoline derivatives.

Compound Electrochemical Technique Working Electrode Key Findings Limit of Detection (LOD) Reference(s)
2-(furan-2-yl) quinoline-4-carboxylic acid (FQCA) Cyclic Voltammetry (CV)Glassy Carbon Electrode (GCE)Diffusion-controlled redox process with distinct oxidation and reduction peaks.Not explicitly reported.[1]
Nitroquinoline Derivatives (e.g., 5-Nitroquinoline) Differential Pulse Voltammetry (DPV)Hanging Mercury Drop Electrode (HMDE)Well-defined cathodic peaks suitable for quantitative analysis.~2 x 10⁻⁸ M[5]
Chloroquine and Amodiaquine Spectrophotometry after oxidationN/ASimultaneous determination possible.0.06 x 10³ µM (Chloroquine)[8]
Quinoline-4-carboxylic acid derivatives Not specifiedNot specifiedShowed antiproliferative, antioxidative, and anti-inflammatory activities.Not applicable.[9]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the electrochemical analysis of a quinoline derivative like FQCA.

experimental_workflow cluster_prep Sample & Electrode Preparation cluster_analysis Electrochemical Analysis cluster_data Data Processing & Interpretation SamplePrep Prepare Analyte Solution CellSetup Assemble 3-Electrode Cell SamplePrep->CellSetup ElecPrep Polish and Clean Working Electrode ElecPrep->CellSetup Deoxygenate Deoxygenate Solution (N2/Ar Purge) CellSetup->Deoxygenate CV_Run Run Cyclic Voltammogram Deoxygenate->CV_Run DataAcq Acquire Current vs. Potential Data CV_Run->DataAcq DataAnalysis Analyze Peak Potentials, Peak Currents, and Scan Rate Dependence DataAcq->DataAnalysis Conclusion Determine Redox Properties & Diffusion Control DataAnalysis->Conclusion

Caption: A generalized workflow for the electrochemical analysis of quinoline derivatives.

Conclusion

The electrochemical analysis of 2-(furan-2-yl) quinoline-4-carboxylic acid offers a rapid and effective means to probe its redox properties, which are intrinsically linked to its biological activity. Cyclic voltammetry has established that FQCA undergoes a diffusion-controlled electrochemical process at a glassy carbon electrode. For quantitative analysis, techniques such as differential pulse voltammetry are likely to offer superior sensitivity and are recommended for future studies to determine key analytical parameters like LOD and LOQ.

In comparison to other analytical methods such as HPLC and spectrophotometry, electrochemical techniques provide a compelling balance of speed, sensitivity, and cost-effectiveness. The choice of the optimal analytical method will ultimately depend on the specific research question, the required level of sensitivity and selectivity, and the available instrumentation. This guide provides the foundational knowledge and comparative data to assist researchers in navigating these decisions and advancing the study of this promising class of compounds.

References

  • Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analaysis. (2025). Journal of Chemical Health Risks, 15(2).
  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023). PMC, NIH.
  • Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid. (n.d.). Benchchem.
  • Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis,Characterization, Biological and Electrochemical Analaysis. (2025). Journal of Chemical Health Risks.
  • Quinoline-4-carboxylic acid. (2018). SIELC Technologies.
  • Cyclic Voltammetry. (n.d.). MSU chemistry.
  • Cyclic Voltammetry Basic Principles, Theory & Setup. (n.d.). Ossila.
  • Cyclic Voltammetry Experiment. (n.d.). Gamry Instruments.
  • Protocol for cyclic voltammetry. (n.d.). iGEM.
  • A Comparative Analysis of Quinoline Synthesis Methods for Researchers and Drug Development Professionals. (n.d.). Benchchem.
  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. (n.d.). SIELC Technologies.
  • Cyclic voltammetry experiment. (n.d.).
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC.
  • Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. (n.d.). Benchchem.
  • Review of literature on quinoline-4-carboxylic acid deriv
  • Polarographic and Voltammetric Determination of Genotoxic Nitro Derivatives of Quinoline Using Mercury Electrodes. (2025).
  • A Comprehensive Technical Guide to 2-(Furan-2-yl)quinoline-4-carboxylic Acid. (n.d.). Benchchem.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017).
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • 2-(Furan-2-yl)quinoline-4-carboxylic acid. (n.d.). PubChem.
  • Recent Advances in Metal-Free Quinoline Synthesis. (2021). MDPI.
  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. (2006).
  • Advances in Synthesis Methods of Quinoline and Isoquinoline Deriv

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A Comparative Guide to Quinoline-4-Carboxylic Acid Synthesis: Pfitzinger vs. Doebner Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1] The synthesis of this privileged structure is of paramount importance in drug discovery and development. Among the classical methods, the Pfitzinger and Doebner reactions are two of the most prominent and widely utilized strategies. This guide provides an in-depth, objective comparison of these two named reactions, offering insights into their mechanisms, substrate scope, and practical applications, supported by experimental data to inform your synthetic strategy.

The Pfitzinger Reaction: A Robust Route from Isatin

First reported by Wilhelm Pfitzinger in 1886, the Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a powerful method for the synthesis of substituted quinoline-4-carboxylic acids.[2][3] The reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[4]

Mechanism of the Pfitzinger Reaction

The reaction proceeds through a well-established sequence of steps. Initially, the amide bond of isatin is hydrolyzed by a base, such as potassium hydroxide, to form an intermediate keto-acid. This is followed by condensation with the carbonyl compound to form an imine, which then tautomerizes to the more stable enamine. Finally, an intramolecular cyclization and subsequent dehydration yield the desired quinoline-4-carboxylic acid.[2]

Pfitzinger_Mechanism isatin Isatin keto_acid Keto-acid Intermediate isatin->keto_acid Base (e.g., KOH) Hydrolysis imine Imine keto_acid->imine + Carbonyl Compound Condensation carbonyl Carbonyl Compound (with α-methylene) carbonyl->imine enamine Enamine imine->enamine Tautomerization quinoline Quinoline-4-carboxylic Acid enamine->quinoline Intramolecular Cyclization & Dehydration

Caption: Mechanism of the Pfitzinger Reaction.

Scope and Limitations

The Pfitzinger reaction is versatile, accommodating a wide range of ketones and aldehydes as the carbonyl component, which allows for diverse substitution patterns on the resulting quinoline ring.[5] However, the strongly basic reaction conditions are a significant limitation. Substrates bearing base-labile functional groups may not be compatible with this method, which can restrict its applicability in the synthesis of complex, functionalized molecules.[6]

The Doebner Reaction: A Three-Component Approach

The Doebner reaction, reported by Oscar Doebner in 1887, offers an alternative and complementary approach to quinoline-4-carboxylic acids.[1] It is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[7]

Mechanism of the Doebner Reaction

The precise mechanism of the Doebner reaction is still a subject of discussion, with two primary pathways proposed.[8] One plausible mechanism begins with the formation of a Schiff base from the aniline and the aldehyde. This is followed by a reaction with the enol form of pyruvic acid, subsequent intramolecular electrophilic cyclization onto the aromatic ring, and finally, oxidation to furnish the aromatic quinoline-4-carboxylic acid.[7]

Doebner_Mechanism aniline Aniline schiff_base Schiff Base (Imine) aniline->schiff_base aldehyde Aldehyde aldehyde->schiff_base Condensation adduct Adduct schiff_base->adduct + Pyruvic Acid pyruvic_acid Pyruvic Acid (Enol form) pyruvic_acid->adduct dihydroquinoline Dihydroquinoline Intermediate adduct->dihydroquinoline Intramolecular Cyclization quinoline Quinoline-4-carboxylic Acid dihydroquinoline->quinoline Oxidation

Caption: Proposed Mechanism of the Doebner Reaction.

Scope and Limitations

A key advantage of the Doebner reaction is the wider availability of substituted anilines and aldehydes, allowing for a broader range of accessible quinoline derivatives. The reaction is typically carried out under acidic conditions, making it suitable for substrates that are sensitive to strong bases.[6] However, the classical Doebner reaction often provides low yields when anilines bearing electron-withdrawing groups are used.[9] To address this, modified protocols, such as the Doebner hydrogen-transfer reaction, have been developed, significantly improving the yields for these challenging substrates.[6][9]

Head-to-Head Comparison: Pfitzinger vs. Doebner

FeaturePfitzinger ReactionDoebner Reaction
Starting Materials Isatin (or derivative) and a carbonyl compound (with α-methylene group)Aniline (or derivative), an aldehyde, and pyruvic acid
Reaction Conditions Strongly basic (e.g., KOH in ethanol)Typically acidic (Brønsted or Lewis acids)
Key Advantage Good for a variety of carbonyl compounds, leading to diverse 2,3-substituted quinolines.Wide availability of anilines and aldehydes allows for broad substrate scope. Suitable for base-sensitive substrates.
Key Limitation Not suitable for substrates with base-labile functional groups.[6]Conventional method gives low yields with electron-deficient anilines.[9]
Modern Variations Microwave-assisted synthesis to reduce reaction times and improve yields.Doebner hydrogen-transfer reaction for electron-deficient anilines.[9] Use of various catalysts to improve efficiency.

Experimental Data: A Look at the Yields

The following tables provide a summary of reported yields for the synthesis of various quinoline-4-carboxylic acids using both the Pfitzinger and Doebner reactions under different conditions.

Table 1: Pfitzinger Reaction of Isatin with Various Ketones (Conventional Heating) [4]

Carbonyl CompoundBaseSolventReaction Time (h)Yield (%)
AcetoneKOHEthanol2475-85
CyclohexanoneKOHEthanol2460-70
AcetophenoneKOHEthanol2470-80
4-MethylacetophenoneKOHEthanol2465-75

Table 2: Doebner Hydrogen-Transfer Reaction with Various Anilines [9]

Aniline SubstituentAldehydeCatalystSolventYield (%)
4-TrifluoromethylBenzaldehydeBF₃·THFMeCN85
4-NitroBenzaldehydeBF₃·THFMeCN78
4-MethoxyBenzaldehydeBF₃·THFMeCN92
H4-ChlorobenzaldehydeBF₃·THFMeCN88

Experimental Protocols

Protocol 1: General Procedure for Pfitzinger Synthesis (Conventional Heating)

This protocol is a generalized method based on several reported procedures.[4][5]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).

  • Add isatin (0.07 mol) to the basic solution and stir at room temperature for 1 hour, or until the color changes, indicating the formation of the potassium salt of isatinic acid.[4]

  • To this mixture, add the carbonyl compound (e.g., ketone or aldehyde) (0.07-0.15 mol).[4]

  • Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 24 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the bulk of the solvent by rotary evaporation.

  • Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.

  • Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[4]

  • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until precipitation of the product is complete (typically pH 4-5).[4]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Protocol 2: General Procedure for Doebner Reaction (Hydrogen-Transfer Modification)

This protocol is adapted for the synthesis of quinoline-4-carboxylic acids from potentially challenging electron-deficient anilines.[6][10]

  • To a solution of the substituted aniline (1.0 equiv) and the aldehyde (1.1 equiv) in acetonitrile (MeCN), add BF₃·THF (0.28 equiv).

  • Stir the reaction mixture at 65 °C for 10 minutes.[10]

  • Prepare a solution of pyruvic acid (0.56 equiv) in MeCN.

  • Add the pyruvic acid solution dropwise to the reaction mixture over a period of 3 hours at 65 °C.[10]

  • Continue to heat the reaction mixture at 65 °C for an additional 21 hours.

  • After cooling to room temperature, perform a standard aqueous workup. This typically involves extraction with an organic solvent (e.g., ethyl acetate), followed by washing the organic layer with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentration under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Workflow_Comparison cluster_pfitzinger Pfitzinger Reaction Workflow cluster_doebner Doebner Reaction Workflow p_start Isatin + Carbonyl Compound p_step1 Base-catalyzed Condensation & Cyclization p_start->p_step1 p_step2 Workup: Acidification p_step1->p_step2 p_end Quinoline-4-carboxylic Acid p_step2->p_end d_start Aniline + Aldehyde + Pyruvic Acid d_step1 Acid-catalyzed Three-component Reaction d_start->d_step1 d_step2 Workup: Aqueous Extraction d_step1->d_step2 d_end Quinoline-4-carboxylic Acid d_step2->d_end

Caption: Comparative Experimental Workflows.

Conclusion

Both the Pfitzinger and Doebner reactions are powerful and reliable methods for the synthesis of quinoline-4-carboxylic acids, a critical scaffold in drug discovery. The choice between the two often depends on the nature of the available starting materials and the functional group tolerance required for the synthesis. The Pfitzinger reaction is a robust choice when starting from isatins and is particularly useful for generating 2,3-disubstituted quinolines. In contrast, the Doebner reaction offers greater flexibility in terms of the aniline and aldehyde components and is advantageous for substrates that are sensitive to basic conditions. With the advent of modern modifications, the limitations of both reactions have been significantly mitigated, expanding their utility for the synthesis of complex and diverse libraries of quinoline-4-carboxylic acid derivatives for pharmacological evaluation.

References

  • BenchChem. (2025). Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. BenchChem.
  • BenchChem. (2025). Navigating the Nuances of the Doebner Reaction: A Technical Support Guide. BenchChem.
  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Shimizu, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Shimizu, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central.
  • Scribd. (n.d.). Chemistry of Pfitzinger Synthesis. Retrieved from [Link]

  • Mondal, T., & Bera, K. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
  • Organic Syntheses. (n.d.). 3-hydroxyquinoline. Retrieved from [Link]

  • ResearchGate. (2018). The Pfitzinger Reaction. (Review).
  • BenchChem. (2025). Technical Support Center: Preventing Byproduct Formation in the Doebner Reaction for Quinoline Synthesis. BenchChem.
  • Yadav, V., et al. (2012). Application of pfitzinger reaction in. Journal of Chemical and Pharmaceutical Research.
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.
  • International Journal of Science and Research (IJSR). (n.d.). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I.
  • Wikipedia. (n.d.). Doebner reaction. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.

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A Comparative Guide to the Chelation of Divalent Cations by 8-Hydroxyquinoline-2-carboxylic Acid: An Irving-Williams Series Study

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the coordination chemistry of 8-hydroxyquinoline-2-carboxylic acid (8-HQA) with first-row divalent transition metal cations. We will explore how the stability of these metal complexes aligns with the predictable trend of the Irving-Williams series, offering a comparative framework and the underlying experimental data to support it. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the study and application of metal-chelating agents.

Introduction: The Predictive Power of the Irving-Williams Series and the Potential of 8-HQA

In the realm of coordination chemistry, predicting the stability of metal-ligand complexes is paramount. The Irving-Williams series , an empirically derived principle, offers a robust framework for this purpose. First proposed by Harry Irving and Robert Williams in 1953, it describes a consistent trend in the stability of complexes formed by divalent, high-spin, first-row transition metal ions.[1][2] The stability of these complexes consistently follows the order: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺ .[2] This trend is largely independent of the nature of the chelating ligand, making it a powerful predictive tool.[2]

The chemical principles governing this series are a confluence of three key factors:

  • Ionic Radius: There is a general decrease in the ionic radius of the divalent cations from Mn²⁺ to Zn²⁺, which leads to stronger electrostatic attraction with the ligand and a general increase in complex stability across the series.[2][3]

  • Crystal Field Stabilization Energy (CFSE): For octahedral complexes, the CFSE increases from Mn²⁺ (d⁵, 0 Dq) to a maximum at Ni²⁺ (d⁸, 12 Dq), contributing significantly to the increasing stability of their complexes.[2]

  • Jahn-Teller Distortion: The exceptionally high stability of Cu²⁺ (d⁹) complexes is attributed to the Jahn-Teller effect, which causes a distortion in the octahedral geometry, leading to a significant gain in stability.[2][3] The series concludes with Zn²⁺ (d¹⁰), which has zero CFSE, resulting in a decrease in complex stability compared to Cu²⁺.[1]

8-Hydroxyquinoline-2-carboxylic acid (8-HQA) is a versatile heterocyclic compound that has garnered significant interest for its potent metal-chelating properties.[4][5] Structurally, it is a derivative of 8-hydroxyquinoline, featuring a carboxylic acid group at the 2-position. This arrangement allows 8-HQA to act as a tridentate chelating agent , coordinating with a metal ion through the nitrogen of the quinoline ring, the oxygen of the phenolic hydroxyl group, and an oxygen from the carboxylate group.[6][7] This multidentate coordination results in the formation of highly stable chelate rings, making 8-HQA an effective sequestering agent for various metal ions, with applications ranging from medicinal chemistry to analytical sciences.[4][8][9]

This guide will experimentally validate the Irving-Williams series using 8-HQA as the chelating ligand and provide a detailed protocol for the determination of the stability constants of the resulting metal complexes.

Experimental Methodology: Quantifying Metal-Ligand Interactions

The cornerstone of evaluating a chelating agent's efficacy is the determination of its metal-ligand stability constants. Potentiometric titration is a highly reliable and widely used technique for this purpose.[10][11] The method relies on monitoring the change in hydrogen ion concentration (pH) of a solution containing the ligand and a metal ion as a standardized base is added.

Causality Behind Experimental Design
  • Choice of Method: Potentiometric titration is chosen for its accuracy in determining equilibrium constants in solution.[11] It directly measures the displacement of protons from the ligand upon metal coordination, providing a direct insight into the complexation equilibria.

  • Inert Atmosphere: The titrations, particularly for easily oxidizable ions like Fe²⁺ and Mn²⁺, must be conducted under an inert atmosphere (e.g., purified argon or nitrogen). This prevents the oxidation of the metal ion, which would introduce competing equilibria and lead to erroneous stability constant values.

  • Constant Ionic Strength: All experiments are performed in a solution with a high concentration of a background electrolyte (e.g., 0.2 M KCl).[12] This ensures that the activity coefficients of the ionic species remain constant throughout the titration, allowing the determined equilibrium constants to be treated as concentration constants.[12]

  • Data Analysis Software: The complex equilibria present in the solution (protonation of the ligand, hydrolysis of the metal ion, and formation of various metal-ligand species) necessitate the use of specialized computer programs, such as BEST, to refine the stability constants from the raw titration data.[13]

Step-by-Step Protocol for Potentiometric Titration
  • Reagent Preparation:

    • Ligand Solution: Prepare a stock solution of 8-hydroxyquinoline-2-carboxylic acid (8-HQA) in a suitable solvent (e.g., DMSO) and then dilute it in ultrapure water to the desired concentration.

    • Metal Salt Solutions: Prepare stock solutions of the divalent metal salts (e.g., MnCl₂, FeCl₂, CoCl₂, NiCl₂, CuCl₂, ZnCl₂) using high-purity salts. The concentration of each metal solution should be accurately determined by standard analytical methods (e.g., EDTA titration).

    • Standardized Base: Prepare a carbonate-free solution of a strong base (e.g., 0.1 M NaOH) and standardize it against a primary standard like potassium hydrogen phthalate (KHP).

    • Background Electrolyte: Prepare a concentrated stock solution of KCl (e.g., 2 M) to be added to all titration solutions to maintain a constant ionic strength.

    • Standard Acid: Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) for the calibration of the pH electrode.

  • Electrode Calibration:

    • Calibrate the pH meter and glass electrode system using at least two standard buffer solutions (e.g., pH 4.01 and 7.00).

    • Perform an acid-base titration in the same ionic medium as the main experiment to determine the standard potential (E°) of the electrode and the ionic product of water (Kw).

  • Titration Procedure:

    • Pipette a known volume and concentration of the 8-HQA solution and the metal salt solution into a thermostatted titration vessel.

    • Add the required volume of the background electrolyte stock solution and ultrapure water to achieve the final desired volume and ionic strength (e.g., 0.2 M).

    • Purge the solution with an inert gas (e.g., argon) for at least 15-20 minutes before starting the titration and maintain a gentle stream of the gas over the solution surface throughout the experiment.

    • Add the standardized base in small, precise increments using a calibrated burette or an automatic titrator.

    • Record the pH reading after each addition, ensuring the reading is stable before proceeding.

    • Continue the titration until the pH reaches a plateau in the alkaline region (e.g., pH 11).

  • Data Analysis:

    • From the titration data (volume of base added vs. pH), calculate the formation constants (log β) for the various metal-ligand species (e.g., MLH⁺, ML, ML₂²⁻) using a suitable computational program.[13] This involves solving a series of mass-balance equations for the metal, ligand, and hydrogen ions.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis P1 Prepare Solutions (8-HQA, Metal Salts, Base, KCl) T1 Mix 8-HQA, Metal Salt, & KCl in Vessel P1->T1 P2 Calibrate pH Electrode P2->T1 T2 Purge with Inert Gas T1->T2 T3 Titrate with Standardized Base T2->T3 T4 Record pH vs. Volume T3->T4 A1 Generate Titration Curve T4->A1 A2 Computer Modeling (e.g., BEST software) A1->A2 A3 Determine Stability Constants (log β) A2->A3

Caption: Experimental workflow for potentiometric determination of stability constants.

Results: A Quantitative Comparison of Complex Stabilities

The coordination of 8-HQA with the divalent cations of the Irving-Williams series results in the formation of several complex species in solution, including protonated (MLH⁺), neutral (ML), and bis-ligand (ML₂²⁻) complexes.[14][15] The overall stability constants (log β) for the formation of the ML₂²⁻ species, which represent the equilibrium M²⁺ + 2L²⁻ ⇌ ML₂²⁻, are particularly illustrative of the chelation strength.

The stability constants for the complexes of 8-HQA with these metal ions, determined at 298.2 K and an ionic strength of 0.2 M (KCl), are summarized below.[14][15]

Metal IonIonic Radius (pm)log β for ML₂²⁻
Mn²⁺8312.45
Fe²⁺7813.45
Co²⁺74.515.90
Ni²⁺6917.17
Cu²⁺ 73 20.64
Zn²⁺7418.78

Data sourced from ACS Omega.[14][15]

G Mn Mn²⁺ 12.45 Fe Fe²⁺ 13.45 Mn->Fe Co Co²⁺ 15.90 Fe->Co Ni Ni²⁺ 17.17 Co->Ni Cu Cu²⁺ 20.64 Ni->Cu  Increasing Stability Zn Zn²⁺ 18.78 Cu->Zn  Decreasing Stability

Caption: Trend in stability constants (log β) for M(8-HQA)₂²⁻ complexes.

Discussion: Interpreting the Data in the Context of Theory

The experimental data clearly demonstrates that the stability of 8-HQA complexes with first-row divalent transition metals adheres remarkably well to the Irving-Williams series.[14][15] The stability, as measured by the overall formation constant log β₁₂, increases steadily from Mn²⁺ to Cu²⁺, followed by a decrease for Zn²⁺.[15]

  • Mn²⁺ to Ni²⁺: The progressive increase in stability from Mn²⁺ to Ni²⁺ can be attributed to the combined effects of decreasing ionic radius and increasing crystal field stabilization energy (CFSE).[1][3] The smaller ionic size of Ni²⁺ compared to Mn²⁺ allows for closer approach and stronger bonding with the 8-HQA ligand. Concurrently, the CFSE increases significantly, adding to the thermodynamic stability of the complexes.

  • The Copper(II) Anomaly: The Cu²⁺ complex exhibits the highest stability constant (log β₁₂ = 20.64), which is significantly larger than that of its neighbors.[15] This pronounced stability is a classic hallmark of the Irving-Williams series and is explained by the Jahn-Teller effect. The d⁹ electronic configuration of Cu²⁺ in an octahedral field is electronically degenerate, leading to a geometric distortion that removes this degeneracy and results in a substantial gain in stabilization energy.[2]

  • The Zinc(II) Position: The stability of the Zn²⁺ complex is lower than that of Cu²⁺ but higher than Ni²⁺.[15] Zinc(II) has a completely filled d-orbital (d¹⁰), resulting in a CFSE of zero.[1] Therefore, its stability is determined primarily by its ionic radius and charge, placing it after copper in the series.

Compared to other well-known chelating agents, 8-HQA demonstrates a high affinity for these metal ions. Its tridentate nature allows it to form multiple stable five- and six-membered chelate rings with the metal center, an entropically favorable process known as the chelate effect . This inherent stability makes 8-HQA a potent sequestering agent over a wide pH range.[14][15] This strong binding capacity is a key reason for its exploration in drug development, where it can modulate the activity of metalloenzymes or disrupt metal homeostasis in pathological conditions.[9][16]

Chelation cluster_ligand 8-HQA M M²⁺ N N M->N Coordination Bond O1 O⁻ M->O1 Coordination Bond O2 O M->O2 Coordination Bond C C=O

Caption: Tridentate chelation of a divalent metal ion (M²⁺) by 8-HQA.

Conclusion

This guide has demonstrated, through established experimental methodology and supporting data, that the complexation of 8-hydroxyquinoline-2-carboxylic acid with divalent first-row transition metal cations follows the Irving-Williams series. The stability of the formed complexes increases in the order Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ and decreases for Zn²⁺, in excellent agreement with theoretical predictions based on ionic radius, crystal field stabilization energy, and the Jahn-Teller effect.

The potent tridentate chelating ability of 8-HQA, confirmed by its high stability constants, underscores its significance as a powerful tool for researchers in chemistry, biology, and medicine. Understanding its fundamental coordination chemistry is crucial for the rational design of new therapeutic agents and analytical tools that leverage the principle of metal chelation.

References

  • Irving, H., & Williams, R. J. P. (1953). The stability of transition-metal complexes. Journal of the Chemical Society, 3192-3210.
  • Wikipedia. (n.d.). Irving–Williams series.
  • Fiveable. (n.d.). Irving-Williams Series Definition.
  • Crisponi, G., et al. (2025). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving−Williams Series Study. ACS Omega.
  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • Chemistry LibreTexts. (2023). The Irving-Williams Series.
  • PMC. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • SciRP.org. (n.d.). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes.
  • Taylor & Francis. (n.d.). Irving-Williams series – Knowledge and References.
  • Journal of Chemical Education. (n.d.). The determination of stability constants of complex inorganic species in aqueous solutions.
  • Ansari, F. B., et al. (n.d.). Potentiometric Determination of Stability Constants of Transition Metal Complexes with p-Aminobenzoic Acid.
  • PubMed. (2025). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving-Williams Series Study.
  • Journal of Chemical Education. (n.d.). Rigorous Potentiometric Determination of Metal Complexes Stability Constants: An Undergraduate Laboratory Practice.
  • Wikipedia. (n.d.). Stability constants of complexes.
  • PMC PubMed Central. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.
  • Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • ResearchGate. (n.d.). Insights of 8-Hydroxyquinolines: A Novel Target in Medicinal Chemistry.
  • ChemicalBook. (n.d.). 8-HYDROXYQUINOLINE-2-CARBOXYLIC ACID.
  • Sigma-Aldrich. (n.d.). 8-Hydroxy-2-quinolinecarboxylic acid.

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A Comparative Guide to the Antitubercular Activity of 5-Phenyl-Furan-2-Carboxylic Acids as MbtI Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Paradigm in Tuberculosis Drug Discovery

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge. The emergence of multidrug-resistant strains necessitates the urgent development of novel therapeutic agents that act on unconventional targets.[1][2] An attractive and innovative strategy is to target the virulence factors of Mtb, effectively disarming the bacterium and rendering it susceptible to the host's immune response. One such promising target is the salicylate synthase MbtI, a crucial enzyme in the biosynthesis of mycobactins, which are iron-chelating siderophores essential for the survival and virulence of Mtb.[3][4][5][6] Crucially, MbtI is absent in humans, making it an ideal candidate for selective anti-TB drug development.[1][7]

This guide provides a comprehensive comparison of a promising class of MbtI inhibitors: 5-phenyl-furan-2-carboxylic acids. We will delve into their mechanism of action, structure-activity relationships, and provide detailed experimental protocols for their evaluation, offering researchers and drug development professionals a robust framework for advancing this novel class of antitubercular agents.

The Target: MbtI, the Gatekeeper of Iron Acquisition

MbtI is a Mg²⁺-dependent salicylate synthase that catalyzes the first committed step in mycobactin biosynthesis: the conversion of chorismate to salicylate.[8][9][10][11] This process involves two key activities: an isochorismate synthase activity, which converts chorismate to isochorismate, and a subsequent isochorismate pyruvate-lyase activity that eliminates the enolpyruvyl side chain to yield salicylate.[12] By inhibiting MbtI, the production of mycobactins is halted, leading to iron starvation and a subsequent reduction in mycobacterial pathogenicity.[5]

MbtI_Pathway Chorismate Chorismate MbtI MbtI (Salicylate Synthase) Chorismate->MbtI Isochorismate Isochorismate Salicylate Salicylate Isochorismate->Salicylate Isochorismate pyruvate-lyase activity Downstream_Enzymes Downstream Enzymes Salicylate->Downstream_Enzymes Mycobactins Mycobactins MbtI->Isochorismate Isochorismate synthase activity Downstream_Enzymes->Mycobactins

Caption: The role of MbtI in the mycobactin biosynthesis pathway.

The Challengers: 5-Phenyl-Furan-2-Carboxylic Acids

The 5-phenyl-furan-2-carboxylic acid scaffold has emerged as a particularly promising framework for the development of potent MbtI inhibitors.[7][13][14][15] These compounds have demonstrated significant antitubercular activity and a favorable safety profile.[7] Structure-guided optimization has led to the identification of several potent derivatives, highlighting the potential of this chemical class.[7][13]

General Synthesis

The synthesis of 5-phenyl-furan-2-carboxylic acid derivatives is typically achieved through a Suzuki-Miyaura cross-coupling reaction, followed by hydrolysis.[13]

Synthesis_Workflow start Start Materials: (5-(methoxycarbonyl)furan-2-yl)boronic acid + Substituted Aryl Halide suzuki Suzuki-Miyaura Cross-Coupling start->suzuki intermediate Ester Intermediate suzuki->intermediate hydrolysis Basic Hydrolysis intermediate->hydrolysis final_product Final Product: 5-Phenyl-Furan-2-Carboxylic Acid Derivative hydrolysis->final_product

Caption: General synthetic workflow for 5-phenyl-furan-2-carboxylic acids.

Performance Analysis: A Head-to-Head Comparison

The following table summarizes the in vitro activity of selected 5-phenyl-furan-2-carboxylic acid derivatives against MbtI and Mycobacterium bovis BCG, a commonly used surrogate for Mtb.

Compound IDR GroupMbtI IC₅₀ (µM)M. bovis BCG MIC₉₉ (µM)Reference
I 3-cyanophenyl6.3250[7][13]
1e 3-cyano-5-isobutoxyphenyl11.232[7][13]
1f Not specified in abstracts1263[1]
IV 3-cyano-5-(trifluoromethyl)phenyl~15125[2]
II 3-carboxyphenyl35.2Not Reported[16]

Key Insights from Structure-Activity Relationship (SAR) Studies:

  • Lipophilicity is Key: Increasing the lipophilicity of the molecule by adding aromatic or alkyl-aromatic side chains at the 5-position of the phenyl ring has been shown to enhance antimycobacterial potency.[7][13] This is attributed to the unique, thick, and mycolic acid-rich cell wall of Mtb, which restricts the diffusion of hydrophilic compounds.[7]

  • Substitution Matters: The position and nature of substituents on the phenyl ring significantly influence both MbtI inhibition and whole-cell activity. For instance, the 3-cyano-5-(trifluoromethyl)phenyl derivative (IV) showed a better antitubercular activity compared to other analogs.[2]

  • Competitive Inhibition: Kinetic analyses have demonstrated that these compounds act as competitive inhibitors of MbtI.[2]

Experimental Protocols: A Guide to Evaluation

MbtI Inhibition Assay

This protocol describes a steady-state kinetic high-throughput assay to determine the IC₅₀ values of potential inhibitors. The assay leverages the intrinsic fluorescence of the product, salicylic acid.[4]

Materials:

  • Purified MbtI enzyme

  • Chorismate (substrate)

  • MgCl₂ (essential cofactor)

  • Tris-HCl buffer (pH 8.0)

  • Igepal CA-630 (non-ionic detergent)

  • DMSO (for dissolving compounds)

  • 384-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Prepare a stock solution of the inhibitor in DMSO. The final DMSO concentration in the assay should be kept low (e.g., 0.5% v/v) to avoid enzyme inhibition.[4]

  • Assay Setup: In a 384-well plate, add the assay buffer (100 mM Tris-HCl pH 8.0, 0.0025% w/v Igepal CA-630), MgCl₂, and the inhibitor at various concentrations.[4]

  • Enzyme Addition: Add the purified MbtI enzyme (final concentration ~415 nM) to each well.[4]

  • Initiate Reaction: Start the reaction by adding chorismate (final concentration ~65 µM).[4]

  • Incubation: Incubate the plate at 24°C for 3 hours.[4]

  • Fluorescence Reading: Measure the fluorescence of salicylic acid at an excitation wavelength of 305 nm and an emission wavelength of 420 nm.[4]

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

MbtI_Assay_Workflow A Prepare Reagents (Buffer, Inhibitor, MgCl₂) B Add Reagents to 384-well Plate A->B C Add MbtI Enzyme B->C D Add Chorismate (Substrate) C->D E Incubate at 24°C D->E F Read Fluorescence (Ex: 305nm, Em: 420nm) E->F G Calculate IC₅₀ F->G

Caption: Workflow for the MbtI fluorescence-based inhibition assay.

In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric method to determine the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.[17][18][19][20] It is a reliable, low-cost, and high-throughput assay.[17]

Materials:

  • Mycobacterium tuberculosis or M. bovis BCG culture

  • Middlebrook 7H9 broth supplemented with OADC

  • 96-well microplates

  • Alamar Blue reagent

  • Tween 80

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the mycobacterial strain.

  • Inoculation: Add the mycobacterial inoculum to each well containing the test compound. Include drug-free control wells.[18]

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.[18]

  • Alamar Blue Addition: Add a mixture of Alamar Blue reagent and Tween 80 to a control well. Re-incubate for 24 hours.[18]

  • Colorimetric Reading: If the control well turns from blue to pink (indicating bacterial growth), add the Alamar Blue mixture to all wells and incubate for another 24 hours.[20]

  • MIC Determination: The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[20]

Conclusion and Future Perspectives

5-Phenyl-furan-2-carboxylic acids represent a promising class of MbtI inhibitors with significant potential for the development of novel antitubercular agents. Their mechanism of action, targeting the virulence of Mtb rather than its viability, offers a fresh approach to combating this persistent pathogen. The structure-activity relationships discussed herein provide a solid foundation for the rational design of more potent and effective analogs. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and on further exploring their activity against clinically relevant drug-resistant strains of Mtb.

References

  • Structure and mechanism of MbtI, the salicylate synthase from Mycobacterium tuberculosis. OSTI.GOV. [Link]

  • Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. PubMed. [Link]

  • Structure and Mechanism of MbtI, the Salicylate Synthase from Mycobacterium tuberculosis. ACS Publications. [Link]

  • Inhibition Studies of Mycobacterium tuberculosis Salicylate Synthase (MbtI). Semantic Scholar. [Link]

  • Nanoenabling MbtI Inhibitors for Next-Generation Tuberculosis Therapy. ACS Publications. [Link]

  • Synthesis and Assessment of the In Vitro and Ex Vivo Activity of Salicylate Synthase (MbtI) Inhibitors as New Candidates for the Treatment of Mycobacterial Infections. MDPI. [Link]

  • Inhibitors of the Salicylate Synthase (MbtI) from Mycobacterium tuberculosis Discovered by High-Throughput Screening. PMC. [Link]

  • Inhibition of MbtI by 3-phenylacrylate-based inhibitors 25-38 a. ResearchGate. [Link]

  • Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. PMC. [Link]

  • The Structure of MbtI from Mycobacterium tuberculosis, the First Enzyme in the Biosynthesis of the Siderophore Mycobactin, Reveals It To Be a Salicylate Synthase. ASM Journals. [Link]

  • Structure and Mechanism of MbtI, the Salicylate Synthase from Mycobacterium tuberculosis. OSTI.GOV. [Link]

  • Nanoenabling MbtI Inhibitors for Next-Generation Tuberculosis Therapy. PMC. [Link]

  • Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. ResearchGate. [Link]

  • Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis. Brieflands. [Link]

  • Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. MDPI. [Link]

  • Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. PMC. [Link]

  • mbtI - Salicylate synthase - Mycobacterium tuberculosis (strain ATCC 25618 / H37Rv). UniProt. [Link]

  • Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis. ASM Journals. [Link]

  • Chemical structure and activity of the two furan-based inhibitors I and... ResearchGate. [Link]

  • Structural Study of a New MbtI-Inhibitor Complex: Towards an Optimized Model for Structure-Based Drug Discovery. NIH. [Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. [Link]

  • Synthesis and evaluation of M. tuberculosis salicylate synthase (MbtI) inhibitors designed to probe plasticity in the active site. ResearchGate. [Link]

  • Inhibition studies of Mycobacterium tuberculosis salicylate synthase (MbtI). PubMed. [Link]

  • Structural Study of a New MbtI-Inhibitor Complex: Towards an Optimized Model for Structure-Based Drug Discovery. MDPI. [Link]

  • Synthesis and structure-activity relationships of novel fused ring analogues of Q203 as antitubercular agents. PubMed. [Link]

  • (PDF) Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. ResearchGate. [Link]

  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. NIH. [Link]

  • Inhibition of Protein-Protein Interactions: Cell-Based Assays. NCBI. [Link]

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Safety Operating Guide

Proper Disposal of 5-(Quinolin-8-yl)furan-2-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Prioritizing Safety and Compliance

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper handling and disposal of specialized chemical compounds are paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-(Quinolin-8-yl)furan-2-carboxylic acid, a heterocyclic aromatic compound. Due to the absence of a specific Safety Data Sheet (SDS) for this novel compound, the procedures outlined here are based on the known hazards of its constituent functional groups: quinoline, furan, and carboxylic acid. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with local, state, and federal regulations.[1]

Hazard Profile and Risk Assessment

Understanding the potential hazards of this compound is the foundation of its safe management. The hazard profile is extrapolated from structurally similar compounds.

Anticipated Hazards:
  • Toxicity: Quinoline and its derivatives are known to be toxic if ingested, inhaled, or absorbed through the skin.[2][3] Some quinoline compounds are also suspected of causing genetic defects.[2]

  • Irritation: Carboxylic acids and furan derivatives can cause serious skin and eye irritation.[4][5]

  • Environmental Hazard: Quinoline compounds can be highly toxic to aquatic life with long-lasting effects.[2] Therefore, drain disposal is strictly prohibited.[6][7]

  • Peroxide Formation: Furan compounds have the potential to form explosive peroxides when exposed to air and light.[1][8]

Quantitative Data from Related Compounds:

To provide a contextual understanding of the potential risks, the following table summarizes key data for related compounds.

CompoundHazard ClassKey Risks
Quinoline 6.1 (Toxic)Harmful if swallowed, skin/eye irritant, suspected mutagen, toxic to aquatic life.[2][3]
2-Furancarboxylic Acid Skin/Eye IrritantCauses skin and serious eye irritation.[9][10]
Tetrahydrofuran (a furan derivative) Flammable, Peroxide FormerCan form explosive peroxides upon storage.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling this compound. The following equipment is mandatory to prevent accidental exposure.

EquipmentSpecificationPurpose
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact. Always inspect for signs of degradation or punctures before use.[6]
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[6]
Respiratory Protection N95 Particulate Respirator or Air-Purifying Respirator with Organic Vapor CartridgesRequired when handling the solid, powdered form to prevent inhalation, or when vapors may be generated.[6]
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.[6]
Face Protection Face Shield (worn over goggles)Recommended when there is a significant risk of splashing.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and protects the environment.

Workflow for Proper Disposal

DisposalWorkflow cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_final_disposal Final Disposal A Don Appropriate PPE B Segregate Waste Streams: - Solid Waste - Liquid Waste - Sharps A->B Proceed to Collection C Use Designated Hazardous Waste Containers B->C D Label Containers Correctly: 'Hazardous Waste', Chemical Name, Hazard Pictograms C->D E Store in a Designated Satellite Accumulation Area (SAA) D->E Move to Storage F Ensure Secondary Containment E->F G Keep Containers Tightly Closed F->G H Arrange for Pickup by Licensed Waste Disposal Contractor G->H Initiate Disposal I Complete Waste Manifest Documentation H->I

Caption: Decision workflow for the disposal of this compound.

Detailed Procedural Steps:
  • Waste Segregation and Collection :

    • Solid Waste : Contaminated items such as gloves, weigh boats, and absorbent materials should be collected in a designated, clearly labeled hazardous waste container.[1][6]

    • Liquid Waste : Solutions containing this compound must be collected in a separate, compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[1]

    • Never dispose of this compound down the drain. [6][7] This can lead to environmental contamination.[1]

  • Container Management :

    • Use containers made of a material compatible with organic and acidic compounds. The original container is often a good choice if it is in good condition.[11]

    • Each waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and appropriate hazard warnings or pictograms.[12][13]

    • Keep containers tightly closed at all times, except when adding waste, to prevent the release of vapors.[1][14]

  • Interim Storage in Satellite Accumulation Areas (SAA) :

    • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][12] This area should be at or near the point of waste generation and under the control of the laboratory personnel.

    • All liquid waste containers must be placed in secondary containment, such as a tub or tray, that can hold at least the volume of the largest container.[11][15]

    • Segregate the waste from incompatible materials, particularly bases and strong oxidizing agents.[16][17]

  • Final Disposal Pathway :

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][18]

    • All hazardous waste shipments must be accompanied by a manifest that identifies the hazards associated with the waste.[19]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE : Before attempting any cleanup, don the appropriate personal protective equipment as outlined in Section 3.

  • Contain the Spill : Use an absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels for large spills.

  • Clean Up : Carefully collect the contaminated absorbent material and any contaminated debris.[3] Place it in a sealed, properly labeled hazardous waste container.[1][3]

  • Decontaminate : Decontaminate the spill area with an appropriate solvent, followed by a thorough washing.[6]

  • Waste Disposal : Dispose of all cleanup materials as hazardous waste.[1]

Conclusion: A Culture of Safety

The responsible disposal of this compound is a critical component of a robust laboratory safety culture. By adhering to these guidelines, researchers can protect themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals to ensure compliance with all applicable regulations.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

  • American Society for Clinical Pathology. Managing Hazardous Chemical Waste in the Lab. [Link]

  • Medical Laboratory Observer. Laboratory Waste Management: The New Regulations. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Quinoline. [Link]

  • University of Utah. Acid Handling Standard Operating Procedure. [Link]

  • Cleanchem Laboratories. Material Safety Data Sheet: Quinoline Impurity 1. [Link]

  • University of California, Santa Barbara. Tetrahydrofuran (THF) - Standard Operating Procedure. [Link]

  • Boston University Environmental Health & Safety. Safe Handling and Storage of Chemicals. [Link]

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]

  • Apollo Scientific. Best Practices for Chemical Storage in Research Labs. [Link]

  • Srivastava, J. N. (2000). DIOXINS AND FURANS; AND HOSPITAL WASTE INCINERATION. Medical Journal, Armed Forces India, 56(1), 1–2. [Link]

Sources

Comprehensive Safety and Handling Guide for 5-(Quinolin-8-yl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 5-(Quinolin-8-yl)furan-2-carboxylic acid. Given the compound's novel structure, this guide synthesizes data from structurally related molecules—specifically quinoline and furan-2-carboxylic acid derivatives—to establish a robust framework for safe laboratory practices. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and maintaining a secure research environment.

The toxicological properties of this compound have not been fully investigated. Therefore, it is imperative to treat this compound with the utmost caution, assuming it possesses the hazards associated with its constituent moieties: the quinoline ring system and the furan-2-carboxylic acid core. Quinoline and its derivatives are known to be harmful, with potential for carcinogenicity and genetic defects, while furan-2-carboxylic acid derivatives are typically irritants.[1][2][3]

Hazard Assessment and Core Principles

Due to the limited specific data on this compound, a conservative approach to handling is mandatory. The primary anticipated hazards include:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][4][5][6]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust particles.[4][6]

  • Chronic Health Effects: Suspected of causing genetic defects and cancer due to the quinoline moiety.[1][3][7]

  • Environmental Hazards: Assumed to be toxic to aquatic life with long-lasting effects.[1][7]

Four fundamental principles should always be applied when working with this and other novel compounds: plan ahead, minimize exposure, do not underestimate risks, and be prepared for accidents.[8]

Essential Personal Protective Equipment (PPE)

A multi-layered PPE strategy is your first and most critical line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Specification Purpose and Rationale
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact.[5][9] Always inspect gloves for degradation or punctures before use and dispose of them in a designated hazardous waste container.[10]
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[5][9]
Face Protection Face Shield (worn over goggles)Recommended when handling larger quantities or when there is a significant risk of splashing to provide an additional layer of protection to the entire face.[5][11]
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.[5][8] A chemical-resistant apron is recommended for added protection when handling significant quantities.[5]
Respiratory Protection N95 (or higher) Particulate Respirator or Air-Purifying Respirator with Organic Vapor CartridgesAn N95 respirator is necessary when handling the solid, powdered form to prevent inhalation.[5] For handling solutions where vapors may be generated, a respirator with organic vapor cartridges is advised.[5][12]

Safe Handling and Operational Workflow

The following diagram illustrates the standard workflow for handling this compound, integrating key safety checkpoints from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Review SDS & Plan Experiment don_ppe Don Appropriate PPE prep->don_ppe fume_hood Work in a Certified Chemical Fume Hood don_ppe->fume_hood Enter Handling Area weighing Weigh Solid Compound fume_hood->weighing dissolving Prepare Solution weighing->dissolving reaction Conduct Experiment dissolving->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate Experiment Complete waste_disposal Segregate & Dispose of Hazardous Waste decontaminate->waste_disposal doff_ppe Remove PPE in Designated Area waste_disposal->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.